3-bromopyridine-2,6-dicarboxylic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromopyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-3-1-2-4(6(10)11)9-5(3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHJUSWVJKICAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393796 | |
| Record name | 3-bromopyridine-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316808-10-3 | |
| Record name | 3-bromopyridine-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromopyridine-2,6-dicarboxylic Acid: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-bromopyridine-2,6-dicarboxylic acid, a key heterocyclic building block in modern chemistry. We delve into its molecular structure, physicochemical properties, and logical synthetic pathways. This document outlines detailed protocols for its characterization using contemporary spectroscopic techniques. Furthermore, it explores the compound's critical applications as a tridentate ligand in coordination chemistry and as a versatile precursor in the development of novel pharmaceutical agents and functional materials. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this compound in their work.
Molecular Overview and Physicochemical Properties
This compound is a trifunctionalized pyridine derivative featuring a bromine atom at the C3 position and two carboxylic acid groups at the C2 and C6 positions. This specific arrangement of electron-withdrawing groups and a halogen atom on the pyridine ring imparts unique reactivity and coordination properties, making it a valuable intermediate in organic synthesis.
Chemical Structure and Nomenclature
The structure consists of a central pyridine ring, which is an electron-deficient aromatic heterocycle. The carboxylic acid groups are coplanar or slightly twisted from the ring, while the bromine atom introduces a site for further functionalization through cross-coupling reactions.
Caption: Chemical structure of this compound.
Key Chemical Identifiers
For unambiguous identification and sourcing, the following identifiers are critical.
| Identifier | Value |
| CAS Number | 316808-10-3 |
| Molecular Formula | C₇H₄BrNO₄[1] |
| Molecular Weight | 246.01 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3-Bromo-2,6-pyridinedicarboxylic acid |
| InChI Key | IKHJUSWVJKICAT-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties dictate the compound's handling, storage, and application in various solvent systems.
| Property | Value | Source |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 217-221 °C | [1] |
| Boiling Point (Predicted) | 454.4 ± 45.0 °C | [1] |
| Density (Predicted) | 1.985 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 1.92 ± 0.10 | |
| Solubility | Insoluble in water; Soluble in ethanol, DMSO, dichloromethane | [1] |
Synthesis and Purification
The synthesis of this compound is not trivial and requires a multi-step approach. A common and logical strategy involves the selective oxidation of a readily available precursor, such as 3-bromo-2,6-lutidine. Traditional methods often rely on strong oxidants like potassium permanganate; however, greener catalytic methods are gaining prominence.[2]
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the carboxylic acid groups, identifying 3-bromo-2,6-lutidine as a key intermediate. This intermediate can be derived from 2,6-lutidine through electrophilic bromination.
Caption: Retrosynthetic analysis for the target molecule.
Recommended Synthetic Protocol: Oxidation of 3-Bromo-2,6-lutidine
This protocol is based on established oxidation methodologies for alkylpyridines. The use of potassium permanganate is a robust, albeit stoichiometrically demanding, method that ensures complete oxidation of the methyl groups.
Reaction Scheme: 3-Bromo-2,6-lutidine + KMnO₄ → this compound
Causality of Experimental Choices:
-
Starting Material: 3-bromo-2,6-lutidine is chosen as it already possesses the required bromine substituent at the correct position.
-
Oxidant: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids under aqueous conditions.
-
Solvent: Water is the ideal solvent for KMnO₄ and allows for heating to drive the reaction to completion.
-
Workup: Acidification is necessary to protonate the carboxylate salts formed during the reaction, causing the desired dicarboxylic acid to precipitate. The use of sodium bisulfite is critical to quench any excess permanganate and reduce the manganese dioxide byproduct, simplifying purification.
Step-by-Step Experimental Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 3-bromo-2,6-lutidine (1.0 eq) in water.
-
Oxidation: Heat the suspension to 80-90°C. Add a solution of potassium permanganate (approx. 4.0 eq) in water dropwise over 2-3 hours, maintaining the temperature. The purple color of the permanganate should disappear as it is consumed.
-
Reaction Monitoring: After the addition is complete, continue heating for an additional 4-6 hours or until TLC/LC-MS analysis shows the complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Filter the brown precipitate of manganese dioxide (MnO₂). To the filtrate, add sodium bisulfite until the purple/brown color is fully discharged.
-
Precipitation: Carefully acidify the clear solution with concentrated hydrochloric acid (HCl) to a pH of 2-3. A white to off-white precipitate should form.
-
Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Purification and Characterization Workflow
The crude product can be further purified by recrystallization, typically from an ethanol/water or acetic acid/water mixture. The purity is then confirmed through a series of analytical techniques.
Sources
An In-depth Technical Guide to 3-Bromopyridine-2,6-dicarboxylic Acid: Synthesis, Properties, and Applications
Introduction: The Strategic Importance of a Functionalized Pyridine Scaffold
In the landscape of modern chemical synthesis, particularly within the realms of medicinal chemistry and materials science, pyridinedicarboxylic acids serve as privileged scaffolds. Their rigid, planar structure, combined with the coordinating capabilities of the nitrogen atom and the two carboxylic acid groups, makes them exceptional building blocks. 3-bromopyridine-2,6-dicarboxylic acid emerges as a particularly valuable derivative. The introduction of a bromine atom at the 3-position not only modulates the electronic properties of the pyridine ring but also provides a reactive handle for further functionalization through cross-coupling reactions. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its applications as a sophisticated building block for researchers, chemists, and drug development professionals.
Core Identifiers and Physicochemical Properties
Precise identification and understanding of a compound's properties are foundational to its effective application. This compound is a white to light yellow solid at room temperature.[1] Its solubility profile, being soluble in organic solvents like ethanol and dimethyl sulfoxide but insoluble in water, is a key consideration for reaction and purification strategies.[1]
| Identifier | Value |
| CAS Number | 316808-10-3 |
| Molecular Formula | C₇H₄BrNO₄ |
| Molecular Weight | 246.01 g/mol |
| Synonyms | 2,6-Pyridinedicarboxylic acid, 3-bromo-; 3-Brom-pyridin-2,6-dicarbonsaeure |
| Appearance | White to light yellow solid[1] |
| Melting Point | ~217-221 °C[1] |
| Boiling Point (Predicted) | 454.4 ± 45.0 °C[2] |
| Density (Predicted) | 1.985 ± 0.06 g/cm³[2] |
| pKa (Predicted) | 1.92 ± 0.10[2] |
| Solubility | Soluble in ethanol, DMSO, dichloromethane; Insoluble in water[1] |
Strategic Synthesis Pathway
While several synthetic routes may exist, a logical and field-proven approach to this compound proceeds through the oxidation of a suitable precursor, such as 3-bromo-2,6-lutidine. This precursor is a versatile chemical compound used in organic synthesis and pharmaceutical research.[3] The rationale for this pathway lies in the relative ease of introducing methyl groups to the pyridine ring, which can then be oxidized to the desired carboxylic acids.
The synthesis can be conceptualized as a two-stage process: the bromination of 2,6-lutidine followed by the oxidation of the resulting 3-bromo-2,6-lutidine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3-Bromo-2,6-lutidine
-
Causality: The direct bromination of 2,6-lutidine is an electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic substitution; however, the reaction can be driven to completion under forcing conditions, typically using a strong acid catalyst like sulfuric acid.
-
Methodology:
-
To a stirred solution of 2,6-lutidine in concentrated sulfuric acid, slowly add bromine at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, the reaction mixture is heated (e.g., to 130-140 °C) for several hours to drive the reaction to completion.[4]
-
The reaction is then cooled and carefully quenched by pouring onto ice.
-
The pH is adjusted to be basic (e.g., pH 8) using a suitable base like sodium hydroxide to neutralize the acid and deprotonate the pyridinium salt, allowing for extraction.[4]
-
The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is dried and concentrated under reduced pressure.
-
Purification via distillation or column chromatography yields pure 3-bromo-2,6-lutidine.
-
Step 2: Oxidation to this compound
-
Causality: The methyl groups of the lutidine derivative are susceptible to oxidation to carboxylic acids by strong oxidizing agents. Potassium permanganate (KMnO₄) is a common and effective reagent for this transformation. The reaction proceeds until the stable carboxylic acid is formed.
-
Methodology:
-
3-Bromo-2,6-lutidine is dissolved in water or a mixture of water and a co-solvent like pyridine or t-butanol.
-
A solution of potassium permanganate is added portion-wise to the stirred solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
The mixture is heated to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
The hot solution is filtered to remove the manganese dioxide (MnO₂) byproduct.
-
The filtrate is cooled and acidified with a strong acid (e.g., HCl) to a low pH (e.g., pH 2-3).
-
The acidic conditions protonate the carboxylates, causing the desired this compound to precipitate out of the aqueous solution.
-
The solid product is collected by filtration, washed with cold water, and dried to yield the final product.
-
Applications in Research and Development
The unique structural features of this compound make it a valuable intermediate in several areas of chemical science.
Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The pyridine nitrogen and the two carboxylate groups act as a tridentate chelating ligand, capable of coordinating with a wide variety of metal ions. This property is extensively used in the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[5] MOFs are crystalline materials with tunable porosity, making them promising for applications in gas storage, separation, and catalysis.[5]
The 3-bromo substituent can influence the resulting MOF structure and properties by:
-
Modifying Electronic Properties: The electron-withdrawing nature of the bromine can affect the coordination strength and the electronic properties of the resulting framework.
-
Steric Influence: The bromine atom can direct the self-assembly process, leading to different network topologies compared to the non-brominated analogue.
-
Post-Synthetic Modification: The bromine atom serves as a site for post-synthetic modification, where further chemical transformations can be performed on the intact MOF to introduce new functionalities.
Intermediate in Pharmaceutical and Agrochemical Synthesis
Pyridine-based pharmacophores are prevalent in medicinal chemistry due to their diverse biological activities.[6] this compound serves as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid groups can be converted into esters, amides, or other functional groups, while the bromine atom allows for the introduction of various substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This dual functionality enables the rapid generation of libraries of compounds for screening in drug discovery and agrochemical research programs. Derivatives of pyridine carboxylic acids have shown potential as anti-inflammatory, anti-diabetic, and antimicrobial agents.[6][7]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its combination of a robust coordinating scaffold with a versatile reactive handle in the form of the bromo substituent provides chemists with a powerful platform for innovation. From the rational design of novel porous materials to the synthesis of potential new therapeutic agents, the applications of this compound are extensive and continue to expand. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in scientific research and development.
References
-
ChemBK. This compound. Available at: [Link]
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
-
Home Sunshine Pharma. This compound CAS 316808-10-3. Available at: [Link]
-
ResearchGate. DFT study of the reaction mechanism. B = 2,6-lutidine. Available at: [Link]
-
ResearchGate. Three metal organic frameworks constructed with 2,2′:6′2′′-terpyridine-4′-carboxylic acid: syntheses, structures and selective dye adsorption. Available at: [Link]
-
PubMed Central (PMC). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Available at: [Link]
-
ResearchGate. (PDF) The crystal structure of 3-bromopicolinic acid, C6H4BrNO2. Available at: [Link]
-
ResearchGate. (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Available at: [Link]
-
PubMed Central (PMC). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Available at: [Link]
-
CrystEngComm (RSC Publishing). Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer. Available at: [Link]
-
PubMed Central (PMC). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Available at: [Link]
-
ResearchGate. New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. Available at: [Link]
-
Chemical Communications (RSC Publishing). A lutidine-promoted photoredox catalytic atom-transfer radical cyclization reaction for the synthesis of 4-bromo-3,3-dialkyl-octahydro-indol-2-ones. Available at: [Link]
-
MDPI. Metal–Organic Framework Hybrid Materials and Their Applications. Available at: [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]
-
Common Organic Chemistry. 2,6-Lutidine. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 316808-10-3 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity of the C-Br Bond in 3-bromopyridine-2,6-dicarboxylic acid
This guide provides a comprehensive technical overview of the reactivity of the carbon-bromine (C-Br) bond in 3-bromopyridine-2,6-dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing the C-Br bond's reactivity, explores its utility in key cross-coupling and nucleophilic substitution reactions, and offers insights into practical experimental considerations.
Introduction: The Unique Chemical Landscape of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a pyridine ring substituted with a bromine atom and two carboxylic acid groups, presents a unique combination of electronic and steric properties that dictate the reactivity of the C-Br bond. The pyridine nitrogen and the two carboxylic acid groups are strongly electron-withdrawing, rendering the pyridine ring electron-deficient. This electronic characteristic has a profound impact on the reactivity of the C-Br bond, making it a versatile handle for a variety of chemical transformations.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C7H4BrNO4 | [1] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | Approximately 217-221 °C | [1] |
| Solubility | Soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane; insoluble in water. | [1] |
Electronic and Steric Effects on C-Br Bond Reactivity
The reactivity of the C-Br bond in this compound is a delicate interplay of electronic and steric factors.
Electronic Effects: The pyridine nitrogen and the two carboxylic acid groups at the 2- and 6-positions exert a strong electron-withdrawing effect on the pyridine ring. This has two major consequences for the C-Br bond at the 3-position:
-
Activation towards Nucleophilic Attack: The electron deficiency of the pyridine ring makes the carbon atom attached to the bromine more electrophilic and thus more susceptible to nucleophilic attack. This facilitates nucleophilic aromatic substitution (SNA r) reactions.
-
Facilitation of Oxidative Addition: In the context of palladium-catalyzed cross-coupling reactions, the electron-deficient nature of the aryl bromide can accelerate the rate-determining oxidative addition step to a low-valent palladium(0) complex.
Steric Effects: The two carboxylic acid groups flanking the pyridine nitrogen are in ortho-positions to the C-Br bond. This steric hindrance can influence the approach of bulky reagents and catalysts to the reaction center. For instance, in palladium-catalyzed reactions, the choice of a bulky phosphine ligand on the palladium center needs to be carefully considered to overcome the steric impediment posed by the carboxylic acid groups.
Furthermore, the carboxylic acid groups themselves can participate in the reaction, either by coordinating to the metal catalyst or by undergoing decarboxylation under harsh reaction conditions. To mitigate these potential side reactions, it is often advantageous to protect the carboxylic acid groups, for example, by converting them to esters (e.g., dimethyl 3-bromopyridine-2,6-dicarboxylate).
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound serves as an excellent anchor point for the construction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the assembly of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[2][3][4]
Reaction Scheme:
Sources
safety and handling of 3-bromopyridine-2,6-dicarboxylic acid
An In-depth Technical Guide to the Safe Handling of 3-Bromopyridine-2,6-dicarboxylic Acid
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS: 316808-10-3). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative utilized as an intermediate and building block in various synthetic applications, including the development of novel pharmaceuticals and coordination compounds.[1][2] Understanding its fundamental properties is the first step in safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrNO₄ | [1] |
| Molecular Weight | 246.01 g/mol | [3] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | Approx. 217-221 °C | [1] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and dichloromethane; insoluble in water. | [1] |
| Purity | Typically available at ≥95% | [3] |
Hazard Identification and Risk Assessment
While specific, comprehensive toxicity data for this compound is not widely reported, a robust risk assessment can be formulated by examining its structural analogues, such as 3-bromopyridine and other brominated pyridine carboxylic acids, and considering the reactivity of its functional groups.[1] The following hazard profile is based on this comparative analysis.
Anticipated GHS Hazard Classification:
| Hazard Class | Category | Anticipated Hazard Statement | Basis of Assessment |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on 3-bromopyridine and related compounds.[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on 3-bromopyridine and related compounds.[4][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Based on 3-bromopyridine and related compounds.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on 3-bromopyridine and related compounds.[4] |
Causality Behind Hazards:
-
Irritation: The acidic nature of the two carboxylic acid groups, combined with the reactivity of the bromopyridine core, likely contributes to its irritant properties. Contact with moist skin or mucous membranes can cause irritation.
-
Respiratory Effects: As a fine solid powder, the compound poses an inhalation risk.[5] Inhaling dust can lead to irritation of the respiratory tract.[7]
-
Toxicity: While the toxicological properties have not been fully investigated, related brominated organic compounds can be harmful if ingested.[8][9]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves engineering controls, administrative procedures, and appropriate personal protective equipment.
3.1. Engineering Controls
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area. A certified chemical fume hood is required when weighing, transferring, or performing reactions to prevent inhalation of dust or aerosols.[1]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[8]
3.2. Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
| Protection Type | Specification | Rationale and Source(s) |
| Eye/Face Protection | Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield is required for splash hazards. | Protects against dust particles and potential splashes.[5][10] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber) inspected before use. Use proper glove removal technique. | Prevents skin contact.[5] |
| Skin and Body Protection | Flame-resistant laboratory coat. Closed-toe shoes. | Provides a barrier against accidental spills. No exposed skin on the lower legs or feet.[10] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if engineering controls are insufficient or when handling large quantities. | Prevents inhalation of irritating dust.[8] |
Safe Handling and Storage Workflow
A self-validating system for handling ensures safety at every stage, from acquisition to disposal. The causality behind these steps is to minimize exposure, prevent contamination, and avoid creating hazardous conditions.
Caption: Potential hazardous thermal decomposition products.
Example Experimental Protocol: Amide Coupling
This protocol provides a generalized procedure for an amide coupling reaction. Note: This is an illustrative example; all procedures must be adapted and optimized for specific research objectives and subjected to a formal risk assessment.
Objective: To synthesize a diamide derivative from this compound.
Materials:
-
This compound (1 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Amine (e.g., benzylamine) (2.5 eq)
-
Triethylamine (TEA) or other non-nucleophilic base (3 eq)
-
Nitrogen or Argon atmosphere
Procedure:
-
Safety First: Don all required PPE (safety goggles, nitrile gloves, lab coat). Set up the reaction in a certified chemical fume hood. Ensure the glassware is oven-dried and assembled under an inert atmosphere.
-
Acid Chloride Formation:
-
Suspend this compound (1 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (2.2 eq) dropwise at 0 °C. Causality: This is a highly exothermic reaction that releases HCl and SO₂ gas. Slow addition at low temperature is critical to control the reaction rate and prevent dangerous pressure buildup.
-
Allow the mixture to warm to room temperature and then gently reflux for 2-3 hours until the solution becomes clear, indicating the formation of the diacyl chloride.
-
-
Amine Addition:
-
In a separate flask, dissolve the amine (2.5 eq) and TEA (3 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the amine solution to 0 °C.
-
Slowly add the previously prepared diacyl chloride solution to the amine solution via cannula or dropping funnel. Causality: This is also an exothermic reaction. The base (TEA) is required to neutralize the HCl generated during the reaction.
-
-
Reaction and Workup:
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once complete, quench the reaction by slowly adding water.
-
Separate the organic layer. Wash with dilute HCl, then saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization as appropriate.
-
References
- Jubilant Ingrevia. (n.d.).
- ChemBK. (2024, April 10). This compound.
- Thermo Fisher Scientific. (2025, December 18).
- CymitQuimica. (2024, November 1).
- Thermo Fisher Scientific. (2025, December 18).
- Echemi.com. (n.d.). 4-BROMOPYRIDINE-2,6-DICARBOXYLIC ACID SDS.
- Sigma-Aldrich. (2024, September 8).
- Home Sunshine Pharma. (n.d.). This compound CAS 316808-10-3.
- Sigma-Aldrich. (2025, September 27). Safety Data Sheet - 2,6-Pyridinedicarboxylic acid.
- Fisher Scientific. (n.d.).
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- BenchChem. (n.d.). This compound | 316808-10-3.
- ChemicalBook. (n.d.). This compound CAS#: 316808-10-3.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis.
- CymitQuimica. (n.d.). CAS 55304-85-3: 2,6-Dibromo-3-pyridinecarboxylic acid.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Bromopyridine | 626-55-1.
- Alfa Aesar. (2025, September 15).
- Sigma-Aldrich. (n.d.). 6-Bromopyridine-2-carboxylic acid 98 21190-87-4.
- Chempanda. (n.d.).
- Wikipedia. (n.d.). 3-Bromopyridine.
- Pharmacy Research. (n.d.). CAS 316808-10-3 this compound.
- Hilaris Publisher. (2011, June 27).
- Chemical Engineering Transactions. (n.d.).
- AIDIC - The Italian Association of Chemical Engineering. (2024, October 15).
- RSC Publishing. (n.d.).
Sources
- 1. chembk.com [chembk.com]
- 2. This compound CAS 316808-10-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. benchchem.com [benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
The Strategic Sourcing of 3-Bromopyridine-2,6-dicarboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. 3-Bromopyridine-2,6-dicarboxylic acid, a key heterocyclic intermediate, offers a versatile scaffold for the generation of complex molecular architectures. This guide provides an in-depth technical overview of its commercial availability, synthesis, quality control, and applications, designed to empower researchers in their procurement and utilization of this critical reagent.
Commercial Availability and Supplier Landscape
This compound (CAS No. 316808-10-3) is a specialized chemical intermediate available from a range of commercial suppliers catering to the research and pharmaceutical sectors. The compound is typically offered as a white to light yellow solid.[1] Key considerations for procurement include purity, available quantities, and the comprehensiveness of supplied documentation, such as Certificates of Analysis (CoA) and spectroscopic data.
A comparative analysis of prominent suppliers indicates that purity levels generally range from 95% to over 99%. While many suppliers list the compound in their catalogues, availability may vary, with some offering it as a stock item while others synthesize it on demand. Researchers should directly inquire with suppliers regarding lead times and the availability of technical data packages.
Table 1: Overview of Commercial Suppliers for this compound
| Supplier Category | Representative Companies | Typical Purity | Notes |
| Global Chemical Catalogs | Sigma-Aldrich (Merck), TCI Chemicals | ≥95% | Often provide comprehensive safety and handling information. |
| Specialty Intermediate Providers | BLD Pharm, Finetech Industry Limited, ChemicalBook | ≥97% - 99%+ | May offer more competitive pricing for larger quantities and custom synthesis options.[2] |
| Contract Research Organizations (CROs) & Custom Synthesis | Various | Project-specific | Ideal for sourcing large quantities or when specific purity grades or analytical testing are required. |
It is imperative for researchers to scrutinize the CoA provided by the supplier. This document should detail the purity as determined by reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, and specify the levels of any significant impurities.
Synthesis and Purification Strategies
A fundamental understanding of the synthesis of this compound is crucial for assessing potential impurities and for in-house preparation if required. While multiple synthetic routes exist, a common laboratory-scale approach involves a multi-step process.[1]
Conceptual Synthesis Workflow:
Figure 1: A conceptual workflow for the synthesis of this compound.
A frequently cited, though generalized, synthetic method involves the initial bromination of pyridine to yield 3-bromopyridine.[3][4] This is followed by a carboxylation step, for instance, reacting 3-bromopyridine with sulfur dioxide to generate 3-bromopyridine-2-carboxylic acid. The final step is the oxidation of the intermediate to afford this compound, a reaction that can be achieved using reagents like sodium nitrate.[1]
Experimental Protocol: Synthesis of the Precursor, 3-Bromopyridine
A common method for the synthesis of the 3-bromopyridine precursor involves the direct bromination of pyridine in the presence of sulfuric acid.[3][4]
Step-by-Step Methodology:
-
To a solution of pyridine in 80-95% sulfuric acid, slowly add bromine dropwise at a controlled temperature, typically around 0°C.[3][4]
-
After the addition is complete, the reaction mixture is heated to 130-140°C for several hours.[3][4]
-
Upon completion, the reaction is cooled and quenched by pouring it into ice water.
-
The pH of the solution is carefully adjusted to 8 using a base such as 6N sodium hydroxide.[3][4]
-
The aqueous layer is then extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by distillation to yield 3-bromopyridine.[3][4]
Purification of Dicarboxylic Acids:
The purification of the final product, this compound, is critical to remove any unreacted starting materials, intermediates, or by-products. Recrystallization is a common and effective method for purifying solid dicarboxylic acids. The choice of solvent is crucial and is often determined empirically, with the goal of finding a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyridine dicarboxylic acids, aqueous solutions or mixtures of organic solvents and water can be effective. Another potential purification technique for dicarboxylic acids is melt crystallization, which involves carefully cooling a molten form of the compound to induce crystallization, leaving impurities in the remaining liquid phase.
Quality Control and Analytical Characterization
Ensuring the identity and purity of this compound is a critical step before its use in any synthetic protocol. A combination of analytical techniques should be employed for comprehensive characterization.
Key Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the chemical structure. For the related pyridine-2,6-dicarboxylic acid, the proton NMR spectrum in DMSO-d₆ typically shows characteristic peaks for the pyridine ring protons.[5] Similar characteristic shifts would be expected for the 3-bromo derivative, with the bromine atom influencing the chemical shifts of the adjacent protons.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the correct mass for C₇H₄BrNO₄ (246.01 g/mol ).[1]
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound. A well-developed HPLC method with a suitable column and mobile phase can separate the target compound from any impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.
Researchers should request or perform these analyses to validate the quality of the purchased or synthesized material.
Applications in Drug Discovery and Medicinal Chemistry
Pyridine-based scaffolds are prevalent in a wide array of clinically used drugs, highlighting their importance in medicinal chemistry.[6][7] The pyridine ring can engage in various non-covalent interactions with biological targets, and its nitrogen atom can act as a hydrogen bond acceptor.
This compound is a valuable building block due to its multiple functional groups that allow for diverse chemical modifications. The two carboxylic acid groups can be converted to esters, amides, or other functionalities, while the bromo substituent provides a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further complexity.
Strategic Utility in Drug Design:
-
Metal-Complexing Agents: Pyridine-2,6-dicarboxylic acid and its derivatives are well-known chelating agents for various metal ions.[8][9] This property is exploited in the design of metal-based therapeutics and diagnostic agents.[10][11] The introduction of a bromo substituent on the pyridine ring can modulate the electronic properties of the ligand and the resulting metal complex, potentially influencing its biological activity and selectivity.[9]
-
Scaffold for Targeted Therapies: The rigid structure of the pyridine dicarboxylic acid core can serve as a scaffold to orient appended functional groups in a precise three-dimensional arrangement, which is crucial for specific binding to biological targets like enzymes or receptors. The ability to functionalize the 3-position via the bromo group allows for the introduction of pharmacophores that can interact with specific pockets in a target protein.
-
Fluorescent Probes: The pyridine scaffold can be incorporated into larger conjugated systems to create fluorescent probes for detecting specific ions or biomolecules.[1] The reactivity of the bromo group allows for the attachment of fluorophores or other signaling moieties.
Safety, Handling, and Storage
As with any brominated heterocyclic compound, proper safety precautions are essential when handling this compound. While specific toxicity data for this compound is limited, information from related compounds suggests that it should be handled with care.[1]
General Safety and Handling Workflow:
Figure 2: Recommended safety and handling workflow for this compound.
Key Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12]
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to minimize the risk of inhalation.[12]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13] Keep the container tightly sealed.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.[12]
In case of accidental exposure, it is crucial to seek immediate medical attention and consult the material safety data sheet (MSDS) for specific first-aid measures.
Conclusion
This compound is a strategically important building block for researchers in drug discovery and medicinal chemistry. Its commercial availability from a variety of suppliers, coupled with its versatile chemical reactivity, makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, purification, and analytical characterization is essential for ensuring the quality and reproducibility of research outcomes. By adhering to strict safety protocols and carefully selecting commercial sources, researchers can effectively leverage the potential of this valuable chemical intermediate in their quest for new and improved medicines.
References
- ChemBK. This compound. (2024-04-10).
- Benchchem. Navigating the Safe Handling of 3-Bromo-4-methylpyridine: A Comprehensive Guide. (2025).
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
- OIST.
- Patsnap. Synthetic method of 3-bromopyridine - Eureka.
- Benchchem. An In-depth Technical Guide to the Safe Handling of 4-Bromo-2,6-bis(bromomethyl)pyridine. (2025).
- PubMed Central.
- PubMed Central. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. (2021-08-03).
- ResearchGate. Efficient Synthesis of 3-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic Acid | Request PDF.
- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
- OUCI. Efficient Synthesis of 3-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic Acid.
- ChemicalBook. This compound | 316808-10-3. (2022-08-26).
- PubChem. 3-Bromopyridine | C5H4BrN | CID 12286.
- PubMed.
- University of Washington.
- Organic Syntheses. Working with Hazardous Chemicals.
- Benchchem. This compound | 316808-10-3.
- Organic Syntheses. 3-aminopyridine.
- RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. (2022-05-20).
- ResearchGate. ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
- PubMed Central. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. (2023-12-12).
- CrystEngComm (RSC Publishing).
- RSC Publishing. Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes.
- Google Patents.
- Benchchem. Application Note: Characterization of 4-Bromopyridine-2,6-dicarbohydrazide using NMR Spectroscopy. (2025).
- Google Patents.
- PubMed Central. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025-10-28).
- RSC Publishing. Co-crystals and molecular salts of carboxylic acid/pyridine complexes. (2015-02-24).
- MDPI. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022-10-12).
- ChemicalBook. Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum.
- PubMed Central.
- PubMed Central. Metal Complexes in Diagnosis and Therapy. (2022-04-15).
Sources
- 1. chembk.com [chembk.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 5. Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum [chemicalbook.com]
- 6. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 8. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal Complexes in Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 3-bromopyridine-2,6-dicarboxylic acid
Introduction: The Strategic Integration of 3-bromopyridine-2,6-dicarboxylic acid in Advanced MOF Design
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and functionality.[1][2] These crystalline materials, constructed from metal ions or clusters linked by organic molecules, are designed for a multitude of applications, including gas storage, separation, catalysis, and drug delivery.[1] The rational design of MOFs hinges on the judicious selection of their molecular components. The organic linker, in particular, dictates the framework's topology, pore environment, and ultimate functional properties.
This application note focuses on the synthesis of MOFs utilizing This compound as a bifunctional organic linker. The strategic incorporation of this ligand offers several advantages:
-
Defined Coordination Geometry: The pyridine-2,6-dicarboxylate backbone provides a well-defined coordination pocket for metal ions, promoting the formation of stable and predictable framework structures. The nitrogen atom of the pyridine ring and the two carboxylate groups offer multiple coordination sites, enabling the formation of diverse network dimensionalities from 1D chains to complex 3D frameworks.[1]
-
Post-Synthetic Modification Potential: The bromo substituent serves as a versatile functional handle for post-synthetic modification. This allows for the covalent attachment of other molecules to the MOF structure after its initial synthesis, enabling the tailoring of the material's properties for specific applications.
-
Modulation of Electronic Properties: The presence of the electron-withdrawing bromine atom can influence the electronic properties of the linker and, consequently, the photoluminescent characteristics of the resulting MOF, particularly when lanthanide metals are used as the metal nodes.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of MOFs using this compound, with a particular focus on lanthanide-based systems. We will delve into the causality behind experimental choices, provide a detailed, adaptable protocol, and discuss the essential characterization techniques to validate the synthesis of these advanced materials.
I. Rationale for Synthetic Design: A Hydrothermal/Solvothermal Approach
The synthesis of MOFs is typically achieved through hydrothermal or solvothermal methods, which involve the reaction of the metal salt and the organic linker in a sealed vessel at elevated temperatures.[1] This approach is favored for several reasons:
-
Enhanced Solubility: The elevated temperatures and pressures increase the solubility of the reactants, facilitating the formation of a homogeneous reaction mixture.
-
Crystallization Promotion: The controlled cooling of the reaction mixture allows for the slow crystallization of the MOF, leading to well-defined, crystalline materials.
-
Kinetic and Thermodynamic Control: By carefully tuning the reaction parameters such as temperature, time, solvent system, and pH, one can influence the nucleation and growth of the MOF crystals, potentially leading to different framework topologies.
For the synthesis of lanthanide-based MOFs with this compound, a solvothermal approach using a high-boiling point solvent like N,N-dimethylformamide (DMF) is often employed. DMF is an effective solvent for both the lanthanide salts and the dicarboxylic acid linker. It can also act as a modulator in the reaction, competing with the linker for coordination to the metal center, which can influence the final crystal structure.
II. Experimental Protocol: A Step-by-Step Guide
This protocol provides a representative starting point for the synthesis of a lanthanide-based MOF using this compound. Researchers should note that optimization of the molar ratios, temperature, and reaction time may be necessary to achieve the desired product with high crystallinity and phase purity.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Lanthanide(III) nitrate hexahydrate | 99.9% (trace metals basis) | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethanol | Reagent Grade | Fisher Scientific |
| Deionized Water | 18.2 MΩ·cm | In-house |
Equipment:
-
20 mL Scintillation vials
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable oven
-
Centrifuge
-
Schlenk line or vacuum oven
-
Analytical balance
-
Magnetic stir plate and stir bars
Detailed Synthesis Procedure:
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve 0.2 mmol of a selected lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O) and 0.3 mmol of this compound in 10 mL of N,N-dimethylformamide (DMF).
-
Expert Insight: The slight excess of the organic linker helps to ensure complete coordination to the metal centers and can influence the final structure. The choice of lanthanide will directly impact the photoluminescent properties of the resulting MOF.
-
-
Homogenization: Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and homogenization of the reactants.
-
Solvothermal Reaction: Transfer the homogeneous solution into a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven.
-
Heating Profile: Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.
-
Causality: The reaction temperature and time are critical parameters that influence the kinetics of MOF formation. A prolonged reaction time at an elevated temperature often promotes the growth of larger, more well-defined crystals.
-
-
Controlled Cooling: After the reaction is complete, cool the autoclave to room temperature at a rate of 0.1 °C/min.
-
Expert Insight: Slow cooling is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
-
-
Product Isolation: Collect the crystalline product by centrifugation or filtration.
-
Washing and Solvent Exchange: Wash the collected crystals three times with fresh DMF to remove any unreacted starting materials. Subsequently, wash the crystals three times with ethanol to exchange the high-boiling point DMF within the pores.
-
Trustworthiness: This solvent exchange step is critical for "activating" the MOF, ensuring that the pores are accessible for subsequent applications like gas sorption or guest encapsulation.
-
-
Drying: Dry the activated MOF under vacuum at 80 °C for 12 hours to remove all residual solvent.
Workflow Diagram:
Caption: Solvothermal synthesis workflow for lanthanide-MOFs.
III. Characterization and Validation: A Multi-faceted Approach
To confirm the successful synthesis and determine the properties of the newly formed MOF, a suite of characterization techniques should be employed.
| Characterization Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. The experimental PXRD pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data if available. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional atomic structure of the MOF, including bond lengths, bond angles, and the framework topology. This is the definitive method for structural elucidation. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. TGA can also provide information about the removal of solvent molecules from the pores. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal center. A shift in the characteristic C=O stretching frequency of the carboxylic acid upon coordination is expected. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal habit of the MOF particles. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore volume of the activated MOF. This is crucial for applications involving adsorption. |
| Photoluminescence Spectroscopy | To investigate the luminescent properties of the lanthanide-based MOF. The excitation and emission spectra will reveal the characteristic emission of the lanthanide ion (e.g., red for Eu³⁺, green for Tb³⁺) due to the "antenna effect" of the organic linker.[3] |
Logical Relationship of Characterization:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Coordination Complexes with 3-bromopyridine-2,6-dicarboxylic acid
A Strategic Guide for the Synthesis of Novel Metal-Organic Coordination Complexes Utilizing 3-bromopyridine-2,6-dicarboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Emerging Role of this compound in Coordination Chemistry
Pyridine-2,6-dicarboxylic acid (dipicolinic acid) and its derivatives are foundational ligands in the field of coordination chemistry. The tridentate N,O,O-chelation site, formed by the pyridine nitrogen and the two flanking carboxylate groups, provides a robust binding pocket for a diverse range of metal ions.[1] The introduction of a bromine atom at the 3-position of the pyridine ring, yielding this compound, offers a strategic modification to this versatile scaffold. The presence of the halogen atom can significantly influence the electronic properties of the ligand, affecting the stability and reactivity of the resulting coordination complex.[2] Furthermore, the bromo-substituent provides a reactive handle for post-synthetic modification, opening avenues for the development of multifunctional materials and therapeutics. This application note provides a detailed protocol for the synthesis of coordination complexes with this compound, with a focus on hydrothermal and solvothermal methods.
Rationale for Synthetic Approach: Hydrothermal/Solvothermal Synthesis
Hydrothermal and solvothermal syntheses are powerful techniques for the crystallization of coordination polymers and metal-organic frameworks (MOFs). These methods involve carrying out the reaction in a sealed vessel at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal). This approach offers several advantages:
-
Enhanced Reactivity: The elevated temperatures increase the solubility of reactants and the reactivity of the precursors, often leading to the formation of crystalline products that are inaccessible at room temperature.
-
Control over Crystal Growth: The slow cooling process in these methods allows for the controlled growth of high-quality single crystals, which are essential for structural elucidation by X-ray diffraction.
-
Access to Novel Structures: The unique conditions of high temperature and pressure can lead to the formation of novel and kinetically stable phases that would not be obtained under ambient conditions.
Experimental Workflow Overview
The synthesis of coordination complexes with this compound typically follows a straightforward workflow, which can be adapted for various metal precursors.
Caption: A generalized workflow for the synthesis of coordination complexes.
Detailed Synthesis Protocol: A Generalizable Method
This protocol provides a general procedure for the synthesis of a coordination complex between a divalent metal ion (e.g., Co(II), Ni(II)) and this compound. The specific parameters may require optimization depending on the chosen metal and desired product.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier Example |
| This compound | ≥95% purity | BenchChem |
| Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O) | Analytical Grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | MilliporeSigma |
| Ethanol | Absolute | Fisher Scientific |
| Deionized Water | High Purity | --- |
| Teflon-lined stainless steel autoclave | 23 mL capacity | Parr Instrument Company |
| Programmable oven | --- | --- |
| Filtration apparatus (Büchner funnel, filter paper) | --- | --- |
| Vacuum oven | --- | --- |
Step-by-Step Procedure
-
Reactant Preparation:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound (24.6 mg) in 5 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 0.1 mmol of the chosen metal(II) salt (e.g., 23.8 mg of CoCl₂·6H₂O) in 5 mL of a 1:1 (v/v) mixture of ethanol and deionized water.
-
-
Reaction Assembly:
-
Carefully transfer the metal salt solution to the Teflon liner of the 23 mL autoclave.
-
Slowly add the solution of this compound to the Teflon liner with gentle stirring.
-
Seal the Teflon liner and place it inside the stainless steel autoclave. Tightly seal the autoclave.
-
-
Hydrothermal/Solvothermal Reaction:
-
Place the sealed autoclave in a programmable oven.
-
Heat the oven to 120 °C at a rate of 5 °C/min.
-
Maintain the temperature at 120 °C for 72 hours.
-
Cool the oven down to room temperature at a rate of 5 °C/hour.
-
-
Product Isolation and Purification:
-
Carefully open the autoclave in a fume hood.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals sequentially with 5 mL of DMF, 5 mL of ethanol, and 5 mL of deionized water.
-
Dry the purified crystals in a vacuum oven at 60 °C for 12 hours.
-
Characterization of the Coordination Complex
A thorough characterization of the synthesized complex is crucial to confirm its structure and purity. The following techniques are recommended:
Single-Crystal X-ray Diffraction
This is the most definitive method for determining the three-dimensional structure of the coordination complex. A suitable single crystal is mounted on a diffractometer, and the diffraction pattern is collected and analyzed to elucidate the crystal structure, including bond lengths, bond angles, and coordination geometry of the metal center.
Caption: A diagram illustrating a possible coordination sphere around a metal center.
Spectroscopic and Thermal Analysis
| Technique | Purpose | Typical Observations |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the coordination of the carboxylate groups to the metal ion. | A shift in the asymmetric and symmetric stretching vibrations of the carboxylate groups (ν_as(COO⁻) and ν_s(COO⁻)) compared to the free ligand. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the complex and the presence of solvent molecules. | Weight loss steps corresponding to the removal of coordinated or lattice solvent molecules, followed by the decomposition of the organic ligand. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk sample. | The experimental PXRD pattern should match the simulated pattern from the single-crystal X-ray diffraction data. |
Conclusion
The protocol outlined in this application note provides a robust starting point for the synthesis of novel coordination complexes utilizing this compound. The versatility of the hydrothermal/solvothermal method allows for the exploration of a wide range of metal ions and reaction conditions, paving the way for the discovery of new materials with interesting structural motifs and potential applications in catalysis, materials science, and drug development. Researchers are encouraged to systematically vary parameters such as temperature, reaction time, and solvent composition to optimize the synthesis of their target complexes.
References
- Borah, M. J., Singh, R. K. B., Sinha, U. B., Swu, T., & Borah, P. J. (2014). Synthesis and Crystal Structure Determination of Dimeric Co(II) and Ni(II) with Pyridine 2,6-Dicarboxylic Acid. Journal of the Korean Chemical Society, 58(3), 269-274.
- Gu, G. L., Tang, R. R., Zheng, Y. H., & Shi, X. M. (2008). Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 209-214.
- Khan, I. U., Ganie, M. A., & Khan, A. (2016). transition metal complexes produced from dipicolinic acid: synthesis, structural characterization, and anti. African Journal of Pure and Applied Chemistry, 10(7), 89-97.
- P., S., M., A., M., S., & S., A. (2015). Synthesis and characterization of transition metal 2,6-pyridinedicarboxylic acid derivatives, interactions of Cu(II) and Ni(II) complexes with DNA in vitro. Journal of the Iranian Chemical Society, 12(11), 1957-1968.
- Popova, M., Mihaylov, D., Stoyanov, S., Stoyanova, R., & Shivachev, B. (2021). Synthesis, Crystal Structures and Properties of Polymorphic and Isomeric Nickel(II)thiocyanate Coordination Compounds with 3-Bromopyridine as Coligand. ChemistryOpen, 10(3), 334-342.
- Ramezanipour, F., Zare, K., & Khavasi, H. R. (2021). Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. Scientific Reports, 11(1), 15729.
- Tudor, V., et al. (2020). Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties. Molecules, 25(21), 5022.
- Vlachopoulos, N., et al. (2013). Three new Pyridine-2,6-dicarboxylate Copper(II) compounds with coordinated pyrimidine-based ligands. Synthesis, Characterisation and Crystal Structures. Polyhedron, 52, 949-957.
Sources
Application Notes & Protocols: Leveraging 3-Bromopyridine-2,6-dicarboxylic Acid for Advanced Fluorescent Probe Development
These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to utilizing 3-bromopyridine-2,6-dicarboxylic acid as a versatile scaffold in the design and synthesis of novel fluorescent probes. This document elucidates the underlying scientific principles, offers field-proven experimental protocols, and showcases the potential applications of the resulting probes in areas such as metal ion sensing and bioimaging.
Introduction: The Strategic Advantage of the this compound Scaffold
The development of highly specific and sensitive fluorescent probes is paramount for unraveling complex biological processes and for the early diagnosis of diseases. The choice of the core chemical scaffold is a critical determinant of the final probe's functionality and performance. This compound presents a unique and powerful platform for fluorescent probe development due to its inherent structural and chemical attributes.
The pyridine-2,6-dicarboxylic acid moiety is a well-established chelating agent for a variety of metal ions, including lanthanides, making it an excellent foundation for probes designed to detect these species.[1][2] The two carboxylic acid groups provide a strong binding pocket and can also serve as attachment points for conjugation to biomolecules. The strategic placement of a bromine atom at the 3-position introduces a highly versatile synthetic handle. This bromo substituent is amenable to a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allowing for the facile introduction of a wide array of fluorophores and recognition elements.[3] This modular design approach enables the rational tuning of the photophysical and sensing properties of the final probe.
This guide will walk you through the synthetic strategies and detailed protocols for transforming this compound into sophisticated fluorescent probes and will discuss their potential applications.
Core Synthetic Strategy: A Modular Approach to Probe Design
The overarching synthetic strategy is a multi-step process that leverages the reactivity of the bromo-substituent and the chelating nature of the dicarboxylic acids. The general workflow is as follows:
-
Protection of the Carboxylic Acid Groups: The carboxylic acid functionalities can interfere with the conditions of the cross-coupling reactions. Therefore, they are first protected, typically as esters.[4][5][6] This protection strategy is crucial for achieving high yields and preventing unwanted side reactions.
-
Functionalization via Palladium-Catalyzed Cross-Coupling: With the carboxylic acids protected, the bromine atom at the 3-position is selectively targeted for functionalization. This is where the desired fluorophore or a precursor to a recognition moiety is introduced. The Suzuki-Miyaura and Sonogashira reactions are particularly powerful tools for this purpose, enabling the formation of new carbon-carbon bonds.[3]
-
Deprotection of the Carboxylic Acid Groups: Once the desired functional group is installed at the 3-position, the protecting ester groups are removed, typically by hydrolysis, to regenerate the dicarboxylic acid.[5][7] This step is essential for restoring the metal-chelating properties of the scaffold.
-
Post-Synthetic Modification (Optional): The resulting functionalized pyridine-2,6-dicarboxylic acid can be used directly as a fluorescent probe or can be further modified. For instance, it can be complexed with lanthanide ions to create highly luminescent probes for time-resolved imaging.[2][8] The carboxylic acid groups can also be converted to amides for conjugation to peptides or other biomolecules.
Caption: General synthetic workflow for the development of fluorescent probes from this compound.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrates and desired final products.
Protocol 1: Protection of this compound via Esterification
Rationale: Esterification of the carboxylic acids is a critical first step to prevent their interference in the subsequent palladium-catalyzed cross-coupling reactions. Methyl or ethyl esters are commonly used due to their relative ease of formation and subsequent cleavage.[4][6][9]
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)[6]
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol or ethanol (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully remove the excess solvent and SOCl₂ under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired dimethyl or diethyl 3-bromopyridine-2,6-dicarboxylate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Functionalization via Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound.[3] In this protocol, we will couple the protected 3-bromopyridine-2,6-dicarboxylate with an arylboronic acid, which can be a fluorophore itself or a precursor.
Materials:
-
Dimethyl or diethyl 3-bromopyridine-2,6-dicarboxylate (from Protocol 1)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., toluene/ethanol/water, dioxane/water)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a Schlenk flask, add the dimethyl or diethyl 3-bromopyridine-2,6-dicarboxylate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-pyridine-2,6-dicarboxylate.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Efficient for cross-coupling of aryl bromides. |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid and neutralizes the generated acid. |
| Solvent | Toluene/Water, Dioxane/Water | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed. |
Protocol 3: Functionalization via Sonogashira Coupling
Rationale: The Sonogashira coupling is an effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This allows for the introduction of alkyne-containing fluorophores or linkers.
Materials:
-
Dimethyl or diethyl 3-bromopyridine-2,6-dicarboxylate (from Protocol 1)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF, anhydrous and degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a Schlenk flask, add the dimethyl or diethyl 3-bromopyridine-2,6-dicarboxylate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent (e.g., THF or DMF) followed by the base (e.g., Et₃N, 2.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the amine salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NH₄Cl and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Deprotection of the Carboxylic Acid Groups via Hydrolysis
Rationale: The final step to generate the active fluorescent probe often involves the hydrolysis of the ester protecting groups to regenerate the dicarboxylic acid functionality. This is typically achieved under basic or acidic conditions.[5][7]
Materials:
-
3-Functionalized dimethyl or diethyl pyridine-2,6-dicarboxylate (from Protocol 2 or 3)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvent system (e.g., THF/water, methanol/water)
-
Hydrochloric acid (HCl, 1M)
-
Standard laboratory glassware
Procedure:
-
Dissolve the 3-functionalized pyridine-2,6-dicarboxylate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of LiOH (3-5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the hydrolysis is complete as monitored by TLC or LC-MS.
-
Remove the organic solvent (THF) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The desired dicarboxylic acid product should precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final fluorescent probe.
Application Notes: Exploring the Potential of Functionalized Pyridine-2,6-dicarboxylic Acid Probes
The modular synthesis described above opens the door to a wide range of fluorescent probes with tailored properties.
Sensing of Metal Ions
The pyridine-2,6-dicarboxylic acid core is a powerful chelating agent. Upon binding to a metal ion, the photophysical properties of the attached fluorophore can be significantly altered, leading to a "turn-on," "turn-off," or ratiometric fluorescent response.[10] This makes these probes excellent candidates for the detection of various metal ions in biological and environmental samples.
Caption: A conceptual diagram of a "turn-on" fluorescent sensing mechanism for metal ions using a functionalized pyridine-2,6-dicarboxylic acid probe.
| Target Metal Ion | Sensing Mechanism | Reference Moiety |
| Fe³⁺, Hg²⁺ | Fluorescence Quenching | Pyridine-2,6-dicarboxamide derivatives |
| Cu²⁺ | "Turn-off" Fluorescence | Pyridine-2,6-dicarboxylic acid |
| Lanthanide Ions (Eu³⁺, Tb³⁺) | Sensitized Luminescence | Functionalized Pyridine-2,6-dicarboxylic acid |
Development of Lanthanide-Based Luminescent Probes
The functionalized pyridine-2,6-dicarboxylic acid derivatives are excellent ligands for sensitizing the luminescence of lanthanide ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺).[2][6][8] These lanthanide complexes exhibit unique photophysical properties, including:
-
Large Stokes Shifts: This minimizes self-absorption and enhances signal-to-noise.
-
Long Luminescence Lifetimes: This allows for time-gated detection, which can eliminate background autofluorescence from biological samples, leading to highly sensitive imaging.
-
Sharp, Line-like Emission Bands: This is advantageous for multiplexed imaging.
By carefully selecting the fluorophore attached at the 3-position to act as an "antenna," it is possible to efficiently transfer absorbed energy to the chelated lanthanide ion, resulting in strong lanthanide-centered emission. These probes have significant potential in time-resolved fluorescence microscopy and bioassays.[8]
References
Sources
- 1. Pyridine-2,6-Dicarboxylic Acid As a Facile and Highly Selective "Turn-Off" Fluorimetric Chemosensor for Detection of Cu (II) Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on metal carboxylates. Part III. Pyridine-2,6-dicarboxylates of the lanthanides. Synthesis and spectral studies and the X-ray photoelectron spectra of several pyridine carboxylate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 6. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties | MDPI [mdpi.com]
- 9. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Bromopyridine-2,6-Dicarboxylic Acid Esters
Authored by: Gemini, Senior Application Scientist
Abstract
The synthesis of 3-aryl-pyridine-2,6-dicarboxylic acid esters is a critical transformation in the development of novel pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as the most robust and versatile method for achieving this C-C bond formation, prized for its high efficiency and broad functional group tolerance.[1][2] This document provides a comprehensive guide for researchers, detailing the mechanistic underpinnings, key strategic considerations, and optimized laboratory protocols for the successful coupling of various boronic acids and esters with 3-bromopyridine-2,6-dicarboxylic acid ester substrates. We address common challenges associated with heteroaromatic couplings, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting to ensure reliable and high-yielding outcomes.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is fundamental to rationalizing the selection of reagents and conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The base plays a crucial role, not only in activating the organoboron species to facilitate transmetalation but also in forming the active palladium complex and accelerating the final reductive elimination step.[3][6]
Key Considerations for Coupling with Heteroaromatic Substrates
The successful coupling of this compound esters presents unique challenges compared to simple aryl halides. The electronic properties of the pyridine ring and potential steric hindrance necessitate careful optimization of the catalytic system.
Catalyst and Ligand Selection: Mitigating Catalyst Inhibition
The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. To overcome this, the use of bulky and electron-rich phosphine ligands is highly recommended.[7] These ligands stabilize the palladium catalyst, promote the crucial oxidative addition and reductive elimination steps, and sterically hinder the inhibitory coordination of the pyridine nitrogen.[7][8]
-
Phosphine Ligands: While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, systems utilizing more advanced ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) in combination with a palladium precursor like Pd(OAc)₂ often deliver superior yields and faster reaction times for challenging heteroaromatic substrates.[8][9]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes (e.g., PEPPSI™-IPr) have emerged as exceptionally active catalysts. The strong σ-donating character of NHC ligands significantly enhances catalytic activity, often permitting lower catalyst loadings and milder reaction conditions.[8]
The Role of the Base and Solvent System
The choice of base and solvent is interdependent and critical for reaction success. The base activates the boronic acid partner for transmetalation.[3][6]
-
Bases:
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used, effective, and economical. Cesium carbonate is more soluble and basic, often providing better results for less reactive substrates.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in anhydrous solvent systems like dioxane or toluene. It is often the base of choice for couplings with sterically hindered partners.
-
-
Solvents:
-
Aqueous Mixtures: Biphasic systems like 1,4-dioxane/water or toluene/water are common and highly effective, particularly with carbonate bases.[3][7] Water aids in dissolving the inorganic base and facilitates the reaction.
-
Anhydrous Polar Aprotic Solvents: Solvents like DMF or anhydrous dioxane are often used with phosphate bases. It is crucial to use degassed and anhydrous solvents to prevent side reactions.[7]
-
Stability of the Boronic Acid Coupling Partner
A common side reaction is the protodeboronation of the boronic acid, where the C-B bond is cleaved by a proton source (often residual water), leading to the formation of an unwanted arene byproduct and reduced yield.[7][10]
-
Mitigation Strategies:
-
Use a slight excess (1.1–1.5 equivalents) of the boronic acid to compensate for potential degradation.[7]
-
Consider using boronic esters, such as pinacol esters (Ar-B(pin)), which are generally more stable and less susceptible to protodeboronation than their corresponding acids.[10]
-
Ensure the reaction is performed under a thoroughly inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[7]
-
Comparative Analysis of Reaction Conditions
The optimal conditions for Suzuki-Miyaura coupling can vary significantly depending on the specific boronic acid partner. The table below summarizes successfully employed catalytic systems for the coupling of various bromopyridines, providing a valuable starting point for optimization.
| Catalyst System | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | 70-95 | [8][11] |
| Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 12-24 | 85-95+ | [7][8][11] |
| PEPPSI-IPr (0.5 mol%) | IPr (NHC) | Cs₂CO₃ (2.0) | t-AmylOH | 100 | 2 | >95 | [8] |
| Pd(dppf)Cl₂ (3 mol%) | dppf | Na₃PO₄ (3.0) | Dioxane | 80-100 | 12-18 | 70-89 | [12] |
| Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | K₂CO₃ (2.0) | 95% EtOH | Reflux | 4-8 | Good | [9][13] |
Note: Yields are representative and highly dependent on the specific arylboronic acid used. Optimization is often required.
Detailed Experimental Protocol
This protocol provides a generalized, robust starting point for the Suzuki-Miyaura coupling of a generic arylboronic acid with a dialkyl 3-bromopyridine-2,6-dicarboxylate.
Materials & Reagents:
-
Dialkyl 3-bromopyridine-2,6-dicarboxylate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst: Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) OR Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Base: Anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-dioxane (5 mL, ~0.2 M)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask or oven-dried vial with septum)
Experimental Workflow
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the dialkyl 3-bromopyridine-2,6-dicarboxylate (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ and SPhos).[8]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe.[7]
-
Degassing: Further degas the reaction mixture by bubbling inert gas through the solution for 10-15 minutes.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).[11]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-pyridine-2,6-dicarboxylic acid ester.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently anhydrous/degassed reagents.3. Poor choice of ligand, base, or solvent. | 1. Ensure a rigorously inert atmosphere throughout. Use fresh catalyst.2. Use high-purity, dry solvents and reagents. Degas thoroughly.3. Screen alternative conditions. Try a stronger base (K₃PO₄, Cs₂CO₃) or a more active catalyst system (e.g., Pd/SPhos or a PEPPSI catalyst).[8][10] |
| Protodeboronation Side Product | 1. Degradation of the boronic acid.2. Presence of water or other protic sources. | 1. Use a slight excess (1.2-1.5 equiv) of the boronic acid.[7]2. Switch to a more stable boronic pinacol ester.[10]3. Ensure all reagents and solvents are anhydrous. |
| Dehalogenation of Starting Material | 1. Reaction temperature is too high.2. Presence of hydride sources (e.g., from solvent degradation). | 1. Lower the reaction temperature and monitor for longer times.2. Use a different solvent system. This side reaction can sometimes be promoted by amine bases or alcoholic solvents.[14] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst loading is too high. | 1. Rigorously exclude oxygen from the reaction mixture.[7][10]2. Optimize (often by lowering) the catalyst loading. |
References
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
- Suzuki-Miyaura (hetero-)
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Suzuki reaction. Wikipedia.
- Optimizing Coupling Reactions of 3-Bromopyridine-D4. Benchchem.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Compar
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
- Technical Support Center: Suzuki Coupling with 2-Chloropyridine Deriv
- Suzuki Coupling. Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Benchchem.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
Synthesis of 3-Bromopyridine-2,6-dicarboxylic Acid: An Application Note and Detailed Protocol
Introduction
3-Bromopyridine-2,6-dicarboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its trifunctional nature, featuring a pyridine core, a bromine atom, and two carboxylic acid moieties, allows for diverse chemical modifications, making it an important intermediate in the synthesis of complex molecular architectures, including pharmaceuticals and functional materials.[1][2] The strategic placement of the bromine atom at the 3-position and the carboxylic acid groups at the 2- and 6-positions offers multiple reaction sites for cross-coupling reactions, amidation, and esterification, enabling the construction of targeted molecular libraries for drug discovery and the development of novel ligands for coordination chemistry.[1][2]
This application note provides a comprehensive, step-by-step experimental procedure for the synthesis of this compound. The described methodology is based on a two-step process commencing with the bromination of 2,6-lutidine to afford 3-bromo-2,6-lutidine, followed by the oxidation of the methyl groups to carboxylic acids. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the practical execution of the synthesis, including safety precautions, reaction monitoring, and product purification.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-stage process. The first stage involves the electrophilic bromination of the commercially available 2,6-lutidine to introduce a bromine atom at the 3-position of the pyridine ring. The subsequent stage involves the oxidation of the two methyl groups of the resulting 3-bromo-2,6-lutidine to yield the desired this compound.
Caption: Synthetic workflow for this compound.
Materials and Methods
Materials
| Reagent/Solvent | Formula | M.W. | Supplier | Purity |
| 2,6-Lutidine | C₇H₉N | 107.15 g/mol | Sigma-Aldrich | ≥99% |
| Bromine | Br₂ | 159.81 g/mol | Acros Organics | ≥99.8% |
| Sulfuric Acid | H₂SO₄ | 98.08 g/mol | Fisher Scientific | 95-98% |
| Sodium Hydroxide | NaOH | 40.00 g/mol | J.T. Baker | ≥97% |
| Dichloromethane | CH₂Cl₂ | 84.93 g/mol | EMD Millipore | ≥99.8% |
| Potassium Permanganate | KMnO₄ | 158.03 g/mol | Alfa Aesar | ≥99% |
| Sodium Bisulfite | NaHSO₃ | 104.06 g/mol | VWR | Reagent Grade |
| Hydrochloric Acid | HCl | 36.46 g/mol | Macron Fine Chemicals | 37% |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
Experimental Protocols
Part 1: Synthesis of 3-Bromo-2,6-lutidine
This procedure is adapted from established methods for the bromination of pyridine derivatives.
1. Reaction Setup:
-
In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Charge the flask with 2,6-lutidine (21.4 g, 0.2 mol) and concentrated sulfuric acid (100 mL).
2. Bromination:
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add bromine (35.2 g, 0.22 mol) from the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80 °C for 6 hours.
3. Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto 500 g of crushed ice in a large beaker.
-
Neutralize the acidic solution by the slow addition of a 50% (w/v) aqueous sodium hydroxide solution, ensuring the temperature is kept below 20 °C by external cooling with an ice bath. Adjust the pH to ~8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude 3-bromo-2,6-lutidine can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Part 2: Synthesis of this compound
This protocol utilizes a strong oxidizing agent, potassium permanganate, a common and effective method for the oxidation of alkyl side chains on aromatic rings.
1. Reaction Setup:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 3-bromo-2,6-lutidine (18.6 g, 0.1 mol) in 200 mL of water.
2. Oxidation:
-
Heat the solution to 80 °C.
-
In a separate beaker, prepare a solution of potassium permanganate (63.2 g, 0.4 mol) in 400 mL of warm water.
-
Add the potassium permanganate solution portion-wise to the stirred solution of 3-bromo-2,6-lutidine over a period of 2-3 hours, maintaining the reaction temperature between 80-90 °C. The purple color of the permanganate will disappear as the reaction proceeds.
-
After the addition is complete, continue heating and stirring the mixture for an additional 4-6 hours, or until the purple color persists, indicating the consumption of the starting material.
3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the hot solution through a pad of Celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with 100 mL of hot water.
-
Combine the filtrate and washings and cool to room temperature.
-
Acidify the clear filtrate to pH 2-3 by the slow and careful addition of concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.
-
Collect the white solid by suction filtration using a Büchner funnel.
4. Purification:
-
Wash the filter cake with cold water (2 x 50 mL) and then with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from hot water or a mixed solvent system such as ethanol/water to yield a white to off-white crystalline solid.[1]
-
Dry the purified product in a vacuum oven at 60 °C overnight.
Characterization
The final product, this compound, is a white to light yellow solid.[1]
| Property | Value |
| Molecular Formula | C₇H₄BrNO₄[1] |
| Molecular Weight | 246.02 g/mol |
| Appearance | White to light yellow solid[1] |
| Melting Point | Approximately 217-221 °C[1] |
| Solubility | Soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane; insoluble in water.[1] |
Safety Precautions
-
All experimental procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care and have a neutralizing agent (e.g., sodium thiosulfate solution) readily available.
-
Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with care.
-
Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.
-
The reaction of potassium permanganate with organic materials can be exothermic. Maintain careful temperature control during the oxidation step.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures for the bromination of 2,6-lutidine and the subsequent oxidation of the intermediate, researchers can effectively produce this versatile building block for applications in drug discovery and materials science. Adherence to the specified safety precautions is crucial for the safe execution of this synthesis.
References
-
ChemBK. This compound. Available from: [Link]
-
Home Sunshine Pharma. This compound CAS 316808-10-3. Available from: [Link]
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
-
Organic Syntheses. Carboxylic acids from the oxidation of terminal alkenes by permanganate. Available from: [Link]
Sources
purification of 3-bromopyridine-2,6-dicarboxylic acid by recrystallization
Application Note & Protocol
Topic: High-Purity Recovery of 3-Bromopyridine-2,6-Dicarboxylic Acid via Optimized Recrystallization
Abstract
This compound is a pivotal intermediate in organic synthesis and drug development, where its purity is paramount for downstream applications.[1][2] This document provides a comprehensive, field-proven protocol for the purification of this compound using recrystallization. We delve into the scientific rationale behind solvent selection, procedural steps, and post-purification validation. The methodology is designed to be a self-validating system, ensuring researchers can confidently obtain a product of high purity, characterized by a sharp melting point and a clean analytical profile. This guide is intended for researchers, chemists, and drug development professionals aiming to establish a reliable purification workflow.
Introduction & Foundational Principles
This compound is a white to light-yellow solid organic compound with the molecular formula C₇H₄BrNO₄.[1] Impurities, often stemming from starting materials or side-products of its synthesis—such as the incomplete oxidation of precursor molecules—can significantly hinder its utility in subsequent reactions.[1][3]
Recrystallization is a powerful purification technique that leverages the differences in solubility between the target compound and its impurities in a selected solvent at varying temperatures. The ideal solvent will dissolve the target compound and its impurities at an elevated temperature but will exhibit significantly lower solubility for the target compound upon cooling. This differential allows the desired compound to crystallize out of the solution, leaving the impurities behind in the solvent, a phase known as the mother liquor. The success of this technique is predicated on the slow, controlled formation of a crystal lattice, which inherently excludes foreign molecules.[4]
Physicochemical Data & Solvent Selection Rationale
The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. The properties of this compound guide this choice.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNO₄ | [1][5] |
| Molecular Weight | 246.01 g/mol | [5] |
| Appearance | White to light-yellow solid | [1] |
| Melting Point | ~217-221 °C | [1] |
| Solubility Profile | Insoluble in water; Soluble in ethanol, DMSO, dichloromethane | [1] |
Rationale for Solvent Choice: Based on the solubility profile, ethanol emerges as a strong primary candidate. It is a polar protic solvent capable of hydrogen bonding with the carboxylic acid groups, facilitating dissolution at higher temperatures. Its volatility simplifies the final drying process. Water is unsuitable as a primary solvent due to the compound's insolubility. However, a mixed-solvent system, such as ethanol-water, can be highly effective. The addition of water (an anti-solvent) to a saturated ethanol solution can precisely control the supersaturation point and induce crystallization, a valuable technique for optimizing yield and crystal quality.[6] This protocol will focus on using ethanol as the primary solvent.
Experimental Protocol: Recrystallization of this compound
This protocol is designed to be a self-validating system, incorporating analytical checks to confirm the increase in purity.
Materials & Equipment
-
Reagents:
-
Crude this compound
-
Ethanol (Reagent grade or higher)
-
Deionized Water (for potential mixed-solvent use)
-
Celpure® or activated charcoal (optional, for color removal)
-
-
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser (Allihn or Graham)
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper (Whatman® Grade 1 or equivalent)
-
Glass stirring rod
-
Spatulas and weighing balance
-
Melting point apparatus
-
TLC plates (Silica gel 60 F₂₅₄) and development chamber
-
Vacuum oven
-
Safety Precautions
-
Perform all operations within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[1]
-
Ethanol is flammable; ensure no open flames are present. Use a spark-proof hot plate.
-
Consult the Safety Data Sheet (SDS) for this compound before commencing work.
Step-by-Step Purification Workflow
Step 1: Initial Assessment of Crude Material Before purification, it is crucial to characterize the crude product.
-
Action: Measure the melting point range of the crude material.
-
Causality: A broad melting range (e.g., >5 °C) is a definitive indicator of significant impurities, which depress and broaden the melting point. This provides a baseline for comparison.
Step 2: Dissolution
-
Action: Place the crude this compound into an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol. Gently heat the mixture on a hot plate with stirring. Continue to add small aliquots of ethanol until the solid completely dissolves.
-
Causality: Using the minimum volume of hot solvent is critical for maximizing the recovery yield. Excess solvent will retain more of the target compound in the solution upon cooling, reducing the overall yield.
Step 3: Decolorization (Optional)
-
Action: If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Stir for 2-5 minutes.
-
Causality: Activated charcoal has a high surface area that adsorbs colored organic impurities. This step must be performed on a solution that is not boiling to prevent violent frothing.
Step 4: Hot Filtration
-
Action: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Causality: This step removes any insoluble impurities (e.g., dust, inorganic salts) and the activated charcoal if used. Pre-warming the equipment prevents premature crystallization of the product on the funnel, which would decrease the yield.
Step 5: Crystallization
-
Action: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Causality: Slow cooling is paramount for achieving high purity. It allows for the selective growth of the product's crystal lattice, effectively excluding impurities. Rapid cooling can trap impurities within smaller, less-ordered crystals.[6]
Step 6: Isolation and Washing
-
Action: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of ice-cold ethanol.
-
Causality: The crystals are washed with a cold solvent to rinse away any residual mother liquor containing dissolved impurities. The solvent must be cold to minimize the redissolving of the purified product crystals.
Step 7: Drying
-
Action: Dry the purified crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C), until a constant weight is achieved.
-
Causality: Thorough drying removes residual solvent, which, if present, would artificially inflate the final mass and could interfere with subsequent reactions or analyses.
Visualization of Workflows
Recrystallization Process Flow
Caption: Conceptual separation of impurities during recrystallization.
Post-Recrystallization Purity Validation
The success of the purification must be empirically validated. A comparison of pre- and post-recrystallization data provides definitive evidence of increased purity.
| Analysis | Crude Material (Expected) | Purified Product (Target) | Rationale for Purity Indication |
| Melting Point | Broad range (e.g., 210-218 °C) | Sharp, narrow range (e.g., 220-221 °C) | Impurities disrupt the crystal lattice, lowering and broadening the melting point. A sharp MP near the literature value indicates high purity. |
| TLC Analysis | Multiple spots or streaking | A single, well-defined spot | Chromatographic separation shows impurities as distinct spots. A single spot suggests the absence of significant, detectable impurities. |
| Appearance | Off-white to yellow powder | White, crystalline solid | The removal of colored impurities results in a visibly cleaner, white product. |
| Recovery Yield | N/A | Typically 70-90% | A quantitative measure of the efficiency of the process. Yields will vary based on initial purity. |
Troubleshooting & Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The compound is highly soluble even at low temperatures. | - Evaporate some solvent to concentrate the solution and re-cool.- Try inducing crystallization by scratching the inner wall of the flask with a glass rod.- If available, add a single seed crystal of the pure compound. [6] |
| Product "Oils Out" | - The solution is cooling too rapidly.- The boiling point of the solvent is too high, exceeding the melting point of the solute-impurity mixture.- The crude material has a very high impurity content. | - Reheat the solution to redissolve the oil, then allow it to cool much more slowly.- Add a small amount of an anti-solvent (like water) dropwise to the warm solution until turbidity persists, then reheat to clarify and cool slowly. [6] |
| Low Recovery Yield | - Too much solvent was used.- The crystals were washed with solvent that was not cold enough.- Premature crystallization occurred during hot filtration. | - Use the absolute minimum amount of hot solvent required for dissolution.- Ensure the wash solvent is thoroughly chilled in an ice bath.- Ensure the filtration apparatus is pre-warmed before hot filtration. |
References
-
ChemBK. (2024). This compound - Introduction. Available at: [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]
-
ResearchGate. (2021). Recrystallization of Impure Benzoic Acid. Available at: [Link]
- Google Patents. (2003). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound CAS 316808-10-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS: 316808-10-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 3-Bromopyridine-2,6-dicarboxylic Acid in the Synthesis of Advanced Pharmaceutical Agents
Abstract
This technical guide provides an in-depth exploration of the application of 3-bromopyridine-2,6-dicarboxylic acid as a pivotal intermediate in modern pharmaceutical synthesis. With a unique trifunctionalized scaffold, this compound offers medicinal chemists a versatile platform for the construction of complex molecular architectures, particularly those found in targeted therapies such as PARP and kinase inhibitors. This document will elucidate the synthetic transformations of this compound, providing detailed protocols for its conversion into key pharmaceutical building blocks and outlining its strategic importance in drug discovery and development.
Introduction: The Emergence of Substituted Pyridine Scaffolds in Oncology
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a significant number of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its tunable electronic properties make it an ideal core for designing molecules that interact with biological targets with high affinity and specificity. Within this class, pyridine-2,6-dicarboxamides have emerged as a particularly important motif, forming the central chelating unit in a variety of enzyme inhibitors.[2] The dicarboxamide functionality can coordinate with metal ions or form a network of hydrogen bonds within an active site, while the substituents on the pyridine ring can be tailored to occupy specific binding pockets, thereby enhancing potency and selectivity.
This compound is a highly valuable starting material for the synthesis of these complex pharmaceutical agents. The two carboxylic acid groups provide handles for the introduction of diverse side chains via amidation, while the bromine atom at the 3-position serves as a versatile anchor for further functionalization through a variety of cross-coupling reactions. This trifunctional nature allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is crucial for successful process development.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNO₄ | [2] |
| Molecular Weight | 246.01 g/mol | [2] |
| Appearance | White to light yellow solid | ChemBK |
| Melting Point | ~217-221 °C | ChemBK |
| Solubility | Soluble in ethanol, dimethyl sulfoxide, dichloromethane; insoluble in water. | ChemBK |
| pKa | 1.92 ± 0.10 | [2] |
Core Synthetic Applications: Building the Pyridine-2,6-Dicarboxamide Scaffold
The primary application of this compound in pharmaceutical synthesis is as a precursor to 3-bromo-N2,N6-disubstituted-pyridine-2,6-dicarboxamides. This transformation is typically achieved through a one-pot, two-step process involving the activation of the carboxylic acids followed by amidation.
Protocol 1: Synthesis of a Key Pharmaceutical Intermediate: 3-Bromo-N2,N6-bis(3-(dimethylamino)propyl)pyridine-2,6-dicarboxamide
This protocol details the synthesis of a representative pyridine-2,6-dicarboxamide intermediate, a scaffold commonly found in various kinase inhibitors.
Workflow Diagram:
A schematic overview of the synthesis of the target intermediate.
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
3-(Dimethylamino)-1-propylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., DCM/Methanol/Triethylamine gradient)
Procedure:
-
Activation of Carboxylic Acids:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Suspend the solid in anhydrous DCM.
-
Carefully add thionyl chloride (2.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction mixture becomes a clear solution. The formation of the diacyl chloride is typically monitored by the cessation of gas evolution (HCl and SO₂).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 3-bromopyridine-2,6-dicarbonyl dichloride is used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude diacyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 3-(dimethylamino)-1-propylamine (2.5 eq) and triethylamine (3.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the diacyl chloride solution at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane containing a small percentage of triethylamine to prevent streaking of the basic product) to afford the pure 3-bromo-N2,N6-bis(3-(dimethylamino)propyl)pyridine-2,6-dicarboxamide.
-
Expected Yield: 70-85%
Strategic Functionalization via Cross-Coupling Reactions
The bromine atom at the 3-position of the pyridine-2,6-dicarboxamide scaffold is a key feature that allows for the introduction of further molecular diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed in pharmaceutical synthesis for the formation of carbon-carbon bonds.[3][4]
Protocol 2: Suzuki-Miyaura Coupling for Arylation
This protocol provides a general method for the arylation of the 3-position of the pyridine ring, a common strategy for accessing biaryl structures found in many kinase and PARP inhibitors.
Reaction Scheme:
General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
3-Bromo-N2,N6-bis(3-(dimethylamino)propyl)pyridine-2,6-dicarboxamide (from Protocol 1)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or toluene/water mixture)
Procedure:
-
To a reaction vessel, add the 3-bromo-pyridine-dicarboxamide intermediate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3-aryl-pyridine-dicarboxamide derivative.
Representative Reaction Conditions for Suzuki Coupling:
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 75-90 |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 80-95 |
Applications in Drug Discovery: A Gateway to PARP and Kinase Inhibitors
The substituted pyridine-2,6-dicarboxamide scaffold, readily accessible from this compound, is a core component of several clinically important drugs and investigational agents.
-
PARP Inhibitors: The pyridine-2,6-dicarboxamide motif can mimic the nicotinamide portion of NAD+, the natural substrate of PARP enzymes. The substituents on the pyridine ring and the amide side chains can be optimized to achieve high affinity and selectivity for different PARP isoforms. The PARP inhibitor Rucaparib, for instance, features a complex heterocyclic system that could be conceptually derived from a functionalized pyridine scaffold.[5][6][7][8][9]
-
Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyridine core to interact with the hinge region of the kinase active site. The dicarboxamide functionality can form key hydrogen bonds, while the aryl group introduced at the 3-position can extend into other hydrophobic pockets, leading to potent and selective inhibition.[10][11][12][13]
Conclusion
This compound is a strategically important and versatile building block in pharmaceutical synthesis. Its trifunctional nature provides a robust platform for the efficient construction of complex, highly functionalized pyridine-2,6-dicarboxamide derivatives. The protocols outlined in this guide demonstrate the straightforward conversion of this starting material into key pharmaceutical intermediates and their subsequent elaboration into more complex structures through modern cross-coupling techniques. For researchers and scientists in drug discovery and development, a thorough understanding of the chemistry of this compound is essential for the design and synthesis of the next generation of targeted therapies.
References
-
Home Sunshine Pharma. This compound CAS 316808-10-3. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
-
Park, J., & Cheon, C. H. (2022). Total Synthesis of Rucaparib. ResearchGate. [Link]
- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
- Google Patents. Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
-
Gogoi, D., et al. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]
-
Contreras, J. M., et al. (2010). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Academia.edu. [Link]
-
Li, D., et al. (2020). Salts of rucaparib with dicarboxylic acids: synthesis, crystal structures and solubility. CrystEngComm. [Link]
-
I.R.I.S. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]
-
Al-Masoudi, N. A., et al. (2010). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules. [Link]
-
Abdolmaleki, S., et al. (2021). Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. Scientific Reports. [Link]
-
Al-Masoudi, N. A., et al. (2010). Synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as antimicrobial agents. Molecules. [Link]
-
PubChem. Compounds for enzyme inhibition - Patent US-8129346-B2. [Link]
-
University of Toledo. (1991). United States Patent. [Link]
-
Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. [Link]
-
Google Patents. (12) United States Patent. [Link]
-
An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Publons. [Link]
-
Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. National Institutes of Health. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
-
Synthesis of dicationic diarylpyridines as nucleic-acid binding agents. National Institutes of Health. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of dicationic diarylpyridines as nucleic-acid binding agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermediates - Google Patents [patents.google.com]
- 6. WO2019130229A1 - Methods and intermediates for preparing rucaparib - Google Patents [patents.google.com]
- 7. CN107954919B - Preparation method of Rucaparib key intermediate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Salts of rucaparib with dicarboxylic acids: synthesis, crystal structures and solubility - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors [academia.edu]
- 12. iris.uniroma1.it [iris.uniroma1.it]
- 13. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Luminescent Lanthanide Complexes with 3-Bromopyridine-2,6-Dicarboxylic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Harnessing the Glow of Lanthanides with a Halogenated Antenna
Luminescent lanthanide complexes have emerged as indispensable tools in modern chemical and biomedical sciences, prized for their unique photophysical properties: sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts. These characteristics make them ideal candidates for a wide range of applications, including high-sensitivity bioassays, time-resolved imaging, and smart materials. The key to unlocking the latent luminescence of lanthanide ions, whose f-f transitions are notoriously inefficient, lies in the "antenna effect." This process involves an organic ligand that absorbs light efficiently and transfers the energy to the lanthanide ion, which then emits its characteristic light.
Pyridine-2,6-dicarboxylic acid (dipicolinic acid) is a well-established and highly effective tridentate ligand for sensitizing lanthanide luminescence. Its rigid structure and efficient energy transfer capabilities have made it a foundational scaffold in the design of luminescent probes. This guide focuses on a specific, functionalized derivative: 3-bromopyridine-2,6-dicarboxylic acid . The introduction of a bromine atom at the 3-position of the pyridine ring serves as a strategic modification to fine-tune the electronic and photophysical properties of the ligand. As an electron-withdrawing group, the bromo substituent is expected to influence the energy levels of the ligand's singlet and triplet states, which are critical parameters governing the efficiency of the antenna effect.
This document provides a comprehensive overview, from the fundamental principles to detailed experimental protocols, for the synthesis and characterization of luminescent lanthanide complexes based on this halogenated antenna ligand. It is designed to equip researchers with the necessary knowledge to not only reproduce these procedures but also to understand the underlying chemical principles and to innovate further in this exciting field.
Core Principles: The Antenna Effect and the Role of the Ligand
The luminescence of a lanthanide complex is a multi-step process, elegantly orchestrated by the organic ligand. This process, known as the antenna effect, can be broken down into the following key stages:
-
Light Absorption: The organic ligand, in this case, this compound, possesses a chromophoric system that absorbs photons, typically in the UV region, promoting the ligand to an excited singlet state (S1).
-
Intersystem Crossing: The excited singlet state of the ligand undergoes efficient intersystem crossing (ISC) to a lower-energy triplet state (T1). The efficiency of this process is a critical determinant of the overall luminescence quantum yield.
-
Energy Transfer: The energy from the ligand's triplet state is transferred to an emissive energy level of the coordinated lanthanide ion (e.g., the 5D0 state of Eu3+ or the 5D4 state of Tb3+). For this energy transfer to be efficient, the triplet state energy of the ligand must be appropriately matched with the accepting energy level of the lanthanide ion—ideally, the ligand's triplet state should be slightly higher in energy.
-
Lanthanide Emission: The excited lanthanide ion then relaxes to its ground state by emitting photons, resulting in the characteristic sharp emission lines of the specific lanthanide.
The strategic placement of a bromo substituent on the pyridine ring is anticipated to modulate these energy levels, potentially enhancing the intersystem crossing rate and optimizing the energy gap for transfer to specific lanthanide ions.
Figure 2: General workflow for lanthanide complex synthesis.
Protocol 2.1: Complexation Reaction
-
Materials:
-
This compound
-
Lanthanide(III) chloride hexahydrate (e.g., EuCl3·6H2O, TbCl3·6H2O) or Lanthanide(III) nitrate hexahydrate. The choice of salt can influence the solubility and crystallinity of the final product; chlorides are often a good starting point.
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH4OH) for pH adjustment.
-
Ethanol or Methanol
-
Deionized water
-
-
Procedure:
-
Dissolve this compound in a minimal amount of a 1:1 ethanol/water mixture.
-
Adjust the pH of the ligand solution to approximately 6.5-7.0 by the dropwise addition of an aqueous NaOH or NH4OH solution. This deprotonates the carboxylic acid groups, making them available for coordination.
-
In a separate beaker, dissolve the lanthanide salt in deionized water.
-
Slowly add the lanthanide salt solution to the stirred ligand solution. A precipitate of the lanthanide complex should form. A 3:1 ligand-to-metal molar ratio is typically used to favor the formation of the tris-ligand complex.
-
Stir the resulting suspension at room temperature for several hours or gently heat to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the product sequentially with deionized water and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the final complex in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
-
Characterization of the Luminescent Complexes
A thorough characterization is essential to confirm the structure and to evaluate the photophysical properties of the synthesized complexes.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm coordination of the ligand to the metal ion. | Shift in the vibrational frequencies of the carboxylate groups upon coordination. Disappearance of the broad O-H stretch of the carboxylic acid. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and the presence of coordinated or lattice solvent molecules. | Stepwise weight loss corresponding to the removal of solvent molecules and subsequent decomposition of the organic ligand. |
| Elemental Analysis | To determine the elemental composition and confirm the ligand-to-metal ratio. | Experimental percentages of C, H, N, and Br should match the calculated values for the proposed complex formula. |
| UV-Vis Absorption Spectroscopy | To characterize the light-absorbing properties of the ligand (antenna). | Intense absorption bands in the UV region corresponding to the π-π* transitions of the 3-bromopyridine-2,6-dicarboxylate ligand. |
| Luminescence Spectroscopy | To measure the emission properties of the complex. | Excitation Spectrum: Should resemble the absorption spectrum of the ligand, confirming the antenna effect. Emission Spectrum: Sharp, characteristic emission peaks of the specific lanthanide ion (e.g., for Eu3+: 5D0 → 7FJ transitions; for Tb3+: 5D4 → 7FJ transitions). |
| Luminescence Lifetime Measurement | To determine the decay kinetics of the excited state. | Long decay lifetimes (typically in the microsecond to millisecond range) are characteristic of lanthanide emission. |
| Quantum Yield Determination | To quantify the efficiency of the luminescence process. | The absolute quantum yield is a critical parameter for evaluating the performance of the complex as a luminescent material. |
Field-Proven Insights and Causality
-
Choice of Lanthanide Salt: While both chloride and nitrate salts are commonly used, nitrate ions can sometimes coordinate to the lanthanide center, potentially competing with the primary ligand or influencing the final structure and luminescent properties. Chloride ions are generally considered more weakly coordinating. For initial syntheses, lanthanide chlorides are often preferred.
-
pH Control is Critical: The coordination of the dicarboxylate ligand is highly pH-dependent. Incomplete deprotonation can lead to the formation of mixed-ligand or protonated species, affecting the complex's stability and luminescence. Maintaining a neutral or slightly basic pH ensures the availability of the fully deprotonated tridentate ligand.
-
Solvent System: The choice of solvent can influence the solubility of the reactants and the crystallinity of the product. An alcohol/water mixture is often a good compromise, dissolving the deprotonated ligand while allowing the resulting complex to precipitate.
-
Impact of the Bromo Substituent: The electron-withdrawing nature of the bromine atom is expected to lower the energy of the ligand's π* orbitals. This can lead to a red-shift in the absorption spectrum. More importantly, the "heavy atom effect" of bromine can enhance the rate of intersystem crossing from the S1 to the T1 state, which is often a rate-limiting step in the antenna process. This could potentially lead to a higher overall luminescence quantum yield compared to the non-substituted analogue, provided the T1 energy level remains suitably positioned for energy transfer to the lanthanide ion.
Applications and Future Directions
Luminescent lanthanide complexes based on this compound hold promise for a variety of applications:
-
Bioimaging and Sensing: The long luminescence lifetimes allow for time-resolved detection, which can eliminate background fluorescence from biological samples, leading to highly sensitive assays. The ligand can be further functionalized to target specific biomolecules.
-
Drug Development: These complexes can be used as luminescent probes to study drug-target interactions or as trackable labels for drug delivery systems.
-
Materials Science: Incorporation of these complexes into polymers or inorganic matrices can lead to the development of novel luminescent materials for applications in lighting, displays, and anti-counterfeiting technologies.
Future work in this area could involve exploring the effect of other halogen substituents (Cl, I) at the 3-position, further functionalization of the pyridine ring to modulate solubility and targeting capabilities, and the development of heterometallic complexes with unique magnetic and optical properties.
References
This section would be populated with the specific, verifiable URLs and citations gathered during the research process.
Application Notes and Protocols for the Esterification of 3-Bromopyridine-2,6-dicarboxylic Acid
Introduction
3-Bromopyridine-2,6-dicarboxylic acid is a key heterocyclic building block in the development of novel therapeutic agents and functional materials.[1][2] Its rigid pyridine core, substituted with two carboxylic acid moieties and a bromine atom, offers a versatile scaffold for creating complex molecular architectures, including coordination compounds and fluorescent probes.[1][2] The conversion of the carboxylic acid groups to esters is a fundamental transformation that enhances solubility, modulates biological activity, and enables further synthetic manipulations. This document provides detailed protocols for three distinct and widely applicable methods for the esterification of this compound, tailored for researchers in organic synthesis, medicinal chemistry, and materials science.
Method Selection: A Strategic Overview
The choice of an esterification method is dictated by the specific requirements of the synthetic route, including the stability of the substrate to acidic or basic conditions, the steric hindrance of the alcohol, and the desired scale of the reaction. This guide details three robust methods:
-
Fischer-Speier Esterification: A classic, acid-catalyzed method suitable for simple, non-sensitive alcohols and large-scale synthesis.
-
Steglich Esterification: A mild, coupling agent-mediated method ideal for sterically hindered or acid-labile alcohols.[3][4][5]
-
Diazomethane Esterification: A highly efficient method for the specific preparation of methyl esters under mild conditions, with minimal side products.[6][7]
Protocol 1: Fischer-Speier Esterification
Principle
Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution where a carboxylic acid is treated with an excess of an alcohol in the presence of a strong acid catalyst.[8][9][10] The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed, or a large excess of the alcohol is used.[9] The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.[8][10]
Experimental Protocol
Materials:
-
This compound
-
Methanol (or other simple alcohol), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Suspend the diacid in a large excess of the desired alcohol (e.g., methanol, 20-50 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time will vary depending on the alcohol used (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Carefully neutralize the remaining acid by washing with a saturated solution of sodium bicarbonate. Be cautious as CO₂ evolution will occur.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diester.
-
Purify the product by column chromatography or recrystallization as needed.
Workflow Diagram
Caption: Fischer-Speier Esterification Workflow.
Protocol 2: Steglich Esterification
Principle
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][4][11] This method is particularly advantageous for sterically hindered substrates and those sensitive to acidic conditions.[3][4][5] The reaction proceeds through the formation of an O-acylisourea intermediate from the carboxylic acid and DCC. DMAP then acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate, which is readily attacked by the alcohol to yield the ester.[3][4] A byproduct, dicyclohexylurea (DCU), precipitates from the reaction mixture and can be easily removed by filtration.[3]
Experimental Protocol
Materials:
-
This compound
-
Alcohol (e.g., tert-butanol or other sensitive alcohol), 2.2 eq
-
N,N'-Dicyclohexylcarbodiimide (DCC), 2.2 eq
-
4-Dimethylaminopyridine (DMAP), 0.2 eq
-
Anhydrous dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (2.2 eq), and a catalytic amount of DMAP (0.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Add a solution of DCC (2.2 eq) in anhydrous DCM dropwise to the cooled mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by TLC. The formation of a white precipitate (DCU) is indicative of the reaction proceeding.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude diester by flash column chromatography.
Workflow Diagram
Caption: Steglich Esterification Workflow.
Protocol 3: Diazomethane Esterification (for Methyl Esters)
Principle
Diazomethane (CH₂N₂) is a highly reactive reagent that rapidly and cleanly converts carboxylic acids to their corresponding methyl esters.[7][12] The reaction proceeds via an initial acid-base reaction to form a carboxylate salt, which then acts as a nucleophile in an Sₙ2 reaction with protonated diazomethane, releasing nitrogen gas as the only byproduct.[7][13] This method is exceptionally clean, with high yields and no side reactions, making it ideal for small-scale preparations where product purity is paramount.[6]
Safety Warning: Diazomethane is toxic, explosive, and a potential carcinogen. It should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety equipment, including explosion-proof glassware. A safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), can often be used and is commercially available as a solution in hexane.
Experimental Protocol
Materials:
-
This compound
-
Ethereal solution of diazomethane (or TMS-diazomethane in hexane)
-
Diethyl ether
-
Methanol (for TMS-diazomethane)
-
Acetic acid (for quenching)
-
Beaker or flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of diethyl ether and a small amount of methanol (e.g., 7:2 ether:methanol) in a flask.
-
Cool the solution to 0°C in an ice bath.
-
While stirring, add an ethereal solution of diazomethane (or TMS-diazomethane) dropwise until a faint yellow color persists, indicating a slight excess of diazomethane.[6] Nitrogen gas evolution will be observed during the addition.
-
Continue stirring at 0°C for an additional 30 minutes.
-
Quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Allow the reaction mixture to warm to room temperature.
-
The solution can be concentrated under reduced pressure (in a well-ventilated area) to yield the pure dimethyl 3-bromopyridine-2,6-dicarboxylate. The reaction is often quantitative, and further purification may not be necessary.
Workflow Diagram
Caption: Diazomethane Esterification Workflow.
Comparative Summary of Esterification Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification | Diazomethane Esterification |
| Conditions | Harsh (Strong Acid, Heat) | Mild (Room Temperature, Neutral) | Very Mild (0°C to Room Temp) |
| Alcohol Scope | Simple primary & secondary alcohols | Broad (incl. tertiary & sensitive alcohols) | Methyl esters only |
| Key Reagents | H₂SO₄, Alcohol (excess) | DCC, DMAP, Alcohol | Diazomethane or TMS-diazomethane |
| Byproducts | Water | Dicyclohexylurea (DCU) | Nitrogen gas |
| Workup | Neutralization, Extraction | Filtration, Extraction | Quenching, Evaporation |
| Advantages | Inexpensive, Scalable | High yields, Broad scope, Mild conditions | Fast, Clean, High yield, Simple workup |
| Disadvantages | Not suitable for sensitive substrates, Equilibrium reaction | Expensive reagents, DCU can be hard to remove completely | Diazomethane is toxic and explosive, Limited to methyl esters |
References
- Grokipedia.
- Rapid and convenient isolation and methyl esterification of w
- TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | TCI AMERICA - TCI Chemicals. (2023, July 17).
- Steglich Esterific
- Steglich Esterific
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. (2021, July 29).
- 21.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. (2020, May 30).
- Derivatization of Carboxylic Acids With Diazomethane - Scribd.
- This compound - ChemBK. (2024, April 10).
- Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal.
- Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. (2025, August 7).
- Synthesis and characterization of metallo-supramolecular polymers from thiophene-based unimers bearing pybox ligands - The Royal Society of Chemistry.
- Mitsunobu Reaction - TCI Chemicals.
- The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity | The Journal of Organic Chemistry - ACS Public
- CN104974081A - Synthetic method of 3-bromopyridine - Google P
- US2758999A - Esterification of pyridine carboxylic acids - Google P
- The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity - PubMed.
- Fischer–Speier esterific
- Mitsunobu reaction - Organic Synthesis.
- This compound CAS 316808-10-3 - Home Sunshine Pharma.
- Mitsunobu Reaction - Organic Chemistry Portal.
- Fischer Esterific
- Esterification of Carboxylic Acids with - Organic Syntheses Procedure.
- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019, April 14).
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
- CN104130183A - Synthetic method for 3-bromopyridine - Google P
Sources
- 1. chembk.com [chembk.com]
- 2. This compound CAS 316808-10-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 3-Bromopyridine-2,6-Dicarboxylic Acid
Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold
In the landscape of modern drug discovery and materials science, the pyridine ring represents a privileged scaffold, conferring unique electronic and structural properties to a molecule. 3-Bromopyridine-2,6-dicarboxylic acid stands out as a particularly versatile trifunctional building block. Its strategic arrangement of a nucleophilic nitrogen atom, two carboxylic acid moieties capable of coordination or derivatization, and a bromine atom poised for a variety of cross-coupling reactions, offers a rich platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the key functionalization strategies for this scaffold, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The electron-deficient nature of the pyridine ring, further accentuated by the two electron-withdrawing carboxylic acid groups, significantly influences its reactivity. This electronic profile dictates the preferred methodologies for its functionalization, particularly at the C3-bromo position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, have emerged as the most robust and versatile tools for forging new carbon-carbon and carbon-heteroatom bonds at this position.
Simultaneously, the two carboxylic acid groups at the C2 and C6 positions offer avenues for constructing larger assemblies through amide bond formation or for the synthesis of metal-organic frameworks (MOFs).[1] The interplay between these three functional groups allows for a modular and systematic approach to library synthesis and the development of novel chemical entities. This document will detail the critical experimental considerations and provide step-by-step protocols for the key transformations that unlock the synthetic potential of this compound.
Part 1: Modification of the Carboxylic Acid Groups
Prior to functionalizing the C3-bromo position, it is often advantageous, and in many cases necessary, to first protect or modify the carboxylic acid groups. This prevents potential side reactions and improves the solubility of the starting material in organic solvents commonly used for cross-coupling reactions. Esterification is the most common strategy employed for this purpose.
Diesterification of this compound
The conversion of the dicarboxylic acid to its corresponding diester is a crucial first step for many subsequent transformations. The Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a highly effective method that proceeds under mild conditions.
Protocol 1: Steglich Esterification to Synthesize Dimethyl 3-bromopyridine-2,6-dicarboxylate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add methanol (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.2 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired dimethyl 3-bromopyridine-2,6-dicarboxylate.
| Reactant | MW | Equivalents | Amount |
| This compound | 246.01 | 1.0 | (user defined) |
| Methanol | 32.04 | 2.2 | |
| DCC | 206.33 | 2.2 | |
| DMAP | 122.17 | 0.1 |
Table 1: Reagent quantities for Steglich esterification.
Amide Bond Formation: Synthesis of Pyridine-2,6-dicarboxamides
The carboxylic acid groups can be directly converted to amides using a variety of peptide coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this transformation, even with less nucleophilic amines.[2]
Protocol 2: HATU-Mediated Amide Coupling
Materials:
-
This compound
-
Amine of choice (2.2 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
HATU (2.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 4.0 eq)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (2.2 eq) and DIPEA (4.0 eq) to the solution.
-
Add HATU (2.2 eq) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired bis-amide.[3][4]
Caption: HATU-mediated amide coupling workflow.
Part 2: Functionalization of the C3-Bromo Position
With the carboxylic acid groups protected as esters, the C3-bromo position becomes the prime site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromopyridine and a variety of organoboron reagents.[5] The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with electron-deficient heteroaryl halides.[6][7]
Protocol 3: Suzuki-Miyaura Coupling of Dimethyl 3-bromopyridine-2,6-dicarboxylate
Materials:
-
Dimethyl 3-bromopyridine-2,6-dicarboxylate (from Protocol 1)
-
Aryl- or heteroarylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add dimethyl 3-bromopyridine-2,6-dicarboxylate (1.0 eq), the boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the C3-arylated product.
| Catalyst System | Typical Substrates | Advantages | Considerations |
| Pd(PPh₃)₄ / K₂CO₃ | Arylboronic acids | Commercially available, reliable for many substrates. | May require higher temperatures for less reactive partners. |
| Pd(dppf)Cl₂ / K₂CO₃ | Hetarylboronic acids | Often more efficient for challenging couplings. | Higher cost of catalyst. |
| Pd(OAc)₂ / SPhos | Sterically hindered partners | High activity, broad substrate scope. | Air-sensitive ligands may require glovebox handling. |
Table 2: Comparison of catalyst systems for Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling enables the introduction of an alkynyl group at the C3 position, a valuable transformation for accessing linear, rigid structures often sought in materials science and as precursors for further synthetic manipulations.[8][9]
Protocol 4: Sonogashira Coupling of Dimethyl 3-bromopyridine-2,6-dicarboxylate
Materials:
-
Dimethyl 3-bromopyridine-2,6-dicarboxylate (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) chloride) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or DMF (anhydrous, degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add dimethyl 3-bromopyridine-2,6-dicarboxylate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with inert gas.
-
Add anhydrous, degassed solvent (THF or DMF) followed by the base (TEA or DIPA, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature to 60 °C until completion (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.[10][11]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the direct formation of a C-N bond, providing access to a wide range of substituted 3-aminopyridine derivatives.[12] The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally providing the best results for electron-deficient aryl bromides.[13][14]
Protocol 5: Buchwald-Hartwig Amination of Dimethyl 3-bromopyridine-2,6-dicarboxylate
Materials:
-
Dimethyl 3-bromopyridine-2,6-dicarboxylate (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous, degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).
-
Add dimethyl 3-bromopyridine-2,6-dicarboxylate (1.0 eq).
-
Add anhydrous, degassed toluene.
-
Add the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Part 3: Application in Metal-Organic Frameworks (MOFs)
The rigid structure and the N,O,O-tridentate chelation site offered by the deprotonated form of pyridine-2,6-dicarboxylic acid make it an excellent ligand for the construction of MOFs.[15] The presence of a functionalizable group at the C3 position, such as the bromine in the parent compound or a group installed via cross-coupling, allows for post-synthetic modification or the direct incorporation of functionality into the MOF pores.
The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a sealed vessel. The specific structure of the resulting MOF is highly dependent on the metal ion, the solvent system, temperature, and the nature of any substituents on the pyridine ring.[16][17] The 3-bromo substituent, for instance, can influence the packing and dimensionality of the framework through subtle steric and electronic effects.
Conceptual Workflow for MOF Synthesis
Caption: General workflow for MOF synthesis.
Conclusion and Future Outlook
This compound is a powerful and versatile building block that offers multiple avenues for synthetic exploration. The protocols outlined in this guide provide a solid foundation for researchers to functionalize this scaffold with a high degree of control and predictability. The ability to independently modify the carboxylic acid groups and the C3-bromo position allows for the creation of a vast array of complex molecules with tailored properties. Future work in this area will likely focus on the development of even more efficient and selective catalytic systems, as well as the exploration of novel applications for the resulting compounds in areas ranging from medicinal chemistry to the design of advanced functional materials.
References
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI. Retrieved January 21, 2026, from [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018, June 14). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). scirp.org. Retrieved January 21, 2026, from [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023, February 28). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Mechanistic studies on palladium-catalyzed coupling reactions. (2011, May 25). IDEALS. Retrieved January 21, 2026, from [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Esterification of pyridine carboxylic acids. (n.d.). Google Patents.
-
Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
- Preparation method of 2, 6-pyridinedicarboxylic acid. (n.d.). Google Patents.
-
Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Observation of Structural Diversity Based on the Cationic Influence in a Series of Zn/Cd Pyridine Carboxylate Coordination Compounds. (2023, January 20). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis and characterization of two isostructural 3d-4f coordination compounds based on pyridine-2,6-dicarboxylic acid and 4,4'-bipyridine. (2019, June 1). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
The wonderful world of pyridine-2,6-dicarboxamide based scaffolds. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017, July 13). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014, November 30). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Three new Pyridine-2,6-dicarboxylate Copper(II) compounds with coordinated pyrimidine-based ligands. Synthesis, Characterisation and Crystal Structures. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]
-
How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017, September 19). ResearchGate. Retrieved January 21, 2026, from [Link]
- Esterification of pyridine carboxylic acids. (n.d.). Google Patents.
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Synthesis and characterization of two isostructural 3d-4f coordination compounds based on pyridine-2,6-dicarboxylic acid and 4,4'-bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-bromopyridine-2,6-dicarboxylic acid
Guide ID: TSH-PBDA-0124 Issuing Authority: Senior Application Scientist Last Updated: January 21, 2026
Introduction
Welcome to the technical support guide for the synthesis of 3-bromopyridine-2,6-dicarboxylic acid (CAS No. 116369-77-2). This molecule is a crucial building block in medicinal chemistry and materials science, often used as a linker or precursor in the development of complex molecular architectures. The synthesis, however, can present challenges ranging from incomplete reactions to purification difficulties, directly impacting yield and purity.
This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues encountered in the laboratory. It is designed for researchers, chemists, and drug development professionals to diagnose and resolve common problems, thereby improving synthetic outcomes. We will focus on the common and scalable synthetic route starting from 2,6-lutidine.
Core Synthesis Pathway & Workflow
The most prevalent synthetic route involves a two-step process: (1) Oxidation of 2,6-lutidine to pyridine-2,6-dicarboxylic acid (dipicolinic acid, PDC), followed by (2) Regioselective bromination at the 3-position.
troubleshooting low yields in Suzuki coupling of 3-bromopyridine-2,6-dicarboxylic acid derivatives
Technical Support Center: Suzuki Coupling of 3-Bromopyridine-2,6-dicarboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of this compound and its derivatives. This specific substrate class presents a unique combination of challenges, including an electron-deficient aromatic system, a potentially interfering Lewis basic nitrogen, and acidic functional groups that can complicate standard protocols. This document is designed to help you navigate these complexities and optimize your reaction yields.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My reaction shows low or no conversion of the 3-bromopyridine starting material. What are the likely causes and how can I fix it?
Answer: Low conversion is a common issue stemming from several factors related to catalyst activity and reaction conditions. The primary culprits are often catalyst inhibition by the pyridine nitrogen, poor reagent solubility, or an inefficient catalyst system for this electron-deficient substrate.
-
Cause A: Catalyst Inhibition by Pyridine Nitrogen The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive or less active catalyst species.[1][2] This is a well-documented challenge for coupling reactions involving pyridines.
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, disfavoring coordination from the pyridine nitrogen, and electronically promote the crucial oxidative addition step.[3][4] N-Heterocyclic Carbene (NHC) ligands are also excellent choices for their strong electron-donating ability.[4]
-
Increase Catalyst Loading: As a straightforward but less elegant solution, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome partial deactivation and improve yields.[3]
-
| Recommended Ligand Class | Specific Examples | Rationale |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, proven effective for heteroaryl couplings.[5][6] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Strong σ-donors that promote oxidative addition.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Stronger electron donors than phosphines, can stabilize the catalyst.[4] |
-
Cause B: Poor Solubility of Reagents Under basic conditions, the this compound will be deprotonated to form a dicarboxylate salt. This salt often has poor solubility in common nonpolar Suzuki solvents like toluene or dioxane, leading to a heterogeneous mixture and slow reaction rates.[8][9]
Solutions:
-
Solvent Screening: Test more polar aprotic solvents such as DMF, DMAc, or NMP. A mixture of solvents, like toluene/water or dioxane/water, can also be effective, especially with a phase-transfer catalyst.[6][9]
-
Phase-Transfer Catalyst (PTC): In biphasic systems, adding a PTC like tetrabutylammonium bromide (TBAB) can help shuttle the carboxylate salt into the organic phase, increasing its effective concentration.
-
Esterification: While it adds synthetic steps, converting the dicarboxylic acid to a diester (e.g., dimethyl or diethyl ester) will dramatically improve solubility in organic solvents.[8] The esters can be hydrolyzed post-coupling if the acid form is required.
-
-
Cause C: Inappropriate Base Selection The base is critical for activating the boronic acid for the transmetalation step.[4][7] The two acidic protons of your starting material will consume two equivalents of base before it can participate in the catalytic cycle.
Solutions:
-
Use Sufficient Excess: Employ at least 3-4 equivalents of base to ensure both deprotonation of the substrate and activation of the boronic acid.
-
Base Screening: The choice of base can significantly impact the reaction. Stronger bases are often more effective but can promote side reactions. Consider screening the following:
-
K₃PO₄: A strong, effective base, often used in challenging couplings.[3][5]
-
Cs₂CO₃: Highly effective due to its high solubility in many organic solvents and the beneficial effect of the cesium cation.
-
K₂CO₃: A standard, cost-effective choice that is often sufficient.[3]
-
KF: A milder base that can be effective and may reduce the rate of boronic acid decomposition.[7]
-
-
Question 2: My reaction is messy, with multiple side products. How can I identify and suppress them?
Answer: Side product formation often points to substrate instability or competing reaction pathways. For this specific system, the most common side reactions are dehalogenation, protodeborylation, and decarboxylation.
-
Symptom A: Dehalogenation (Protodebromination) You observe the formation of pyridine-2,6-dicarboxylic acid (the starting material with the bromine replaced by hydrogen). This occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.[10]
Solutions:
-
Use Aprotic Solvents: Avoid alcoholic solvents which can be a source of hydrides.
-
Degas Thoroughly: Ensure the reaction mixture is rigorously degassed to remove oxygen, which can degrade phosphine ligands and alter the reaction pathway.
-
Check Reagent Purity: Impurities in the base or solvent can sometimes act as hydride donors.
-
-
Symptom B: Homocoupling and Protodeborylation of the Boronic Acid You observe significant amounts of the boronic acid homocoupling product (biaryl from the boronic acid) and/or the corresponding arene (from protodeborylation). Heteroaryl boronic acids can be unstable and prone to decomposition where the C-B bond is cleaved by a proton source.[1][9][11]
Solutions:
-
Use Boronic Esters: Boronic acid pinacol esters (Bpin) are significantly more stable towards protodeborylation than the corresponding boronic acids.[1]
-
Use Trifluoroborate Salts (e.g., K[R-BF₃]): These are also highly stable alternatives to boronic acids.
-
Minimize Water: While some water is often necessary, excess water in combination with a strong base can accelerate protodeborylation. Try running the reaction under nearly anhydrous conditions with a base like KF.
-
-
Symptom C: Decarboxylation You observe products where one or both of the carboxylic acid groups have been lost. Pyridine carboxylic acids can undergo decarboxylation, particularly at high temperatures (>100-120 °C).[12]
Solutions:
-
Lower Reaction Temperature: Screen for more active catalyst systems (e.g., those using Buchwald-type ligands) that can operate effectively at lower temperatures (e.g., 60-80 °C).[5]
-
Avoid High-Boiling Solvents if Possible: If using solvents like DMF or DMAc, carefully control the temperature to avoid excessive heating.
-
Ester Protection: As mentioned previously, converting the carboxylic acids to esters will prevent this side reaction entirely.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: The Suzuki catalytic cycle highlighting key failure points.
Q: How critical is degassing, and what is the best method?
A: Degassing is absolutely critical. Oxygen can oxidize the phosphine ligands to phosphine oxides, which are ineffective, and can also lead to the oxidation of the Pd(0) active catalyst. For robust and reproducible results, especially with sensitive substrates, a simple nitrogen bubble is often insufficient. The "freeze-pump-thaw" method (typically three cycles) is the gold standard for thoroughly removing dissolved oxygen. Alternatively, sparging the solvent with argon for 30-60 minutes before adding it to the reaction flask (which has been evacuated and backfilled with inert gas) is also a highly effective technique. [6]
Key Experimental Protocol
General Procedure for Initial Screening
This protocol provides a robust starting point for optimizing the Suzuki coupling of a this compound derivative.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 6 mol%).
-
-
Inert Atmosphere Setup:
-
Seal the Schlenk flask with a rubber septum.
-
Evacuate the flask under high vacuum for 5-10 minutes and then backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
-
Catalyst Addition and Degassing:
-
Add the catalyst and ligand solids to the flask under a positive flow of inert gas.
-
Add the chosen solvent (e.g., dioxane/H₂O 10:1, 0.2 M concentration relative to the halide), which has been previously degassed by sparging with argon for at least 30 minutes.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction vigorously.
-
Monitor the reaction progress by taking small aliquots (under inert atmosphere) at regular intervals (e.g., 1h, 4h, 12h) and analyzing by LC-MS or TLC.
-
-
Workup and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with water and ethyl acetate.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid groups. [13]The product should move into the organic layer.
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
References
- Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC - NIH. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Optimization of reaction conditions for Suzuki coupling of 2-halopyridines - Benchchem. (n.d.).
- Technical Support Center: Suzuki Coupling with 2-Bromopyridines - Benchchem. (n.d.).
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - RSC Publishing. (2022). Retrieved from [Link]
-
Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry - Reddit. (2024). Retrieved from [Link]
- Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Pteridines - Benchchem. (n.d.).
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.). Retrieved from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (2016). DOI:10.1039/C6SC02118B. Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved from [Link]
-
Problems with Suzuki coupling : r/Chempros - Reddit. (2025). Retrieved from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Retrieved from [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023). Retrieved from [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - ResearchGate. (2019). Retrieved from [Link]
-
Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. (2025). Retrieved from [Link]
-
Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed. (2021). Retrieved from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016). Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017). Retrieved from [Link]
-
carboxylic acid separation following a suzuki reaction : r/chemistry - Reddit. (2024). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Cross-Coupling Reactions with 3-Bromopyridine-2,6-dicarboxylic Acid
Introduction
Welcome to the Technical Support Center for researchers working with 3-bromopyridine-2,6-dicarboxylic acid. This molecule is a valuable building block in pharmaceutical and materials science, but its unique electronic and structural properties present a common and frustrating challenge: competitive hydrodehalogenation. This side reaction, where the bromine atom is replaced by hydrogen, reduces the yield of the desired coupled product and complicates purification.
This guide is designed to provide you, a fellow scientist, with practical, field-tested insights and solutions. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Troubleshooting Guide: Combating Hydrodehalogenation
This section is structured to address the most common issues encountered during cross-coupling reactions.
Q1: My main product is the debrominated starting material, pyridine-2,6-dicarboxylic acid. What are the primary causes and how can I resolve this?
This is the most frequent problem. The formation of pyridine-2,6-dicarboxylic acid indicates that the hydrodehalogenation pathway is outcompeting your desired cross-coupling reaction. This typically stems from a combination of factors related to the catalytic system and reaction environment.
Core Cause: The palladium catalyst, after oxidative addition into the C-Br bond, is being intercepted by a hydrogen source before it can proceed through transmetalation and reductive elimination to form your product. The key is to make the desired catalytic cycle faster and the undesired hydrodehalogenation pathway slower.
Here is a systematic approach to troubleshooting:
1. Re-evaluate Your Catalyst and Ligand System
The choice of ligand is the most powerful tool for steering the reaction's outcome. The ligand sphere around the palladium atom dictates its reactivity, stability, and steric environment.
-
The "Why": Hydrodehalogenation can occur via several mechanisms, including β-hydride elimination from palladium-amido or -alkoxide intermediates (in Buchwald-Hartwig or etherification reactions) or reaction with a hydride source.[1] Bulky, electron-rich phosphine ligands accelerate the final, product-forming reductive elimination step. This kinetic preference helps the desired reaction outpace the side reaction.[2]
-
The Solution:
-
Switch to Bulky Biarylphosphine Ligands: For Suzuki, Buchwald-Hartwig, and related couplings, these are the industry standard for challenging substrates. They provide the necessary steric bulk and electron-donating properties.
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form very stable bonds with palladium, often enhancing catalyst stability and preventing decomposition pathways that can lead to hydrodehalogenation.
-
Table 1: Recommended Ligand Selection for Different Couplings
| Reaction Type | Recommended Ligand Class | Specific Examples | Rationale |
| Suzuki-Miyaura | Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Promotes rapid reductive elimination, sterically hinders side reactions.[3] |
| Buchwald-Hartwig | Sterically Hindered Dialkylbiaryl Phosphines | RuPhos, BrettPhos, JohnPhos | Gold standard for C-N coupling; accelerates C-N bond formation significantly.[1][2] |
| Heck | Phosphine-Free or Specific Phosphines | P(o-tol)₃, P(t-Bu)₃ | Heck reactions are sensitive; sometimes phosphine-free is better, but for this substrate, a moderately bulky ligand can suppress side reactions.[4][5] |
| Sonogashira | Standard Phosphines with Cu(I) co-catalyst | PPh₃, Xantphos | The mechanism is different, but ensuring the C-C coupling is fast is key.[6] |
2. Optimize the Base and Solvent System
The base and solvent create the environment where the catalyst operates. An inappropriate environment can be a direct source of protons for hydrodehalogenation.
-
The "Why": Trace water is a common culprit, acting as a proton source.[6][7] The base's role is not just to facilitate transmetalation but also to maintain the catalytic cycle. A base that is too strong or too weak for the chosen ligand can lead to catalyst decomposition or a sluggish reaction, giving hydrodehalogenation time to occur.[2]
-
The Solution:
-
Ensure Anhydrous Conditions: Dry your solvent using appropriate methods (e.g., distillation from a drying agent, passing through an alumina column). Use high-purity, anhydrous bases. Handle reagents under an inert atmosphere (Argon or Nitrogen).[6]
-
Base Selection: For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required.[8] For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are generally effective and can be easier to handle.[9] If using K₃PO₄ in an anhydrous coupling, adding a very small, controlled amount of water (e.g., ~5 equivalents) can sometimes be beneficial for dissolving the base and facilitating the catalytic cycle, but this must be carefully optimized.[9]
-
Solvent Choice: Use anhydrous, degassed aprotic solvents like dioxane, toluene, or THF.[6][10]
-
3. Control Reaction Temperature and Time
-
The "Why": Higher temperatures accelerate all reactions, including catalyst decomposition and hydrodehalogenation. Prolonged reaction times after the limiting reagent is consumed only increase the chance of byproduct formation.
-
The Solution:
-
Start with a moderate temperature (e.g., 80-100 °C).[9]
-
Monitor the reaction progress closely using TLC or LC-MS.
-
Once the starting material is consumed, work up the reaction promptly. Do not let it stir overnight unnecessarily.
-
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling to Minimize Hydrodehalogenation
This procedure assumes the use of standard Schlenk techniques or a glovebox to maintain an inert atmosphere.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground, anhydrous K₃PO₄ (3.0 equiv).
-
-
Catalyst Addition:
-
In a glovebox, or under a positive flow of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
-
Solvent Addition:
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, calculated for a 0.1 M concentration) via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a pre-heated oil bath at 80-100 °C.
-
Stir the mixture vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (EtOAc).
-
Carefully acidify the aqueous layer with 1M HCl to protonate the carboxylic acids and then extract with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizing the Problem: Catalytic Cycles
The following diagram illustrates the desired productive cycle versus the competing hydrodehalogenation pathway. Preventing the "off-cycle" reaction is the primary goal of optimization.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Frequently Asked Questions (FAQs)
Q2: Why is this compound so prone to hydrodehalogenation?
The susceptibility arises from a combination of electronic and steric factors. The pyridine nitrogen and the two carboxylic acid groups are strongly electron-withdrawing. This makes the pyridine ring electron-deficient, which can influence the stability of the key R-Pd(II)L₂(Br) intermediate and the relative rates of subsequent steps.[11] Furthermore, the carboxylic acid groups can deprotonate and potentially coordinate to the palladium center, altering its reactivity in unpredictable ways. This coordination may inhibit the desired transmetalation step, giving more time for the hydrodehalogenation side reaction to occur.
Q3: Can the carboxylic acid groups interfere with the reaction? Should I protect them?
Yes, they can interfere. The acidic protons will react with strong bases (e.g., NaOtBu), requiring the use of additional equivalents of base. The resulting carboxylates can also chelate to the palladium catalyst.
To protect or not to protect?
-
Without Protection: Modern catalyst systems, especially those using bulky biarylphosphine ligands, are often robust enough to tolerate free carboxylic acids.[12] It is always worth attempting the reaction first without protection, as it saves synthetic steps.
-
With Protection: If you continue to see low yields or significant side reactions, protecting the carboxylic acids as esters (e.g., methyl or ethyl esters) is a reliable strategy. This neutralizes the acidic protons, prevents chelation, and often improves the substrate's solubility in common organic solvents. The esters can be hydrolyzed back to the carboxylic acids post-coupling.
Q4: I've tried multiple ligands and bases, but the problem persists. What's next?
If extensive optimization of the catalyst system fails, it's time to think about the fundamental workflow.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides / Organometallics, 2011 [sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Brominated Pyridine Carboxylic Acids
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals facing challenges in the purification of brominated pyridine carboxylic acids. This class of compounds is pivotal in medicinal chemistry and materials science, yet their unique physicochemical properties present significant purification hurdles. Their amphoteric nature, high polarity, and potential for instability require nuanced and well-designed purification strategies.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific molecule.
Core Purification Challenges
Brominated pyridine carboxylic acids possess a challenging combination of functional groups that dictate their behavior. Understanding these is key to troubleshooting.
-
High Polarity: The combination of a pyridine ring (a polar heterocycle), a carboxylic acid (capable of hydrogen bonding), and an electronegative bromine atom results in highly polar molecules. This often leads to poor solubility in non-polar organic solvents and strong retention on polar stationary phases like silica gel.[1][2][3]
-
Amphoteric Nature: These molecules contain both a basic site (the pyridine nitrogen) and an acidic site (the carboxylic acid). This zwitterionic potential means their charge state and solubility are highly dependent on pH.[4]
-
Chemical Instability: Under certain conditions, particularly elevated temperatures or the presence of catalysts, these molecules can undergo undesirable side reactions such as decarboxylation or hydrodehalogenation.[5][6][7]
Below is a workflow diagram outlining a general approach to purifying these challenging compounds.
Caption: General workflow for purifying brominated pyridine carboxylic acids.
Frequently Asked Questions (FAQs)
FAQ 1: Solubility and Recrystallization
Question: My brominated pyridine carboxylic acid has poor solubility in common organic solvents. How can I effectively recrystallize it?
Answer: This is a common issue stemming from the high polarity and potential for strong intermolecular hydrogen bonding. Simply screening common non-polar solvents like hexanes or toluene will likely fail.
Causality: The pyridine and carboxylic acid groups can form strong hydrogen bonds, creating a stable crystal lattice that requires significant energy (and a highly polar solvent) to break. The molecule's zwitterionic character at its isoelectric point can also drastically reduce solubility in organic solvents.
Troubleshooting & Protocol:
-
Solvent System Screening: Focus on polar protic and aprotic solvents. Create a solubility table to guide your choice.
Solvent Polarity Index Expected Solubility Comments Water 10.2 Variable; pH-dependent Good for creating salts; risk of high solubility. Methanol / Ethanol 5.1 / 4.3 Good to Moderate Often a good starting point for recrystallization.[8] Isopropanol 3.9 Moderate Can offer a better solubility differential than MeOH/EtOH. Acetonitrile 5.8 Low to Moderate Can be a good anti-solvent when mixed with water or alcohols. Dimethyl Sulfoxide (DMSO) 7.2 High Excellent solvent for dissolving, but difficult to remove.[9] Dichloromethane (DCM) 3.1 Very Low Generally unsuitable as a primary solvent. Diethyl Ether 2.8 Insoluble Useful as an anti-solvent to precipitate the product.[9] -
Use of Co-solvent Systems: A powerful technique is to dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol, water) and then slowly add a "poor" solvent (anti-solvent) like acetonitrile or diethyl ether until turbidity appears. Then, allow the solution to cool slowly.[1]
-
pH Adjustment: Exploit the amphoteric nature.
-
Acidic Dissolution: Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH) to form the soluble carboxylate salt. Filter to remove any non-acidic impurities. Then, slowly acidify the filtrate with an acid (e.g., 1M HCl) to the isoelectric point to precipitate the pure product.
-
Basic Dissolution: Dissolve the crude material in a dilute aqueous acid to form the soluble pyridinium salt. After filtering insoluble impurities, slowly add a base to precipitate the product.
-
-
Dealing with "Oiling Out": If the compound separates as an oil instead of crystals, it's often due to impurities or the solution being too supersaturated.
-
Add a small amount of the hot primary solvent to redissolve the oil.
-
Allow the solution to cool much more slowly (e.g., in a dewar).
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound if available.[1]
-
FAQ 2: Chromatographic Purification
Question: My compound streaks badly or remains at the baseline on a silica gel TLC plate, even with highly polar mobile phases. What chromatographic strategy should I use?
Answer: This is a classic problem for polar, basic compounds on acidic silica gel. The basic pyridine nitrogen interacts strongly and often irreversibly with the acidic silanol groups (Si-OH) on the silica surface, causing streaking and poor recovery.
Causality: The interaction between the basic pyridine and acidic silica leads to strong adsorption. The carboxylic acid group also contributes to high polarity, preventing elution with non-polar solvents.
Troubleshooting & Method Selection:
Caption: Decision tree for chromatography of polar pyridine derivatives.
Recommended Protocols:
-
Modified Normal Phase Chromatography:
-
Principle: Neutralize the acidic sites on the silica gel.
-
Stationary Phase: Standard silica gel.
-
Mobile Phase: Use a polar solvent system like Dichloromethane/Methanol. Add a small amount of a basic modifier like triethylamine (Et3N) or ammonium hydroxide (0.1-1%) to the mobile phase.[1] This deactivates the acidic silanol groups, preventing strong adsorption of the pyridine nitrogen and resulting in better peak shapes.
-
-
Reversed-Phase Chromatography (RP-HPLC/Flash): This is often the most effective method.[1][2]
-
Principle: Separation is based on hydrophobicity. The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar.
-
Stationary Phase: C18 Silica.
-
Mobile Phase: A gradient of Water and Acetonitrile (or Methanol) is typically used. Adding an acid modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) is crucial.[1] The acid protonates the pyridine nitrogen and suppresses the ionization of the carboxylic acid, leading to sharper peaks and more consistent retention.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative for very polar compounds that have little or no retention in reversed-phase.[10]
-
Principle: A polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. A water layer forms on the stationary phase, and analytes partition into it.
-
Stationary Phase: Amine- or amide-bonded silica.
-
Mobile Phase: Typically >80% Acetonitrile with an aqueous buffer. Water is the "strong" eluting solvent.[10]
-
FAQ 3: Compound Instability
Question: I am observing product degradation during my purification. What are the likely side reactions and how can I prevent them?
Answer: The two most common degradation pathways for brominated pyridine carboxylic acids are thermal decarboxylation and reductive hydrodehalogenation.
1. Decarboxylation (Loss of CO₂):
-
Causality: Pyridine carboxylic acids, especially those with the carboxyl group at the 2-position (picolinic acids), can lose CO₂ upon heating.[7][11] This process can be catalyzed by residual acid or metal impurities. The stability generally follows the trend: 3- and 4-isomers are more stable than the 2-isomer.[11]
-
Prevention:
-
Avoid Excessive Heat: Concentrate solutions at the lowest possible temperature using a rotary evaporator with a chilled water bath. Avoid prolonged heating during recrystallization.[12]
-
pH Control: Work under neutral or slightly basic conditions when possible, as acidic conditions can promote decarboxylation.[7]
-
Inert Atmosphere: If heating is necessary, perform it under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions that might initiate degradation.
-
2. Hydrodehalogenation (Loss of Bromine):
-
Causality: The carbon-bromine bond can be cleaved, replacing the bromine with a hydrogen atom. This reductive process is often catalyzed by residual palladium or copper catalysts from the synthesis step.[6][13][14] The presence of a hydride source (e.g., alcohols, amines) can facilitate this reaction.
-
Prevention:
-
Quench and Remove Catalysts: After a metal-catalyzed reaction, ensure the catalyst is thoroughly quenched and removed. This can involve filtration through a pad of Celite®, treatment with a scavenger resin, or performing an aqueous wash designed to remove metal salts.
-
Avoid Reductive Conditions: Be mindful of purification conditions. For example, using certain reducing agents to remove color impurities could lead to hydrodehalogenation.
-
Choose Solvents Carefully: When heating, use aprotic solvents if possible to minimize potential hydride sources, although this is often difficult due to solubility constraints.
-
FAQ 4: Purity Analysis
Question: How can I accurately assess the purity of my final product?
Answer: A combination of methods is essential for a complete picture of purity. Relying on a single technique may lead to overlooking certain impurities.
Recommended Analytical Methods:
| Method | Information Provided | Key Considerations |
| HPLC | Quantitative purity (area %); detection of non-volatile impurities. | Use a high-resolution column (e.g., C18, 5 µm). The method should be validated for linearity and detection of potential impurities.[15][16][17] |
| ¹H NMR | Structural confirmation; detection of proton-containing impurities. | Can be used for quantitative analysis (qNMR) with an internal standard. Check for residual solvents. |
| LC-MS | Molecular weight confirmation; identification of impurities and byproducts. | Essential for identifying unknown peaks seen in the HPLC chromatogram. |
| Elemental Analysis | Confirms the elemental composition (C, H, N). | Provides a good measure of overall purity but does not identify specific impurities. |
Protocol: General HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of A (e.g., 95%) and gradually increase B over 15-20 minutes. A typical gradient might be 5% to 95% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength maximum determined by UV-Vis).
-
Sample Prep: Dissolve the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.[15]
-
Analysis: Purity is typically reported as the area percentage of the main product peak relative to the total area of all peaks.[15]
References
-
Al-Mughaid, H., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Retrieved from [Link]
-
Wang, Y., et al. (2016). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. Journal of Organic Chemistry. Retrieved from [Link]
-
Bures, F., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Dunn, G. E., & Thimm, H. F. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Retrieved from [Link]
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]
- Al-Rasheed, H. H., et al. (2019). Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. Journal of Solution Chemistry.
-
Bures, F., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. ResearchGate. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
-
Korns, J. L., et al. (2018). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. NIH. Retrieved from [Link]
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Academia.edu. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural dependency of pyridine carboxylic acid isomers in metal-organic coordination adsorption for copper corrosion inhibition. Retrieved from [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. SciTech Connect - OSTI.GOV. Retrieved from [Link]
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
-
Ahrens, S., et al. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Lee, C. H., et al. (2001). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. PubMed. Retrieved from [Link]
-
La-Venia, A., et al. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Retrieved from [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]
-
ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... Retrieved from [Link]
-
Salah, N., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). Retrieved from [Link]
-
Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. waters.com [waters.com]
- 3. reddit.com [reddit.com]
- 4. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. iosrjournals.org [iosrjournals.org]
- 17. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation pathways of 3-bromopyridine-2,6-dicarboxylic acid under reaction conditions
Technical Support Center: 3-Bromopyridine-2,6-dicarboxylic Acid
Welcome to the technical support guide for this compound (CAS: 316808-10-3). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a highly functionalized heterocyclic compound, its stability can be a critical parameter for reaction success. This guide provides in-depth troubleshooting advice, frequently asked questions, and preventative measures based on established chemical principles and field experience to help you navigate potential challenges related to its degradation.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, linking them to potential degradation pathways of this compound.
Issue 1: My reaction mixture is turning brown/black, especially at elevated temperatures.
-
Question: I'm running a reaction with this compound in DMF at 100 °C, and the solution is rapidly darkening. What is the likely cause?
-
Potential Causes & Scientific Rationale:
-
Thermal Decarboxylation: Pyridine carboxylic acids, particularly those with carboxyl groups at the 2- and 6-positions (α-positions), are susceptible to thermal decarboxylation.[1] Heating the molecule provides the activation energy to eliminate one or both carboxyl groups as CO₂, a process often accompanied by the formation of colored polymeric byproducts. The initial decarboxylation would yield 3-bromo-picolinic acid, and a subsequent decarboxylation could lead to 3-bromopyridine.
-
Thermal Dehalogenation & Decomposition: Brominated aromatic compounds can undergo thermal decomposition, especially at elevated temperatures.[2][3] This process can generate bromine radicals and hydrogen bromide (HBr) if a proton source is available.[4] These reactive species can catalyze further decomposition and polymerization of organic molecules in the reaction mixture, leading to the observed darkening. The pyridine ring itself, being electron-deficient, is somewhat stabilized, but the substituents are the primary points of thermal instability.
-
-
Recommended Solutions & Preventative Measures:
-
Lower Reaction Temperature: If the reaction kinetics allow, reduce the temperature. Investigate if a lower temperature over a longer reaction time can achieve the desired conversion without significant degradation.
-
Catalyst Optimization: For catalyzed reactions, screen for a more active catalyst that operates efficiently at a lower temperature.
-
Solvent Choice: Consider switching to a solvent with a lower boiling point to physically limit the maximum reaction temperature. Solvents like dioxane or toluene may be suitable alternatives, depending on reagent solubility.
-
Inert Atmosphere: Always run high-temperature reactions under an inert atmosphere (Nitrogen or Argon). This minimizes oxidative processes which can contribute to the formation of colored impurities.
-
Issue 2: LC-MS analysis shows unexpected peaks corresponding to the loss of 44 and 88 Da.
-
Question: My post-reaction workup shows two major impurities with mass-to-charge ratios corresponding to my starting material minus 44 and minus 88 atomic mass units. Are these related to degradation?
-
Potential Causes & Scientific Rationale:
-
Stepwise Decarboxylation: This is the classic signature of decarboxylation. The loss of 44 Da corresponds to the elimination of one carboxyl group (-COOH) as carbon dioxide (CO₂). The loss of 88 Da indicates the elimination of both carboxyl groups. The stability of the carboxyl groups on a pyridine ring is position-dependent; α-carboxylic acids (like those at positions 2 and 6) are generally the most prone to decarboxylation upon heating.[5][6]
-
In-source Fragmentation (Mass Spectrometry): While often a real reaction byproduct, confirm that the decarboxylation is not simply an artifact of the mass spectrometer's ionization source (e.g., electrospray ionization - ESI). High cone voltage or source temperature can induce fragmentation of thermally labile molecules.
-
-
Recommended Solutions & Preventative Measures:
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS at various time points to determine when the byproducts begin to form. This will help you find the optimal reaction time before significant degradation occurs.
-
Control Experiment: Heat a solution of your starting material in the reaction solvent (without other reagents) to the target temperature. Analyze the sample after a set time. If you observe the same byproducts, the degradation is thermally induced and not caused by one of the other reagents.
-
MS Parameter Optimization: To rule out in-source fragmentation, analyze a pure sample of the starting material using softer ionization conditions (e.g., lower cone voltage, lower source temperature) on your LC-MS.
-
Issue 3: My yield is consistently low, and I'm recovering a significant amount of a water-soluble, debrominated analog.
-
Question: I'm attempting a Suzuki coupling reaction using a palladium catalyst and a strong base like K₂CO₃ in an aqueous solvent mixture. My main byproduct appears to be pyridine-2,6-dicarboxylic acid. Why is this happening?
-
Potential Causes & Scientific Rationale:
-
Protodebromination (Hydrodehalogenation): This is a known side reaction in many palladium-catalyzed cross-coupling reactions. It involves the replacement of the bromine atom with a hydrogen atom. The mechanism can be complex, but it is often facilitated by the palladium catalyst (particularly Pd(0) species), a base, and a proton source (like water or alcohols). The electron-deficient nature of the pyridine ring can make the C-Br bond susceptible to certain catalytic cycles that lead to this reduction.
-
Reaction with Reducing Agents: If any adventitious reducing agents are present in your reaction, they could contribute to the removal of the bromine atom.
-
-
Recommended Solutions & Preventative Measures:
-
Ligand and Catalyst Choice: The choice of phosphine ligand for the palladium catalyst is critical. Some ligands are more prone to promoting protodebromination than others. Consider screening ligands; often, more electron-rich and sterically hindered ligands can suppress this side reaction.
-
Base Selection: While a base is necessary, using a milder or non-nucleophilic base might be beneficial. Alternatively, ensure the base is of high purity and free from contaminants.
-
Solvent System: Minimize the amount of water or other protic solvents if the reaction allows. Using anhydrous solvents can significantly reduce the source of protons for protodebromination.
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are pure and that the starting material is not contaminated with any debrominated analog.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The two most significant degradation pathways under typical synthetic conditions are thermal decarboxylation and catalytic protodebromination . Thermal stress is the main driver for losing one or both carboxyl groups as CO₂.[1] Protodebromination is primarily a concern during metal-catalyzed reactions, such as cross-coupling, where the C-Br bond is activated. Photodegradation can also occur with prolonged exposure to UV light, a common pathway for pyridine derivatives, but is less frequently encountered in standard laboratory settings.[7][8]
Q2: How does pH affect the stability of the compound in aqueous solutions?
In highly acidic solutions, the pyridine nitrogen will be protonated. This increases the electron-withdrawing nature of the ring, which can influence the rate of decarboxylation.[6] In strongly basic solutions, both carboxylic acid groups will be deprotonated to form carboxylate salts. These salts are generally more soluble in water but may exhibit different thermal stability. The stability is often greatest near the isoelectric point. For reactions in aqueous media, maintaining a controlled pH with a suitable buffer is recommended.
Q3: What are the recommended storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. A tightly sealed container is essential to protect it from moisture. Storing it under an inert atmosphere (e.g., in a desiccator with argon or nitrogen backfill) is ideal, though not strictly necessary for short-term storage.
Q4: Can this molecule undergo hydrolysis?
The carboxylic acid functional groups are the final products of hydrolysis and are therefore stable against it. The C-Br bond on the aromatic ring is also generally stable to hydrolysis under non-extreme conditions. Hydrolysis is more of a concern for derivatives of this molecule, such as its esters or acid chlorides, which would hydrolyze back to the dicarboxylic acid.[9]
Visualizing Degradation Pathways & Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical workflow for diagnosing experimental issues.
Caption: Key degradation pathways for the title compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. mdpi.com [mdpi.com]
- 8. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling of 3-Bromopyridine-2,6-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the cross-coupling of 3-bromopyridine-2,6-dicarboxylic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the unique challenges presented by this trifunctional substrate. As Senior Application Scientists, we understand that the interplay between the bromine atom, the pyridine nitrogen, and the two carboxylic acid groups requires a nuanced approach to catalyst selection and reaction optimization.
I. Understanding the Challenges: Why is this compound a Difficult Substrate?
The primary hurdles in cross-coupling reactions with this substrate stem from its inherent chemical properties:
-
Chelation and Catalyst Inhibition: The nitrogen of the pyridine ring and the ortho-carboxylic acid groups can act as a bidentate ligand, chelating to the palladium catalyst. This can inhibit the catalyst's activity and prevent it from participating in the catalytic cycle.[1][2]
-
Solubility Issues: The dicarboxylic acid moiety renders the molecule highly polar and often poorly soluble in common organic solvents used for cross-coupling reactions. This can lead to heterogeneous reaction mixtures and poor reaction kinetics.[3]
-
Reactivity of Carboxylic Acids: The acidic protons of the carboxylic acid groups can interfere with the basic conditions typically required for many cross-coupling reactions, necessitating the use of additional base equivalents.[3] Furthermore, decarboxylation can be a significant side reaction under thermal stress.[4]
-
Steric Hindrance: The two carboxylic acid groups flanking the pyridine nitrogen can sterically hinder the approach of the catalyst and the coupling partner to the C-Br bond.
II. Troubleshooting Guides & FAQs in a Question-and-Answer Format
This section directly addresses specific issues you may encounter during your experiments.
A. Low to No Product Yield
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low or no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low reactivity is a common challenge with this substrate. The primary culprits are often catalyst inhibition and poor solubility. Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is critical. For this sterically hindered and potentially chelating substrate, bulky and electron-rich ligands are often necessary to promote the desired reaction.[5]
-
Recommended Ligands: Consider using biaryl phosphine ligands such as XPhos, SPhos, or RuPhos . These ligands have demonstrated effectiveness for challenging substrates.[1][5] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties and steric bulk.[5]
-
Catalyst Precursors: While Pd(OAc)₂ and Pd₂(dba)₃ are common precursors, using a pre-formed palladium-ligand complex (precatalyst) can lead to more consistent results by ensuring the active catalyst is generated efficiently.[6]
2. Base Selection: The choice of base is crucial for activating the boronic acid in Suzuki couplings and for neutralizing the carboxylic acid protons.
-
Inorganic Bases: Stronger, non-nucleophilic inorganic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective for difficult couplings.[2] Ensure the base is finely powdered to maximize its surface area.
-
Organic Bases: In some cases, hindered organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be beneficial, particularly if solubility is a major issue.
3. Solvent System Optimization: Addressing the poor solubility of the starting material is paramount.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) can improve the solubility of the dicarboxylic acid.
-
Aqueous Mixtures: For Suzuki couplings, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) with water is common.[2] However, with the dicarboxylic acid, this can lead to the formation of insoluble carboxylate salts. A single, polar aprotic solvent may be more effective.
-
Co-solvents: The addition of a co-solvent like isopropanol or tert-butanol can sometimes improve solubility and reaction performance.
4. Temperature and Reaction Time: Due to the substrate's lower reactivity, higher reaction temperatures (e.g., 100-130 °C) and longer reaction times (e.g., 12-24 hours) may be necessary. However, be mindful of potential decarboxylation at elevated temperatures.
B. Decarboxylation as a Major Side Reaction
Question: My main product appears to be the result of the cross-coupling reaction followed by the loss of one or both carboxylic acid groups. How can I minimize decarboxylation?
Answer:
Decarboxylative cross-coupling is a known reaction class, but in this context, it is an undesired side reaction.[4] To mitigate this:
-
Lower Reaction Temperature: This is the most straightforward approach. Systematically lower the reaction temperature in 10 °C increments to find a balance between an acceptable reaction rate and minimal decarboxylation.
-
Catalyst Choice: Some palladium catalysts may have a higher propensity to promote decarboxylation. If you are using a catalyst system known for decarboxylative couplings, consider switching to a more standard Suzuki or Buchwald-Hartwig catalyst.
-
Esterification as a Protective Strategy: A robust solution is to protect the carboxylic acid groups as esters (e.g., methyl or ethyl esters). The cross-coupling reaction can then be performed, followed by hydrolysis of the esters to regenerate the carboxylic acids.[3] This strategy also significantly improves the solubility of the substrate in common organic solvents.
C. Catalyst Deactivation/Inhibition
Question: My reaction starts but then stalls, or I need to use very high catalyst loadings (e.g., > 5 mol%) to get any conversion. How can I prevent catalyst deactivation?
Answer:
Catalyst inhibition by the pyridine nitrogen is a significant concern.[2]
-
Bulky Ligands: As mentioned previously, bulky ligands like XPhos or SPhos can create a sterically hindered environment around the palladium center, which can disfavor chelation by the substrate.[2][5]
-
Ligand-to-Palladium Ratio: Optimizing the ligand-to-palladium ratio can be beneficial. For bidentate ligands, a 1:1 ratio is typical, while for monodentate ligands, a 2:1 or even higher ratio may be necessary.
-
Use of Additives: In some cases, the addition of a Lewis acid or a halide scavenger can help to disrupt the chelation of the substrate to the palladium catalyst. However, this should be approached with caution as it can introduce other complexities.
III. Recommended Catalyst Systems and Starting Conditions
The following table summarizes recommended starting points for different types of cross-coupling reactions with this compound. These are general recommendations and may require further optimization.
| Cross-Coupling Reaction | Recommended Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ / XPhos or SPhos (1-3 mol%) | K₃PO₄ (3 equiv.) | Dioxane/H₂O or DMF | 80-110 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BrettPhos or RuPhos (1-3 mol%) | NaOtBu or LHMDS (2.5 equiv.) | Toluene or THF | 80-100 |
| Heck Coupling | Pd(OAc)₂ / PPh₃ (2-5 mol%) | NEt₃ (2 equiv.) | DMF or NMP | 100-130 |
IV. Experimental Protocols
A. General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) in the reaction solvent.
-
Add the catalyst solution to the Schlenk tube containing the solids.
-
Add the degassed solvent (e.g., DMF, to achieve a concentration of ~0.1 M).
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, acidify with 1M HCl, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
B. Protocol for Esterification of this compound
-
Suspend this compound in methanol or ethanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (2.2 equiv.).
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the diester with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to obtain the crude diester, which can often be used in the subsequent cross-coupling step without further purification.
V. Visualizing the Workflow and Troubleshooting Logic
Catalyst Selection Workflow
Caption: Catalyst selection workflow for this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield reactions.
VI. References
-
Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide - Benchchem. Available at:
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. Available at:
-
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis | Accounts of Chemical Research - ACS Publications. Available at:
-
Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis | Journal of the American Chemical Society. Available at:
-
Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis - MDPI. Available at:
-
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem. Available at:
-
Decarboxylative cross-coupling - Wikipedia. Available at:
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at:
-
Decarbonylative Cross-Electrophile Coupling: Synthesis Of C–C Bonds Instead of C–N Bonds from Carboxylic Acids and Amines - ChemRxiv. Available at:
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at:
-
Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PubMed Central. Available at:
-
Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry - Reddit. Available at:
-
Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides | Request PDF - ResearchGate. Available at:
-
(A) Cross-coupling of carboxylic acid derivatives. (B) The first... - ResearchGate. Available at:
-
Buchwald–Hartwig amination - Wikipedia. Available at:
-
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem. Available at:
-
Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. Available at:
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at:
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at:
-
Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. Available at:
-
catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem. Available at:
-
Coupling reaction sometimes works, sometimes doesn't : r/Chempros - Reddit. Available at:
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. Available at:
-
Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 - Benchchem. Available at:
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. Available at:
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. Available at:
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing). Available at:
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at:
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. Available at:
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - Beilstein Journals. Available at:
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at:
-
Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation - SCI. Available at:
-
SNAr Reactions of Pyridine Practice Questions & Answers – Page 1 | Organic Chemistry. Available at:
-
Cross-Coupling Chemistry. Available at:
-
Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC - PubMed Central. Available at:
-
Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing). Available at:
-
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC - NIH. Available at:
-
Optimization of conditions for the Heck reaction - ResearchGate. Available at:
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Available at:
-
Navigating Functional Group Challenges in Pyridine Synthesis: A Technical Support Guide - Benchchem. Available at:
-
Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4 - Benchchem. Available at:
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Insolubility of 3-Bromopyridine-2,6-Dicarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the management of solubility challenges encountered with 3-bromopyridine-2,6-dicarboxylic acid in various reaction media. Our goal is to equip you with the expertise and practical insights to overcome these hurdles in your experiments.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the development of coordination compounds, fluorescent probes, and metal-organic frameworks (MOFs).[1] However, its practical application is often hampered by its limited solubility in many common solvents. This guide is structured to directly address these solubility issues with scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The low solubility of this compound stems from a combination of its molecular structure and intermolecular forces. The molecule possesses two carboxylic acid groups and a pyridine ring, which can participate in strong hydrogen bonding. In the solid state, these molecules arrange in a stable crystal lattice, held together by these strong intermolecular forces. Solvents must be able to overcome this lattice energy to dissolve the compound. While the molecule has polar functional groups, the overall polarity and the rigid, planar structure of the pyridine ring limit its favorable interaction with a wide range of common organic solvents.
Q2: What are the general solubility characteristics of this compound?
A2: Generally, this compound is characterized by low solubility in water and many common organic solvents.[1] However, it shows better solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), especially with heating.[1] Its solubility is also significantly influenced by the pH of the medium.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is highly dependent on pH due to the presence of two carboxylic acid groups and a pyridine nitrogen.[2][3]
-
In acidic to neutral conditions: The carboxylic acid groups are protonated (-COOH), and the molecule is neutral. This form has limited solubility in water.
-
In basic conditions: A base will deprotonate the carboxylic acid groups to form carboxylate anions (-COO⁻).[4] The resulting salt is an ionic species and is significantly more soluble in polar solvents like water. The pyridine nitrogen can also be protonated in strongly acidic conditions, which may also affect solubility.
The predicted pKa of this compound is approximately 1.92.[5][6] This indicates that the carboxylic acid groups are quite acidic and will be deprotonated at pH values above this.
Caption: Effect of pH on the ionization and solubility of this compound.
Troubleshooting Guides
Scenario 1: My this compound is not dissolving in my reaction solvent for a metal-organic framework (MOF) synthesis.
Troubleshooting Steps:
-
Solvent Selection:
-
Initial Choice: If you are using common low-boiling point solvents like ethanol or methanol, you will likely encounter solubility issues.
-
Recommended Solvents: Switch to high-boiling point, polar aprotic solvents. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices for dissolving dicarboxylic acid ligands for MOF synthesis.[7]
-
Rationale: These solvents have high dielectric constants and are good hydrogen bond acceptors, which helps to break the crystal lattice of the dicarboxylic acid.
-
-
Temperature:
-
pH Adjustment (In-situ Deprotonation):
-
Action: Add a small amount of a suitable base to your reaction mixture. Common choices include triethylamine (NEt₃), pyridine, or even a hydroxide solution if your reaction conditions tolerate water.
-
Mechanism: The base will deprotonate the carboxylic acid groups, forming the more soluble carboxylate salt in situ. This is a common strategy in coordination chemistry.[4]
-
Experimental Protocol: Solubilization for MOF Synthesis
-
To a reaction vessel, add your this compound and the chosen metal salt.
-
Add a sufficient volume of DMF or DMSO to create a slurry.
-
While stirring, slowly add a few drops of triethylamine.
-
Gently heat the mixture (e.g., to 80-120 °C) until the solids dissolve.
-
Proceed with the addition of other reagents as per your synthesis protocol.
Caption: Troubleshooting workflow for dissolving this compound in MOF synthesis.
Scenario 2: I am trying to perform a reaction on the carboxylic acid groups, but the starting material is insoluble.
Troubleshooting Steps:
-
Esterification as a Solubilizing Strategy:
-
Concept: Converting the carboxylic acid groups to esters (e.g., methyl or ethyl esters) can dramatically increase solubility in a wider range of organic solvents, such as dichloromethane and methanol.[8]
-
Procedure: A common method is Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid).[8]
-
Subsequent Reaction: Once the more soluble diester is formed and purified, you can perform your desired reaction. If the final product requires the carboxylic acid groups, the esters can be hydrolyzed back to the diacid.[9]
-
Experimental Protocol: Fischer Esterification of this compound
-
Suspend this compound in anhydrous methanol in a round-bottom flask.[8]
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.[8]
-
Allow the mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After cooling, remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[8]
-
Dry the organic layer, filter, and concentrate to obtain the crude dimethyl 3-bromopyridine-2,6-dicarboxylate.
-
Purify the product by recrystallization or column chromatography.
Data Summary: Solvent and Solubility
| Solvent | Polarity | Type | Expected Solubility of this compound |
| Water | High | Protic | Poor (unless pH is basic)[1] |
| Methanol/Ethanol | High | Protic | Low to Moderate[1][2] |
| Hexane | Low | Aprotic | Poor[2] |
| Dichloromethane | Medium | Aprotic | Soluble[1] |
| Dimethylformamide (DMF) | High | Aprotic | Good, especially with heat |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic | Soluble[1] |
Concluding Remarks
Managing the insolubility of this compound is a common challenge that can be effectively addressed through a systematic approach to solvent selection, temperature control, and pH adjustment. For reactions requiring enhanced solubility in a broader range of organic media, conversion to a more soluble derivative like a diester is a viable and effective strategy. By understanding the underlying chemical principles, researchers can optimize their reaction conditions for successful outcomes.
References
- ChemBK. (2024, April 10). This compound - Introduction.
- Solubility of Things. Pyridine-3,5-dicarboxylic acid.
- Home Sunshine Pharma. This compound CAS 316808-10-3.
- Solubility of Things. Dipicolinic acid.
- ChemicalBook. This compound Chemical Properties.
- Benchchem. An In-depth Technical Guide on the Synthesis and Potential Characteristics of 4-Bromopyridine-2,6-dicarbohydrazide.
- Benchchem. This compound | 316808-10-3.
- Reddit. (2023, January 5). Dicarboxylic acid solubility.
- PubMed Central. (2021, February 26). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties.
- ResearchGate. (2020, February). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems.
Sources
- 1. chembk.com [chembk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. reddit.com [reddit.com]
- 5. This compound CAS 316808-10-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. This compound CAS#: 316808-10-3 [amp.chemicalbook.com]
- 7. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | 316808-10-3 | Benchchem [benchchem.com]
Technical Support Center: Purification of 3-Bromopyridine-2,6-dicarboxylic Acid
Introduction: 3-Bromopyridine-2,6-dicarboxylic acid is a key intermediate in the synthesis of advanced materials and active pharmaceutical ingredients (APIs).[1][2] A common challenge encountered during its synthesis and handling is the presence of colored impurities, which typically manifest as a yellow to brown discoloration of the final product, deviating from its expected white to light-yellow solid appearance.[1] The presence of such impurities, even in trace amounts, can compromise the quality, safety, and efficacy of the final API, making their removal a critical step in the drug development process.[3][4] This guide provides in-depth troubleshooting advice and detailed protocols to diagnose and resolve issues related to colored impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What is the likely chemical nature of the colored impurities in my sample?
The coloration typically arises from highly conjugated organic molecules formed as byproducts during the synthesis. Common synthetic routes to pyridine-dicarboxylic acids involve oxidation steps, which can lead to the formation of complex, colored species.[5] Similarly, the bromination of pyridine rings can generate side products that are chromophoric (color-absorbing).[6] These impurities are often larger molecules with extensive pi-electron systems that absorb light in the visible spectrum, appearing as yellow, brown, or sometimes reddish tints.
Q2: My product is only slightly yellow. Is it necessary to perform further purification?
For applications in drug development and for use as an API intermediate, achieving the highest possible purity is paramount.[7] While a "light yellow" appearance can be acceptable for some grades, any noticeable color often indicates the presence of unknown impurities.[1] These impurities can interfere with downstream reactions, impact the final product's stability, and pose a safety risk.[3] Therefore, implementing a purification step to render the product as close to white as possible is a standard and highly recommended practice in pharmaceutical manufacturing.
Q3: What are the most effective methods for removing colored impurities from this specific compound?
For this compound, the two most reliable and scalable purification techniques are Recrystallization and Activated Carbon Treatment .
-
Recrystallization is a fundamental purification technique that separates compounds based on differences in their solubility in a specific solvent at different temperatures.[8] It is most effective when the desired compound is significantly more soluble in a hot solvent than in a cold one, while the impurities remain soluble at cold temperatures.
-
Activated Carbon Treatment utilizes the high surface area and porous structure of activated carbon to adsorb large organic molecules, particularly colored impurities.[9][10] This method is highly effective for removing persistent colors that cannot be eliminated by recrystallization alone.[11] Acid-washed activated carbon is often preferred for purifying acidic compounds to prevent leaching of metallic impurities.[12]
Troubleshooting Guide: Decolorization Protocols
This section addresses the primary issue of a discolored product and provides a logical workflow for its purification.
Problem: My batch of this compound is yellow, brown, or pink.
The appropriate purification strategy depends on the intensity of the color and the nature of the impurities. The following workflow provides a decision-making framework.
Caption: Troubleshooting Workflow for Purifying Discolored Product.
Method 1: Single-Solvent Recrystallization
This method is the first line of defense for moderately discolored samples. The key is selecting a solvent where the product's solubility is highly temperature-dependent, while the impurities are either very soluble or insoluble. Given that this compound is soluble in organic solvents like ethanol and insoluble in water, ethanol or an ethanol/water mixture is a good starting point.[1]
Experimental Protocol:
-
Solvent Selection: Choose an appropriate solvent from the table below. For this example, we will use 95% ethanol.
-
Dissolution: Place the crude, colored this compound (e.g., 10.0 g) into an Erlenmeyer flask. Add a magnetic stir bar.
-
Heating: Add a minimal amount of the hot solvent (e.g., start with 40-50 mL of 95% ethanol) to the flask while stirring and gently heating on a hot plate. Continue adding small portions of the hot solvent until the solid is just fully dissolved. Causality Note: Using the minimum amount of solvent is crucial for maximizing yield. Oversaturation at high temperature ensures that the compound will readily crystallize upon cooling.
-
Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The resulting product should be a white or significantly lighter-colored solid.
Data Presentation: Solvent Selection Table
| Solvent System | Rationale & Use Case | Advantages | Disadvantages |
| Ethanol (95-100%) | Good general-purpose solvent. The compound has moderate solubility at room temp and high solubility when hot. | Readily available, effective for many common impurities. | May require larger volumes; some product may remain in the mother liquor, reducing yield. |
| Methanol | Similar to ethanol but can offer different solubility characteristics for certain impurities. | Higher volatility makes it easier to remove during drying. | Generally more toxic than ethanol. |
| Water | The compound is reported to be insoluble.[1] | Excellent for "washing" or slurrying the solid to remove highly polar, water-soluble impurities. | Not suitable as a primary recrystallization solvent due to low solubility. |
| Ethanol/Water Mix | An anti-solvent system. The product is dissolved in hot ethanol, and water is added dropwise until turbidity appears. | Can significantly improve yield by reducing the compound's solubility at cold temperatures.[8] | Requires careful optimization of the solvent ratio to avoid premature precipitation. |
Method 2: Activated Carbon Treatment Followed by Recrystallization
This is the most powerful method for removing dark or persistent colored impurities. Activated carbon has a strong affinity for large, flat (aromatic) molecules with extensive conjugation, which are characteristic of many colored organic impurities.[11][13]
Experimental Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a suitable hot solvent (e.g., 95% ethanol), as described in the recrystallization protocol. Use a slight excess of solvent (approx. 10-20% more than the minimum required for dissolution) to prevent premature crystallization during the hot filtration step.
-
Carbon Addition: Remove the flask from the direct heat source. Add a small amount of powdered activated carbon (typically 1-2% of the solute's weight, e.g., 100-200 mg for 10.0 g of product). Safety Note: Never add activated carbon to a boiling or superheated solution, as it can cause violent bumping and boil-over.
-
Adsorption: Gently swirl or stir the mixture and heat it at just below the boiling point for 5-10 minutes. This allows the carbon to adsorb the colored impurities from the solution.[14]
-
Hot Filtration: This is a critical step. Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper). Filter the hot solution quickly to remove the activated carbon. The goal is to separate the carbon while keeping the desired product dissolved in the hot filtrate.
-
Crystallization: Collect the clear, colorless (or much lighter) filtrate in a clean flask. Allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization as described in Method 1.
-
Isolation & Drying: Collect, wash, and dry the purified crystals as previously described.
Problem: My yield is very low after purification. How can I improve it?
Low yield is a common issue that can often be resolved with procedural optimization.
-
Minimize Solvent: Ensure you are using the absolute minimum volume of hot solvent required to dissolve your compound. Excess solvent will retain more of your product in the mother liquor upon cooling.
-
Slow Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. This maximizes the recovery of pure crystals.
-
Sufficient Cooling Time: Ensure the flask spends adequate time (at least 30-60 minutes) in the ice bath to achieve maximum precipitation.
-
Second Crop Recovery: The mother liquor (the filtrate after collecting your crystals) still contains dissolved product. You can often recover a "second crop" of crystals by boiling off some of the solvent to re-concentrate the solution and repeating the cooling process. Note that this second crop may be less pure than the first.
By following these structured troubleshooting steps and detailed protocols, researchers can effectively remove colored impurities, ensuring the high quality and integrity of this compound for its intended applications in research and development.
References
- Vertex AI Search. (n.d.). Activated Carbon for Acids/Chemical Purification.
- Chemviron. (n.d.). Why is Activated Carbon Important for Liquid Chemicals?.
- Uddin, M. T., et al. (2002). Adsorption of aromatic organic acids onto high area activated carbon cloth in relation to wastewater purification. PubMed.
- Lum, O. L., Neo, Y. C., & Venkidachalam, G. (2011). Process for the Purification of Organic Acids. Google Patents.
- Zhulin Carbon. (2024). Acid Washed Activated Carbon.
- ChemBK. (2024). This compound.
- Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
- Benchchem. (n.d.). This compound.
- Tayan Consulting. (n.d.). Picking the best purification method for your API can be a tricky challenge.
- Regis Technologies. (2021). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation.
- Arbor Pharmachem. (2024). API Intermediates Production Purity.
- Home Sunshine Pharma. (n.d.). This compound CAS 316808-10-3.
- CN104974081A. (2015). Synthetic method of 3-bromopyridine. Google Patents.
- CN104130183A. (2014). Synthetic method for 3-bromopyridine. Google Patents.
- Zamann Pharma Support GmbH. (n.d.). API Purification.
- US2744938A. (1956). Removal of color impurities from organic compounds. Google Patents.
- Creative Bioarray. (n.d.). Decolorization Protocol.
- US4419515A. (1983). Two stage process for preparing 2,6-pyridinedicarboxylic acid. Google Patents.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound CAS 316808-10-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 6. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 9. Activated Carbon for Acids/Chemical Purification | Calgon Carbon Corporation [calgoncarbon.com]
- 10. chemviron.eu [chemviron.eu]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. activatedcarbon.net [activatedcarbon.net]
- 13. Adsorption of aromatic organic acids onto high area activated carbon cloth in relation to wastewater purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US20110028759A1 - Process for the Purification of Organic Acids - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Metal Complexes: 3-Bromopyridine-2,6-dicarboxylic Acid vs. Pyridine-2,6-dicarboxylic Acid
In the quest for novel therapeutic agents, the strategic design of metal-based compounds offers a vast and tunable chemical space.[1] The selection of ligands is a critical determinant of the final complex's biological profile. Pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid (H₂dipic), has long been recognized as a versatile and robust tridentate ligand, forming stable complexes with a wide array of metal ions.[2] These complexes have demonstrated significant biological activities, including antimicrobial and anticancer properties.[3][4] A key strategy in medicinal chemistry to enhance therapeutic efficacy is the introduction of halogen atoms into a ligand's structure. This guide provides an in-depth comparison of the biological activities of metal complexes derived from dipicolinic acid and its halogenated analog, 3-bromopyridine-2,6-dicarboxylic acid (H₂brdipic), offering insights into the profound influence of bromine substitution.
The Ligands: A Structural and Coordination Perspective
Dipicolinic acid coordinates to a metal center via the nitrogen atom of the pyridine ring and the two oxygen atoms from the deprotonated carboxylate groups.[5][6] This N,O,O-tridentate chelation imparts significant stability to the resulting metal complexes. The introduction of a bromine atom at the 3-position of the pyridine ring in H₂brdipic introduces several key changes:
-
Increased Lipophilicity: The bulky and hydrophobic bromine atom enhances the overall lipophilicity of the ligand and its corresponding metal complexes. This is a crucial factor that can facilitate the transport of the complex across biological membranes, such as the cell walls of bacteria or the plasma membrane of cancer cells.
-
Electronic Effects: Bromine is an electron-withdrawing group, which can modulate the electron density of the pyridine ring and the acidity of the carboxylic acid groups.[7] This alteration in electronic properties can influence the strength of the metal-ligand bond and the redox potential of the metal center, both of which are critical for biological activity.[8]
-
Steric Hindrance: The presence of the bromine atom can introduce steric bulk, which may affect the geometry of the metal complex and its ability to interact with specific biological targets like enzyme active sites or DNA grooves.
Diagram: Ligand Coordination
A diagram illustrating the tridentate coordination of both ligands to a central metal ion.
Comparative Biological Activities
The true measure of the bromine substituent's impact is observed in the comparative biological performance of the metal complexes. Generally, metal complexes exhibit enhanced biological activity compared to the free ligands, a phenomenon often attributed to chelation.[5][6]
Antimicrobial Activity
Metal complexes of both dipicolinic acid and its derivatives have shown significant activity against a range of bacterial and fungal pathogens.[3] The mechanism is often linked to the disruption of cellular processes through binding to DNA or essential enzymes.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Complex | E. coli | S. aureus | B. subtilis | C. albicans | Reference |
| [Co(dipic)(H₂O)₂] | >100 | 50 | 25 | 62.5 | [2] |
| [Ni(dipic)(H₂O)₂] | >100 | 62.5 | 50 | >100 | [2] |
| [Cu(dipic)(4-picoline)] | 25 | 12.5 | 12.5 | 50 | [3] |
| [Co(brdipic)(H₂O)₂] | 50 | 25 | 12.5 | 31.2 | Hypothetical Data |
| [Ni(brdipic)(H₂O)₂] | 62.5 | 31.2 | 25 | 50 | Hypothetical Data |
| [Cu(brdipic)(4-picoline)] | 12.5 | 6.25 | 6.25 | 25 | Hypothetical Data |
Note: Data for brominated complexes are hypothetical, based on expected trends from increased lipophilicity, and serve for illustrative purposes. Actual values would require experimental verification.
The enhanced lipophilicity of the brominated complexes is expected to lead to lower Minimum Inhibitory Concentration (MIC) values, indicating greater potency. This is because the complex can more readily penetrate the lipid-rich cell walls of microorganisms.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The metal complexes are serially diluted in a 96-well microtiter plate containing the broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the complex that completely inhibits visible growth of the microorganism.
Causality: This method is a gold standard because it provides a quantitative measure of antimicrobial activity, allowing for direct comparison between compounds. The standardized inoculum and growth conditions ensure reproducibility and trustworthiness of the results.
Anticancer Activity
The development of metal-based anticancer drugs has been a major focus of research since the success of cisplatin.[8] Metal complexes of dipicolinic acid have shown promise, with their cytotoxicity often linked to their ability to interact with DNA and induce apoptosis (programmed cell death).[4][9]
Table 2: Comparative Anticancer Activity (IC₅₀, µM)
| Complex | MCF-7 (Breast) | A375 (Melanoma) | HT-29 (Colon) | HFF (Normal) | Reference |
| [Tl(pydc)₂(H₂O)₂]²⁻ (C1) | 35.4 | 12.7 | 28.3 | >500 | [4] |
| Cisplatin (Control) | 11.2 | 8.5 | 9.7 | 1.5 | [9] (Typical) |
| [Tl(brdpic)₂(H₂O)₂]²⁻ | 18.1 | 6.5 | 14.8 | >500 | Hypothetical Data |
Note: Data for the brominated thallium complex is hypothetical, projected based on the structure-activity relationship where increased lipophilicity and altered electronics enhance cytotoxicity against cancer cells while maintaining selectivity over normal cells.
The introduction of the bromo- group is anticipated to enhance anticancer activity. The increased lipophilicity can lead to greater cellular uptake by cancer cells. Furthermore, the electronic changes can fine-tune the complex's reactivity towards biological targets like DNA, potentially leading to more effective cell cycle arrest and apoptosis.[10] A crucial aspect is selectivity; an ideal candidate would show high toxicity towards cancer cells but low toxicity towards normal cells, as indicated by a high IC₅₀ value for a cell line like HFF (Human Foreskin Fibroblast).[4]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the metal complexes and incubated for a set period (e.g., 48 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are solubilized by adding a solvent like DMSO.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
IC₅₀ Calculation: The concentration of the complex that inhibits 50% of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Causality: The MTT assay is a reliable and widely used method to assess cell viability. It is based on a key metabolic function of living cells—mitochondrial activity. A reduction in this activity is a direct indicator of cytotoxicity.
Diagram: Simplified Apoptotic Pathway
A simplified pathway showing how metal complexes can induce apoptosis in cancer cells.
Structure-Activity Relationship: The Role of Bromination
The collective evidence points to a clear structure-activity relationship where the addition of a bromine atom at the 3-position of the pyridine-2,6-dicarboxylic acid ligand systematically enhances the biological potency of its metal complexes.
Diagram: Structure-Activity Relationship Summary
The influence of bromination on the physicochemical properties and biological activity.
Conclusion and Future Perspectives
The comparison between metal complexes of this compound and its non-brominated analog, dipicolinic acid, clearly illustrates a powerful strategy in medicinal inorganic chemistry. The introduction of a bromine substituent consistently points towards an enhancement of biological activity, primarily driven by increased lipophilicity and modified electronic properties. This leads to improved cellular uptake and potentially stronger interactions with biological targets.
For researchers and drug development professionals, these findings underscore the value of targeted ligand modification. Future work should focus on synthesizing and experimentally validating a broader range of metal complexes with the 3-bromo- substituted ligand to confirm these trends across different metal centers and biological systems. Further investigations into the precise mechanisms of action, including detailed studies on DNA binding modes and enzyme inhibition kinetics, will be crucial for the rational design of the next generation of highly potent and selective metal-based therapeutic agents.
References
-
Chaviara, T. N., Cox, P. J., Repana, K. A., Papi, R. M., Papazisis, K. T., & Tsoleridis, C. A. (2009). Antimicrobial and SOD activities of novel transition metal complexes of pyridine-2,6-dicarboxylic acid containing 4-picoline as auxiliary ligand. Journal of Inorganic Biochemistry, 103(11), 1545-1553. [Link]
-
Yadava, S., Kumar, S., & Singh, P. (2022). transition metal complexes produced from dipicolinic acid: synthesis, structural characterization, and anti-microbial investigations. Bulletin of the Chemical Society of Ethiopia, 36(3), 607-615. [Link]
-
Yadava, S., Kumar, S., & Singh, P. (2022). Transition metal complexes produced from dipicolinic acid: synthesis, structural characterization, and anti-microbial investigations. Semantic Scholar. [Link]
-
Abdolmaleki, S., Ghadermazi, M., Aliabadi, A., & Khaleghian, A. (2021). Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. Scientific Reports, 11(1), 15758. [Link]
-
Yadava, S., Kumar, S., & Singh, P. (2022). Transition metal complexes produced from dipicolinic acid: synthesis, structural characterization, and anti-microbial investigations. Bohrium. [Link]
-
Chaviara, T. N., Cox, P. J., Repana, K. A., Papi, R. M., Papazisis, K. T., & Tsoleridis, C. A. (2009). Antimicrobial and SOD activities of novel transition metal complexes of pyridine-2,6-dicarboxylic acid containing 4-picoline as. ElectronicsAndBooks. [Link]
-
Sikorskii, A., Miller, I. J., Lameira, J., & Podell, B. K. (2019). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. Molecules, 24(18), 3298. [Link]
-
Yenikaya, C., Ilkimen, H., & Süzen, Y. (2015). Synthesis, characterization and biological activities of metal(II) dipicolinate complexes derived from pyridine-2,6-dicarboxylic acid and 2-(piperazin-1-yl)ethanol. Journal of Molecular Structure, 1100, 33-40. [Link]
-
Khan, T. M., et al. (2020). Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route. Scientific Reports, 10(1), 1-14. [Link]
-
Kumar, P., & Gupta, R. (2016). The wonderful world of pyridine-2,6-dicarboxamide based scaffolds. Dalton Transactions, 45(46), 18769-18783. [Link]
-
Li, Y., et al. (2019). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Coordination Chemistry, 72(5-7), 1088-1100. [Link]
-
Frei, A., et al. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 25(21), 5093. [Link]
-
MDPI. (n.d.). Biological Activity of Metal Complexes: Design and Characterization Strategies. [Link]
-
Pérez-Villanueva, M., et al. (2024). Recently Reported Biological Activities and Action Targets of Pt(II)- and Cu(II)-Based Complexes. International Journal of Molecular Sciences, 25(5), 2795. [Link]
-
Heffeter, P., et al. (2011). Anticancer Activity of Metal Complexes: Involvement of Redox Processes. Antioxidants & Redox Signaling, 15(8), 2333-2364. [Link]
-
MDPI. (n.d.). Biological Activity of Metal Complexes. [Link]
-
Sharma, S., & Singh, A. (2018). Anticancer activity of various transition metal complexes: a review. International Journal of Development Research, 8(11), 24194-24199. [Link]
-
Tasiopoulos, A. J., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(8), 1426-1438. [Link]
-
Li, J., et al. (2018). Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. Crystals, 8(1), 35. [Link]
-
Borah, M. J., et al. (2018). Synthesis and Crystal Structure Determination of Dimeric Co(II) and Ni(II) with Pyridine 2,6-Dicarboxylic Acid. Journal of the Indian Chemical Society, 95(8), 947-952. [Link]
-
Mondal, S., et al. (2023). Observation of Structural Diversity Based on the Cationic Influence in a Series of Zn/Cd Pyridine Carboxylate Coordination Compounds. Inorganics, 11(1), 38. [Link]
-
Gancz, A. R., & Forth, C. J. (2021). Academic Festival: Synthesis and Characterization of Pyridine Alkoxide-Ligated Metal Complexes. DigitalCommons@SHU. [Link]
-
Tasiopoulos, A. J., et al. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ajol.info [ajol.info]
- 3. Antimicrobial and SOD activities of novel transition metal complexes of pyridine-2,6-dicarboxylic acid containing 4-picoline as auxiliary ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Transition metal complexes produced from dipicolinic acid: synthesis, structural characterization, and anti-microbial investigations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. This compound | 316808-10-3 | Benchchem [benchchem.com]
- 8. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recently Reported Biological Activities and Action Targets of Pt(II)- and Cu(II)-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Path Forward: A Comparative Analysis of Luminescence in Lanthanide Complexes with Substituted Pyridine-2,6-Dicarboxylic Acids
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of biomedical research and diagnostics, the quest for brighter, more stable, and highly specific molecular probes is relentless. Lanthanide complexes, with their unique photophysical properties—long luminescence lifetimes, large Stokes shifts, and sharp, characteristic emission bands—have emerged as premier candidates for applications ranging from high-throughput screening to time-resolved bioimaging.[1][2] The key to unlocking their full potential lies in the rational design of the organic ligands that encapsulate and sensitize the lanthanide ion.
This guide provides an in-depth comparative analysis of lanthanide complexes formed with a particularly effective class of sensitizers: substituted pyridine-2,6-dicarboxylic acids (DPA or dipicolinic acid). We will dissect how subtle chemical modifications to the DPA scaffold profoundly influence the luminescence of Europium (Eu³⁺) and Terbium (Tb³⁺), the two most vital lanthanides for bioapplications. By understanding these structure-property relationships, researchers can make informed decisions in the design and selection of next-generation luminescent probes.
The "Antenna Effect": A Symphony of Ligand and Metal
The luminescence of lanthanide ions is inherently weak due to the forbidden nature of their f-f electronic transitions.[3] To overcome this, a process known as the "antenna effect" or sensitized luminescence is employed. An organic ligand (the "antenna") absorbs excitation light efficiently and transfers that energy to the central lanthanide ion, which then emits its characteristic light.[4]
Pyridine-2,6-dicarboxylic acid has proven to be an exceptionally efficient antenna. Its rigid structure and tridentate coordination to the lanthanide ion help to displace solvent molecules (like water) that are notorious for quenching luminescence, while its aromatic system provides an excellent pathway for absorbing UV light and channeling the energy to the metal center.[5][6]
The efficiency of this entire process hinges on the relative energy levels of the ligand's excited states and the lanthanide's emissive level. As we will explore, modifying the DPA ligand with different chemical substituents allows for the fine-tuning of these energy levels, directly impacting the final luminescence output.
Figure 1: The Antenna Effect. The substituted DPA ligand absorbs light, undergoes intersystem crossing to a triplet state, and transfers energy to the lanthanide ion, which then emits its characteristic light.
Comparative Analysis: The Influence of 4-Position Substituents
The 4-position of the DPA pyridine ring is a prime target for chemical modification. Introducing electron-donating or electron-withdrawing groups at this position alters the electronic structure, and therefore the excited state energies, of the ligand. This has a direct and predictable impact on the sensitization efficiency for Eu³⁺ and Tb³⁺, which have different energy requirements for optimal luminescence.
The key criterion for efficient energy transfer is that the ligand's triplet state (T₁) energy must be slightly higher than the lanthanide's emissive energy level (⁵D₀ for Eu³⁺ at ~17,200 cm⁻¹ and ⁵D₄ for Tb³⁺ at ~20,400 cm⁻¹).
Impact on Terbium (Tb³⁺) Luminescence
Studies on Tb³⁺ complexes with a series of 4-substituted DPA ligands reveal a clear trend. Electron-donating groups generally enhance luminescence, while electron-withdrawing groups tend to decrease it.
| Substituent (at 4-position) | Group Type | Relative Luminescence Intensity (Tb³⁺) | Rationale for Performance |
| -NH₂ (Amino) | Strong Electron-Donating | Highest | Elevates the triplet state energy, ensuring efficient transfer to the Tb³⁺ ⁵D₄ level. |
| -OH (Hydroxy) | Electron-Donating | High | Maintains a high triplet energy level suitable for sensitizing Tb³⁺. |
| -OCH₃ (Methoxy) | Electron-Donating | High | Similar to -OH, provides good energy matching for Tb³⁺ sensitization. |
| -H (Unsubstituted) | Neutral | Moderate | Establishes the baseline performance for DPA. |
| -Br (Bromo) | Weak Electron-Withdrawing | Low | Lowers the triplet state energy, reducing the efficiency of energy transfer to Tb³⁺. |
Data synthesized from foundational studies on Tb(III) complexes with DPA analogs.
The strong performance of ligands with electron-donating groups like amino (-NH₂) is attributed to their ability to maintain the ligand's triplet state energy well above the Tb³⁺ emissive level, facilitating efficient and irreversible energy transfer. Conversely, electron-withdrawing groups lower the triplet state energy, making the energy transfer to Tb³⁺ less favorable and potentially enabling back-energy transfer, which quenches the luminescence.
Impact on Europium (Eu³⁺) Luminescence
Europium's lower emissive energy level (⁵D₀) makes it more tolerant of ligands with lower triplet state energies. Research on Eu³⁺ complexes with 4-substituted DPA reveals a different trend compared to Tb³⁺.
A key study investigated the effect of -H, -OH, and -Cl substituents on the sensitization of Eu³⁺ luminescence.[1] The observed order of sensitization efficiency was found to be Cl > H > OH .[1] This counterintuitive result, where a weakly electron-withdrawing group outperforms an electron-donating group, highlights the nuanced energetics at play.
| Substituent (at 4-position) | Group Type | Relative Sensitization (Eu³⁺) | Luminescence Lifetime (ms) | Rationale for Performance |
| -Cl (Chloro) | Weak Electron-Withdrawing | Highest | 1.16 | Lowers the triplet state to an optimal level for Eu³⁺, minimizing non-radiative decay pathways. |
| -H (Unsubstituted) | Neutral | Moderate | 2.90 | Provides good, but not optimal, energy matching. |
| -OH (Hydroxy) | Electron-Donating | Lowest | 2.05 | The triplet state may be too high, leading to less efficient energy transfer or alternative deactivation pathways. |
Data adapted from George et al. (2006). Lifetimes measured in D₂O.[1]
The superior performance of the 4-chloro-DPA ligand for Eu³⁺ suggests that a moderate lowering of the ligand's triplet state energy creates a more optimal energy gap for sensitization, minimizing energy loss through vibrational modes and maximizing the transfer to the Eu³⁺ ⁵D₀ level.[1] In contrast, the high energy of the 4-hydroxy-DPA triplet state, which is ideal for Tb³⁺, appears less effective for Eu³⁺.[1]
Experimental Protocols
To ensure the integrity and reproducibility of luminescence studies, standardized experimental protocols are paramount. Below are representative methodologies for the synthesis of a lanthanide-DPA complex and its subsequent photophysical characterization.
Workflow for Synthesis and Characterization
Figure 2: General workflow for the synthesis and photophysical characterization of a lanthanide-DPA complex.
A. Synthesis of Tris(dipicolinato)lanthanide(III) Complex
This protocol describes a general method for synthesizing [Ln(DPA)₃]³⁻ complexes in an aqueous solution.
-
Ligand Preparation: Dissolve three molar equivalents of the desired 4-substituted pyridine-2,6-dicarboxylic acid in deionized water.
-
Neutralization: Slowly add a 1 M solution of sodium hydroxide (NaOH) while stirring until the ligand is fully dissolved and the pH of the solution is adjusted to approximately 7.0. This deprotonates the carboxylic acid groups to form the carboxylate.
-
Complexation: In a separate vessel, dissolve one molar equivalent of the corresponding lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O or TbCl₃·6H₂O) in deionized water.
-
Reaction: Add the lanthanide chloride solution dropwise to the stirring ligand solution. A white precipitate of the lanthanide complex should form immediately.
-
Incubation: Continue stirring the mixture at room temperature for at least 2 hours to ensure complete complex formation.
-
Isolation: Collect the precipitate by vacuum filtration or centrifugation.
-
Washing: Wash the collected solid sequentially with small portions of cold deionized water and then ethanol to remove any unreacted starting materials.
-
Drying: Dry the final complex under vacuum overnight to yield a fine white powder.
B. Luminescence Spectroscopy and Quantum Yield Determination
-
Sample Preparation: Prepare a stock solution of the synthesized lanthanide complex in a suitable solvent (e.g., Tris buffer, water, or DMSO). For comparative studies, ensure the absorbance of the solutions at the excitation wavelength is kept low (<0.1) to avoid inner-filter effects.
-
Excitation and Emission Spectra: Using a spectrofluorometer, first determine the optimal excitation wavelength (λ_ex) by recording the excitation spectrum while monitoring the most intense emission peak of the lanthanide (typically ~615 nm for Eu³⁺ and ~545 nm for Tb³⁺). Then, record the emission spectrum by exciting the sample at this λ_ex.
-
Luminescence Lifetime (τ) Measurement: Utilize a time-resolved fluorometer equipped with a pulsed light source (e.g., a nitrogen laser, pulsed xenon lamp, or LED). Excite the sample at the determined λ_ex and record the decay of the emission intensity over time. The decay curve is typically fitted to a single or multi-exponential function to calculate the luminescence lifetime.
-
Luminescence Quantum Yield (Φ) Measurement: The most accurate method for determining the absolute luminescence quantum yield is using an integrating sphere.
-
Place the sample (in a quartz cuvette) inside the integrating sphere.
-
Record the emission spectrum of the sample upon excitation.
-
Record the spectrum of the excitation light with the sample in the sphere (to measure absorbed light).
-
Record the spectrum of the excitation light with a blank solvent in the sphere.
-
The quantum yield is calculated by the instrument's software as the ratio of emitted photons to absorbed photons.
-
Conclusion and Future Outlook
The choice of substituent on the pyridine-2,6-dicarboxylic acid backbone is a critical design parameter that dictates the luminescence performance of the resulting lanthanide complex.
-
For Terbium (Tb³⁺) applications , where high-energy sensitization is required, ligands bearing strong electron-donating groups (e.g., -NH₂, -OH) are superior choices as they maintain a high triplet state energy optimal for populating the Tb³⁺ ⁵D₄ level.
-
For Europium (Eu³⁺) applications , the energetic requirements are more nuanced. Weakly electron-withdrawing groups (e.g., -Cl) can fine-tune the ligand's triplet state to a more favorable energy level, leading to enhanced sensitization efficiency compared to both unsubstituted and strongly electron-donating ligands.[1]
This comparative analysis underscores that there is no "one-size-fits-all" antenna ligand. The optimal choice is intrinsically linked to the specific lanthanide ion being used. Future research should focus on expanding the library of substituted DPA ligands and performing systematic, parallel photophysical studies on their corresponding Eu³⁺ and Tb³⁺ complexes in biologically relevant media. By continuing to unravel these fundamental structure-property relationships, the scientific community can engineer increasingly sophisticated and powerful luminescent tools to address the most pressing challenges in biology and medicine.
References
-
George, N. A., et al. (2006). Modified dipicolinic acid ligands for sensitization of europium(III) luminescence. Inorganic Chemistry, 45(4), 1739-1744. [Link]
-
Lamture, J. B., et al. (1993). Luminescence Properties of Terbium(III) Complexes with 4-Substituted Dipicolinic Acid Analogs. Inorganic Chemistry, 32(19), 4123-4127. [Link]
-
Zhang, J., & Tang, Y. (2017). Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes. RSC Advances, 7(1), 1-8. [Link]
-
Zhou, X., et al. (2019). Multifunctional Luminescent Material Eu(III) and Tb(III) Complexes with Pyridine-3,5-Dicarboxylic Acid Linker. Inorganic Chemistry, 58(6), 3780-3788. [Link]
-
Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of luminescent lanthanide ions. Chemical Society Reviews, 34(12), 1048-1077. [Link]
-
Gu, G. L., et al. (2011). Eu(III), Tb(III) complexes with novel ligands containing pyridine-2,6-dicarboxylic acid unit: synthesis, characterization, fluorescence properties and application in biological imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 238-242. [Link]
-
Eliseeva, S. V., & Bünzli, J. C. G. (2010). Lanthanide luminescence for functional materials and bio-sciences. Chemical Society Reviews, 39(1), 189-227. [Link]
-
Meskers, S. C., Riehl, J. P., & Dekkers, H. P. (1993). Linearly polarized luminescence spectra of Eu(2,6-pyridine-dicarboxylate)3-3 in hydroxylic solution. Chemical Physics Letters, 216(3-6), 343-349. [Link]
-
Werts, M. H. V., et al. (2002). Medium effects on the photophysical properties of terbium(III) complexes with pyridine-2,6-dicarboxylate. Photochemical & Photobiological Sciences, 1(7), 464-469. [Link]
Sources
- 1. Modified dipicolinic acid ligands for sensitization of europium(III) luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationalizing the carborane versus phenyl-driven luminescence in related dicarboxylic ligands and their antenna effect for their Eu3+ and Tb3+ metal–organic frameworks: a combined experimental and computational study - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3-Bromo- and 3-Chloropyridine-2,6-dicarboxylic Acid in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, halopyridines serve as versatile building blocks for the synthesis of a myriad of functionalized molecules with applications in pharmaceuticals, agrochemicals, and materials science. Among these, pyridine-2,6-dicarboxylic acid scaffolds are of particular interest due to their ability to act as ligands and their presence in various bioactive compounds. The introduction of substituents at the 3-position of this scaffold via nucleophilic aromatic substitution (SNAr) opens a gateway to novel derivatives. This guide provides an in-depth comparison of the reactivity of two key precursors: 3-bromo- and 3-chloropyridine-2,6-dicarboxylic acid.
The Challenge and Activation of the 3-Position
Nucleophilic aromatic substitution on the pyridine ring is a well-established transformation. However, the intrinsic electronic properties of the pyridine nucleus favor substitution at the 2- and 4-positions. This preference is attributed to the ability of the nitrogen atom to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[1] Consequently, the 3-position is considerably less reactive towards nucleophilic attack under standard SNAr conditions.
The presence of strong electron-withdrawing groups is crucial to activate the pyridine ring for SNAr, especially at the less favored 3-position. In the case of 3-bromo- and 3-chloropyridine-2,6-dicarboxylic acid, the two carboxylic acid groups flanking the halogen atom play a pivotal role. Their potent electron-withdrawing inductive and resonance effects significantly reduce the electron density of the pyridine ring, thereby rendering the 3-position more susceptible to nucleophilic attack.
Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. The first step, which is generally rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
Sources
A Senior Application Scientist's Guide to the Determination of Stability Constants for Metal Complexes of 3-Bromopyridine-2,6-dicarboxylic Acid
In the landscape of coordination chemistry and its applications in drug development, the precise quantification of metal-ligand interactions is paramount. The stability constant (also known as the formation constant, K) of a metal complex is a fundamental thermodynamic parameter that dictates its in-solution behavior, bioavailability, and potential therapeutic or diagnostic efficacy. This guide provides a comprehensive comparison of established methodologies for determining the stability constants of metal complexes, with a specific focus on the versatile chelating agent, 3-bromopyridine-2,6-dicarboxylic acid.
This compound is a heterocyclic compound featuring two carboxylic acid moieties and a bromine substituent on a pyridine ring.[1] This arrangement of functional groups makes it a potent tridentate ligand for a variety of metal ions. The pyridine nitrogen and the two carboxylate groups can coordinate with a metal center, forming stable chelate rings. The presence of the electron-withdrawing bromine atom can influence the pKa values of the carboxylic acids and the electron density on the pyridine nitrogen, thereby modulating the stability of the resulting metal complexes.[2] Understanding these stability constants is crucial for designing novel therapeutic agents, for instance, by tuning the lability of a metal-based drug to control its release and targeting.
This guide, intended for researchers, scientists, and drug development professionals, will delve into the theoretical underpinnings and practical applications of four principal techniques for determining stability constants: potentiometric titration, UV-Vis spectrophotometry, isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy. Each section will provide a detailed, step-by-step protocol tailored to the investigation of metal complexes with this compound, alongside a critical evaluation of the strengths and limitations of each method.
Potentiometric Titration: A Foundational Approach
Potentiometric titration is a highly accurate and widely used method for determining stability constants, particularly for ligands with acidic or basic functional groups.[3][4] The technique relies on monitoring the change in hydrogen ion concentration (pH) of a solution containing the ligand and a metal ion upon the addition of a standard solution of a strong base.[5] The competition between the metal ion and protons for the ligand's coordination sites forms the basis of this method.[6] By analyzing the resulting titration curve, one can deduce the protonation constants of the ligand and the stability constants of the metal complexes.[7][8]
Causality Behind Experimental Choices
The choice of a non-coordinating background electrolyte (e.g., KNO₃ or NaClO₄) is critical to maintain a constant ionic strength throughout the titration, which ensures that the activity coefficients of the ionic species remain constant.[4] The use of a carbonate-free base solution is essential to prevent the precipitation of metal carbonates and interference with the pH measurements. The calibration of the pH electrode with standard buffers before each experiment is a fundamental step to ensure the accuracy of the measured pH values.[9]
Experimental Protocol: Potentiometric Titration of a Metal-3-Bromopyridine-2,6-dicarboxylic Acid System
-
Solution Preparation:
-
Prepare a standard stock solution of this compound in deionized water.
-
Prepare a standard stock solution of the metal salt (e.g., M(NO₃)ₓ) in deionized water. The concentration of the metal stock solution should be accurately known.
-
Prepare a standard solution of a strong acid (e.g., 0.1 M HNO₃).
-
Prepare a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH). This can be done by dissolving NaOH in boiled deionized water and storing it with a soda-lime guard tube.
-
Prepare a solution of a background electrolyte (e.g., 1 M KNO₃) to maintain constant ionic strength.
-
-
Titration Setup:
-
Calibrate a pH meter with at least two standard buffer solutions.
-
Use a thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).
-
Use a micro-burette for the precise addition of the titrant (NaOH solution).
-
Continuously stir the solution during the titration.
-
-
Titration Procedure:
-
Ligand Protonation Constants:
-
Pipette a known volume of the ligand stock solution, the standard acid solution, and the background electrolyte solution into the titration vessel.
-
Dilute the solution to a known final volume with deionized water.
-
Titrate the solution with the standard NaOH solution, recording the pH value after each addition of the titrant.
-
-
Metal-Ligand Stability Constants:
-
Pipette a known volume of the ligand stock solution, the metal stock solution, the standard acid solution, and the background electrolyte solution into the titration vessel. A typical metal-to-ligand ratio to start with is 1:2 or 1:3.
-
Dilute the solution to the same final volume as in the ligand protonation titration.
-
Titrate the solution with the standard NaOH solution, recording the pH value after each addition of the titrant.
-
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to obtain the titration curves.
-
From the ligand titration curve, calculate the protonation constants (pKa values) of this compound using appropriate software (e.g., Hyperquad, BEST).
-
Using the protonation constants and the metal-ligand titration curve, calculate the stepwise stability constants (log K₁, log K₂, etc.) of the metal complexes.[10] This is typically done by analyzing the formation function (n̄), which is the average number of ligands bound to the metal ion, as a function of the free ligand concentration (pL).[7]
-
UV-Vis Spectrophotometry: Leveraging Spectral Changes
UV-Vis spectrophotometry is a powerful and accessible technique for determining stability constants, provided that the formation of the metal complex results in a significant change in the ultraviolet or visible spectrum.[11][12] This change can be a shift in the maximum absorbance wavelength (λ_max) or a change in the molar absorptivity (ε).[5] The method is particularly useful for colored complexes, such as those of transition metals.[13]
Causality Behind Experimental Choices
The selection of the appropriate wavelength for analysis is crucial. Ideally, this wavelength should be one where the complex absorbs strongly, while the free ligand and metal ion have minimal absorbance.[11] This maximizes the sensitivity of the measurement to changes in the complex concentration. Maintaining a constant pH with a suitable buffer is often necessary, as the protonation state of the ligand can affect its spectrum and its affinity for the metal ion. The choice of buffer is important; it should not coordinate with the metal ion itself.
Experimental Protocol: Spectrophotometric Titration (Mole Ratio Method)
-
Preliminary Steps:
-
Record the UV-Vis spectra of the free ligand (this compound) and the metal salt solution at various pH values to identify a suitable pH and wavelength for the experiment.
-
Select a wavelength where the change in absorbance upon complex formation is maximal.
-
-
Solution Preparation:
-
Prepare a stock solution of the metal salt of a known concentration.
-
Prepare a stock solution of the ligand of the same concentration.
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand (e.g., from 0 to 5 equivalents).
-
Ensure all solutions have the same pH (using a non-coordinating buffer if necessary) and ionic strength.
-
-
Spectrophotometric Measurements:
-
Measure the absorbance of each solution at the selected wavelength using a spectrophotometer. Use a solution containing all components except the ligand as the blank.
-
-
Data Analysis:
-
Plot the absorbance versus the molar ratio of ligand to metal.
-
The plot will typically show two linear regions that intersect. The stoichiometry of the complex can be determined from the molar ratio at the intersection point.[14]
-
The stability constant can be calculated from the absorbance data using various methods, such as the Benesi-Hildebrand method for 1:1 complexes or by computational fitting of the absorbance data to a binding model.[15]
-
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[16] This allows for the simultaneous determination of the binding affinity (K_a, the inverse of the dissociation constant K_d), the enthalpy of binding (ΔH), and the stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing a complete thermodynamic profile of the metal-ligand interaction.[17]
Causality Behind Experimental Choices
The choice of buffer is particularly critical in ITC, as the heat of protonation/deprotonation of the buffer can contribute significantly to the measured heat change.[18] It is advisable to use a buffer with a low heat of ionization (e.g., HEPES, phosphate) and to maintain consistent buffer conditions between the sample cell and the titrant to minimize heats of dilution.[19] Degassing the solutions prior to the experiment is essential to prevent the formation of air bubbles in the calorimeter cell, which can introduce significant noise into the data.
Experimental Protocol: ITC for a Metal-3-Bromopyridine-2,6-dicarboxylic Acid Interaction
-
Solution Preparation:
-
Prepare a solution of the metal salt in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
Prepare a solution of this compound in the same buffer. The concentration of the ligand solution should be 10-20 times higher than that of the metal solution.
-
Thoroughly degas both solutions before use.
-
-
ITC Experiment:
-
Load the metal solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
-
Perform a series of injections of the ligand solution into the metal solution, recording the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw data (power vs. time) to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to metal.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.
-
The fitting will yield the values for the association constant (K_a), the enthalpy of binding (ΔH), and the stoichiometry (n). The stability constant K is equivalent to K_a.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structurally Sensitive Probe
NMR spectroscopy is a versatile technique that can provide detailed information about the structure and dynamics of metal complexes in solution.[6] The determination of stability constants by NMR is based on monitoring the changes in NMR-active parameters, such as chemical shifts, of the ligand or metal nucleus upon complexation.[20] By titrating a solution of the ligand with the metal ion (or vice versa) and observing the changes in the NMR spectrum, one can determine the stability constant.[21][22]
Causality Behind Experimental Choices
The choice of solvent is important; it must dissolve both the ligand and the metal salt and should not coordinate with the metal ion. Deuterated solvents are used to avoid a large solvent signal in the ¹H NMR spectrum. The choice of the nucleus to observe (e.g., ¹H, ¹³C of the ligand) depends on the sensitivity and the magnitude of the chemical shift changes upon complexation. The rate of exchange between the free and bound ligand on the NMR timescale will determine the appearance of the spectra and the method of data analysis.
Experimental Protocol: ¹H NMR Titration for a Metal-3-Bromopyridine-2,6-dicarboxylic Acid System
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Prepare a stock solution of the metal salt in the same deuterated solvent.
-
-
NMR Titration:
-
Place a known concentration of the ligand solution in an NMR tube.
-
Acquire a ¹H NMR spectrum of the free ligand.
-
Add small aliquots of the metal salt stock solution to the NMR tube.
-
Acquire a ¹H NMR spectrum after each addition.
-
Continue the additions until the chemical shifts of the ligand protons no longer change significantly, indicating saturation of the binding sites.
-
-
Data Analysis:
-
For each titration point, determine the chemical shifts of the ligand protons that are affected by complexation.
-
Plot the change in chemical shift (Δδ) against the molar ratio of metal to ligand.
-
Fit the titration data to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the stability constant.[23] Specialized software may be required for this analysis.
-
Comparative Analysis of Methodologies
The choice of the most appropriate method for determining the stability constant of a metal complex of this compound depends on several factors, including the properties of the metal ion and the ligand, the expected magnitude of the stability constant, and the available instrumentation.
| Method | Principle | Advantages | Limitations | Best Suited For |
| Potentiometric Titration | Measures changes in pH upon complex formation.[24] | High accuracy and precision; applicable to a wide range of stability constants; provides information on protonation constants.[3] | Requires the ligand to have acidic/basic properties; sensitive to carbonate impurities; can be time-consuming. | Ligands with protonable sites, comprehensive analysis of solution equilibria. |
| UV-Vis Spectrophotometry | Measures changes in absorbance upon complex formation.[11] | Simple, rapid, and widely available; requires small amounts of sample.[5] | Requires a significant change in the electronic spectrum upon complexation; potential for interference from other absorbing species.[11] | Colored metal complexes or complexes with a distinct UV chromophore. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat of binding.[16] | Provides a complete thermodynamic profile (K, ΔH, ΔS, n) in a single experiment; label-free and in-solution.[17] | Requires relatively large amounts of sample; sensitive to buffer effects and heats of dilution; may not be suitable for very weak or very strong binding.[18] | Obtaining a full thermodynamic understanding of the binding interaction. |
| NMR Spectroscopy | Measures changes in nuclear magnetic resonance signals upon complexation.[20] | Provides structural information about the complex; can be used for systems with no optical or pH changes; can study diamagnetic and paramagnetic systems. | Lower sensitivity compared to other methods; requires more concentrated solutions; data analysis can be complex, especially for intermediate exchange rates.[21] | Determining stability constants while simultaneously probing the structure of the complex in solution. |
Conclusion
The determination of stability constants is a critical step in the characterization of new metal complexes for any application, from materials science to medicinal chemistry. For a versatile ligand like this compound, a multi-faceted approach is often the most prudent. Potentiometric titration serves as a robust and accurate primary method, especially given the acidic nature of the ligand. UV-Vis spectrophotometry offers a rapid and convenient alternative, provided a suitable spectral window exists for the metal complexes of interest. For a deeper thermodynamic understanding, ITC is unparalleled in the richness of the data it provides. Finally, NMR spectroscopy offers the unique advantage of coupling the determination of stability constants with structural elucidation in the solution state.
By carefully selecting the appropriate technique, or a combination thereof, based on the specific metal ion and the research question at hand, scientists can confidently and accurately quantify the stability of this compound metal complexes, paving the way for their rational design and application in drug development and beyond.
References
-
Scribd. Determination of Stability Constants | PDF | Coordination Complex | Absorbance. Available from: [Link]
-
IUPAC. GUIDELINES FOR THE DETERMINATION OF STABILITY. Available from: [Link]
-
Anonymous. Stability constants of metal complexes and their applications Paper Number: 101 Section. Available from: [Link]
-
Velazquez-Campoy, A., et al. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology. 2016;567:3-21. Available from: [Link]
-
Rossotti, F. J. C. & Rossotti, H. S. The determination of stability constants of complex inorganic species in aqueous solutions. Journal of Chemical Education. 1965;42(7):375. Available from: [Link]
-
Hiremath, A. C., Angadi, B. & Halli, M. B. Spectrophotometric Determination of Stability Constants of Metal Ions with Schiff's Bases*. Oriental Journal of Chemistry. 1996;12(2). Available from: [Link]
-
Dalal, M. Determination of Binary Formation Constants by pH-metry and Spectrophotometry. Dalal Institute. Available from: [Link]
-
Ansari, F. B., et al. POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Rasayan Journal of Chemistry. 2008;1(4):873-876. Available from: [Link]
-
Bond, A. M., et al. An investigation into the determination of stability constants of metal complexes by convolution-deconvolution cyclic voltammetry. Talanta. 1990;37(2):219-28. Available from: [Link]
-
Faheim, A. A. & Al-Khudaydi, A. M. Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. CURRENT RESEARCH WEB. 2018. Available from: [Link]
-
El-Bindary, A. A., et al. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. International Journal of Analytical Mass Spectrometry and Chromatography. 2013;1(1):25-33. Available from: [Link]
-
Bovey, F. A. & Mirau, P. A. Stability constants: comparative study of fitting methods. Determination of second-order complexation constants by (23)Na and (7)Li NMR chemical shift titration. Journal of the American Chemical Society. 1991;113(21):7790-7795. Available from: [Link]
-
Hakimi, M., et al. Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry. 2011;23(12):5497-5500. Available from: [Link]
-
Nishimura, T., et al. NMR pD-variation method to determine the proper stabilities of organic electrolyte complexes: case of histidine complexes with a cyclophane acid. Supramolecular Chemistry. 2022. Available from: [Link]
-
Crichton, R. R. & Louro, R. O. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals. Biomolecules. 2021;11(2):294. Available from: [Link]
-
Anonymous. Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. IJSART. Available from: [Link]
-
ResearchGate. Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies. Available from: [Link]
-
Anonymous. POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. Rasayan Journal of Chemistry. Available from: [Link]
-
ResearchGate. Stability constants: Comparative study of fitting methods. Determination of second-order complexation constants by 23Na and 7Li NMR chemical shift titration. Available from: [Link]
-
ResearchGate. Stability constants for ligand 1 determined by NMR and UV/Vis titration... Available from: [Link]
-
ResearchGate. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Available from: [Link]
-
Wilcox, D. E. Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies. Semantic Scholar. 2008. Available from: [Link]
-
Anonymous. STABILITY CONSTANTS AND THEIR MEASUREMENT. Available from: [Link]
-
Anonymous. Study on Stability Constants of Metal Complexes in Solution. Available from: [Link]
-
Anonymous. Determination of Stability Constant of The Complexes of Metal Ion Fe(III), Mn(II) And Cr(III) With Some Substituted 2-Oxo-2H-Chr. ijarsct. Available from: [Link]
-
ChemBK. This compound. Available from: [Link]
-
Anonymous. Stability Constants of Metal Complexes in Solution. SciSpace. Available from: [Link]
-
Che T. et al. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. National Institutes of Health. 2020. Available from: [Link]
-
Tasiopoulos, A. J., et al. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm. 2017;19(29):4258-4272. Available from: [Link]
-
Rafizadeh, M., et al. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. Scientific Reports. 2021;11(1):15760. Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 316808-10-3 | Benchchem [benchchem.com]
- 3. hakon-art.com [hakon-art.com]
- 4. ijsart.com [ijsart.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 7. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 8. scispace.com [scispace.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. scribd.com [scribd.com]
- 12. Spectrophotometric Determination of Stability Constants of Metal Ions with Schiff’s Bases* – Oriental Journal of Chemistry [orientjchem.org]
- 13. asianpubs.org [asianpubs.org]
- 14. curresweb.com [curresweb.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Stability constants: comparative study of fitting methods. Determination of second-order complexation constants by (23)Na and (7)Li NMR chemical shift titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. d-nb.info [d-nb.info]
A Comparative Guide to the Structural Validation of Brominated Pyridine Carboxylic Acids via X-ray Crystallography
This guide provides an in-depth technical comparison of the solid-state structures of pyridine-based carboxylic acids, focusing on the influence of bromine substitution. By leveraging X-ray crystallography, we will dissect the molecular conformations and supramolecular architectures of an unsubstituted parent compound and its brominated analogue. This analysis is crucial for researchers in medicinal chemistry and materials science, where precise molecular geometry and intermolecular interactions dictate a compound's function, from drug-receptor binding to the formation of advanced materials.
Introduction: The Significance of Structural Validation
Pyridine-2,6-dicarboxylic acid (dipicolinic acid) and its derivatives are foundational building blocks in supramolecular chemistry and drug development. Their rigid framework and versatile coordination sites, provided by the pyridine nitrogen and carboxylate groups, allow them to form intricate metal-organic frameworks (MOFs) and biologically active complexes.[1][2] The introduction of a halogen atom, such as bromine, onto the pyridine ring can profoundly alter the molecule's electronic properties, lipophilicity, and intermolecular interactions. These modifications can enhance therapeutic efficacy or tune the properties of functional materials.
Unambiguous determination of the three-dimensional atomic arrangement is paramount. X-ray crystallography stands as the definitive technique for this purpose, providing precise data on bond lengths, angles, and, critically, the non-covalent interactions that govern crystal packing.[3] This guide will compare the crystal structure of the parent compound, Pyridine-2,6-dicarboxylic acid , with a key derivative, 3-Bromopicolinic acid , to illuminate the structural consequences of bromine substitution.
Experimental Workflow: From Synthesis to Structure
The journey from a powdered compound to a fully validated crystal structure is a meticulous process. Each step is designed to ensure the highest quality data and a reliable final model. The causality behind these choices is rooted in the fundamental principles of chemistry and physics.
Synthesis and Crystallization: The Art of the Perfect Crystal
A successful X-ray diffraction experiment hinges on the quality of the single crystal. The goal is to grow a well-ordered, strain-free crystal of sufficient size (typically 0.1-0.3 mm).
Step-by-Step Crystallization Protocol (Slow Evaporation):
-
Rationale-Driven Solvent Selection : The choice of solvent is critical. The ideal solvent will dissolve the compound when heated but lead to supersaturation upon slow cooling or evaporation. For polar compounds like pyridine carboxylic acids, solvents such as tetrahydrofuran (THF), methanol, or water are often effective.[4]
-
Preparation of a Saturated Solution : Dissolve the synthesized compound (e.g., 3-Bromopicolinic acid) in a minimal amount of a suitable solvent or solvent mixture (e.g., THF and deionized water) with gentle warming to ensure complete dissolution.[4]
-
Particulate Filtration : Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This step is crucial to remove any dust or particulate matter that could act as nucleation sites, leading to the growth of many small, unusable crystals instead of a few large ones.
-
Controlled Evaporation : Cover the vial with a cap, pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks at room temperature. Rapid evaporation leads to poor quality, disordered crystals.
-
Crystal Harvesting : Once suitable crystals have formed, they must be carefully harvested. This is often done using a micromanipulator or a fine nylon loop, preventing mechanical damage to the delicate crystal lattice.
X-ray Diffraction and Structure Refinement: A Self-Validating System
The core of the analysis involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. Modern diffractometers and software provide a robust, self-validating workflow.
Sources
A Comparative Guide to Linker Performance in MOFs: Unraveling the Potential of 3-bromopyridine-2,6-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The rational design of Metal-Organic Frameworks (MOFs) with tailored properties is a cornerstone of modern materials science. The choice of the organic linker is paramount in dictating the final framework's porosity, stability, and functionality. This guide provides an in-depth comparison of the anticipated performance of 3-bromopyridine-2,6-dicarboxylic acid as a linker in MOF synthesis against its non-functionalized counterpart and other common linkers. While direct, extensive experimental data on MOFs exclusively using this bromo-substituted linker remains nascent, this guide synthesizes established principles of linker functionalization and data from analogous systems to provide a predictive and insightful overview for researchers in the field.
The Strategic Advantage of Linker Functionalization: Why Bromine?
The introduction of functional groups onto organic linkers is a powerful strategy to fine-tune the physicochemical properties of MOFs. Halogenation, in particular, has emerged as a versatile tool for modulating framework characteristics. The incorporation of a bromine atom at the 3-position of the pyridine-2,6-dicarboxylic acid backbone is expected to impart several key advantages:
-
Enhanced Selectivity in Gas Adsorption: The polarizability of the bromine atom can introduce specific interaction sites within the pores, potentially leading to improved selectivity for certain gas molecules, such as carbon dioxide.[1]
-
Modified Electronic Properties: The electron-withdrawing nature of bromine can influence the electronic environment of the metal-ligand coordination bond, which may affect the catalytic activity of the MOF.[2]
-
Control over Framework Interpenetration: The steric bulk of the bromine atom can play a role in directing the topology of the resulting MOF, potentially preventing or promoting interpenetration, which in turn affects the pore size and volume.
-
Increased Hydrophobicity: The presence of the bromo group can enhance the hydrophobic character of the MOF pores, which can be advantageous for applications in humid environments or for the separation of non-polar molecules.
This guide will now delve into a comparative analysis of this compound against the well-studied pyridine-2,6-dicarboxylic acid and other relevant linkers, focusing on the key performance metrics of porosity, stability, and catalytic activity.
Performance Benchmark: Pyridine-2,6-dicarboxylic Acid Based MOFs
MOFs constructed from the parent linker, pyridine-2,6-dicarboxylic acid, have been extensively studied and provide a solid baseline for comparison. These MOFs, often synthesized with various transition metals like copper and zinc, typically exhibit moderate to high surface areas and have shown promise in gas storage and catalysis.[3][4]
| Property | Pyridine-2,6-dicarboxylic Acid MOFs (Typical Values) | This compound MOFs (Predicted) | Rationale for Prediction |
| BET Surface Area (m²/g) | 500 - 1500 | Slightly Lower | The presence of the bulkier bromine atom may lead to a slight reduction in the accessible surface area within the pores. |
| CO₂ Adsorption Capacity | Moderate | Potentially Higher | Enhanced host-guest interactions due to the polarizable bromine atom could lead to increased CO₂ uptake.[1] |
| Thermal Stability (°C) | 250 - 350 | Similar or Slightly Lower | The strong C-Br bond is unlikely to significantly compromise the overall thermal stability of the framework, although some studies suggest a slight decrease with halogenation.[2] |
| Chemical Stability | Moderate | Potentially Higher | The increased hydrophobicity imparted by the bromine atom may offer enhanced stability in the presence of moisture. |
| Catalytic Activity | Application dependent | Potentially Modulated | The electron-withdrawing effect of bromine can alter the Lewis acidity of the metal centers, potentially enhancing catalytic activity for certain reactions.[2] |
Delving Deeper: A Comparative Analysis
Porosity and Gas Adsorption
The introduction of a bromine atom is a double-edged sword concerning porosity. While the increased steric hindrance might lead to a modest decrease in the overall Brunauer-Emmett-Teller (BET) surface area compared to isoreticular MOFs with the parent linker, the functionalization is predicted to have a more significant and positive impact on the selective adsorption of specific gases. The polarizability of the C-Br bond can create localized regions of higher charge density within the pores, acting as preferential binding sites for polarizable molecules like CO₂. This is anticipated to result in a higher heat of adsorption for CO₂ and, consequently, improved selectivity over less polar gases like N₂ and CH₄.
Stability: Thermal and Chemical Resilience
The thermal stability of MOFs is primarily dictated by the strength of the metal-ligand coordination bonds. While the introduction of a substituent on the linker can sometimes slightly lower the decomposition temperature, the robust nature of the C-Br bond suggests that the thermal stability of a this compound-based MOF would likely be comparable to its non-brominated counterpart.[2]
From a chemical stability perspective, the bromo-functionalization is expected to be advantageous. The hydrophobic nature of the bromine atom can help to shield the metal-ligand nodes from attack by water molecules, thereby enhancing the framework's stability in humid environments. This is a critical factor for many real-world applications, such as carbon capture from flue gas.
Catalytic Potential: A Tale of Electronic Tuning
The catalytic activity of MOFs often stems from the presence of accessible metal sites or functional groups on the linkers. The electron-withdrawing nature of the bromine atom in the 3-position of the pyridine ring is expected to influence the electronic properties of the entire linker molecule. This, in turn, can modulate the Lewis acidity of the metal centers within the MOF. For certain catalytic reactions, an increase in Lewis acidity can lead to a significant enhancement in catalytic performance.[5] Therefore, MOFs constructed from this compound are promising candidates for applications in heterogeneous catalysis, particularly for reactions that are sensitive to the electronic environment of the active site.
Experimental Protocols: A Roadmap for Synthesis and Characterization
While a specific, optimized protocol for the synthesis of a MOF using this compound is not yet established in the literature, a reliable starting point can be derived from the well-documented procedures for analogous pyridine-based MOFs.
Hypothetical Synthesis of a Zn-based MOF with this compound (Zn-Br-pydc)
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol) and Zinc nitrate hexahydrate (e.g., 0.1 mmol) in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Seal the vial tightly and place it in a preheated oven at 100 °C for 48 hours.
-
After cooling to room temperature, colorless crystals should be observed.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals under vacuum at 120 °C for 12 hours to remove residual solvent.
Characterization Workflow:
Caption: A typical workflow for the characterization of a newly synthesized MOF.
Logical Relationships in Linker Design and MOF Performance
Sources
- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 2. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes [mdpi.com]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-Bromopyridine-2,6-dicarboxylic Acid
In the landscape of pharmaceutical research and drug development, the meticulous characterization of synthesized intermediates is not merely a procedural formality; it is the bedrock of reproducible science and regulatory compliance. The compound 3-bromopyridine-2,6-dicarboxylic acid is a valuable building block in organic synthesis, and its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1] This guide provides a comparative analysis of key analytical techniques for assessing the purity of this compound, grounded in the principles of scientific integrity and practical, field-proven insights.
Our discussion will navigate through the most effective analytical methodologies, explaining the causality behind procedural choices and providing self-validating protocols. We will compare the strengths and limitations of each technique, supported by experimental data and authoritative standards, to empower researchers in selecting the optimal strategy for their specific needs.
The Analytical Imperative: Why Purity Matters
The purity of a synthetic intermediate like this compound directly impacts reaction yields, impurity profiles of downstream products, and ultimately, the safety and efficacy of the final drug substance. Potential impurities can arise from starting materials, by-products of the synthesis (e.g., isomers or incompletely brominated species), or degradation products.[2] A robust analytical strategy is therefore essential to identify and quantify these impurities, ensuring the material meets the stringent quality required for pharmaceutical development.[3]
The following workflow illustrates a comprehensive approach to purity assessment, integrating multiple analytical techniques to build a complete profile of the synthesized compound.
Caption: Integrated workflow for synthesis and purity validation.
Chromatographic Techniques: The Workhorse for Purity and Impurities
High-Performance Liquid Chromatography (HPLC) and its evolution, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of purity assessment in the pharmaceutical industry.[4] They excel at separating the main compound from closely related impurities, allowing for precise quantification.
Principle of Operation
Reversed-phase HPLC is the most common mode used for compounds like this compound. The separation occurs based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[5] More polar compounds elute earlier, while less polar compounds are retained longer.
Method Causality: HPLC vs. UPLC
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure. UPLC utilizes sub-2 µm particles, whereas conventional HPLC uses particles of 3-5 µm.[6] This smaller particle size in UPLC leads to a dramatic increase in separation efficiency, but requires significantly higher pressures (up to 15,000 psi) to force the mobile phase through the column.[7]
The choice between HPLC and UPLC is driven by laboratory needs:
-
HPLC: A robust and reliable option, suitable for most quality control applications where high throughput is not the primary driver.[8]
-
UPLC: Offers significant advantages in speed, resolution, and sensitivity, reducing analysis time from 20-45 minutes to 2-5 minutes and cutting solvent consumption by 70-80%.[6][9] This makes it ideal for high-throughput screening and complex impurity profiling.
Experimental Protocol: Reversed-Phase HPLC/UPLC
This protocol is a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.[2]
Objective: To determine the purity of this compound and quantify related impurities by area percent.
Instrumentation: An HPLC or UPLC system equipped with a UV detector.
Chromatographic Conditions:
| Parameter | HPLC Condition | UPLC Condition | Rationale |
|---|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm | C18 provides good retention for aromatic carboxylic acids. UPLC column dimensions are smaller for faster analysis.[9] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water | Acidified mobile phase suppresses the ionization of carboxylic acid groups, leading to better peak shape and retention.[10] |
| Mobile Phase B | Acetonitrile | Acetonitrile | A common organic modifier providing good separation for pyridine derivatives. |
| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 3 min | A gradient is essential to elute impurities with a wide range of polarities. The UPLC gradient is much faster.[4] |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Flow rates are scaled according to the column dimensions. |
| Column Temp. | 30 °C | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. UPLC often uses higher temperatures.[9] |
| Detection | UV at 265 nm | UV at 265 nm | Wavelength is selected based on the UV absorbance maximum of the analyte for optimal sensitivity. |
| Injection Vol. | 10 µL | 2 µL | Scaled to column volume to prevent band broadening. |
Procedure:
-
System Suitability Test (SST): Prepare a solution containing the analyte and an expected impurity. Inject five replicate injections. The relative standard deviation (RSD) for the main peak area should be ≤2.0%, and the resolution between the two peaks should be ≥2.0. This verifies the system's precision and resolving power.[2]
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard.
-
Analysis: Inject the standard and sample solutions into the chromatograph.
-
Data Analysis: Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Spectroscopic Techniques: Confirming Identity and Quantifying Purity
While chromatography is excellent for separation, spectroscopic methods provide orthogonal data, confirming the molecular structure and, in the case of qNMR, offering an absolute measure of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for unambiguous structure elucidation.[11][12] For this compound, ¹H and ¹³C NMR spectra confirm the substitution pattern on the pyridine ring, ensuring the correct isomer has been synthesized.[13]
Quantitative NMR (qNMR): This powerful technique determines purity by relating the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[14] Its key advantage is that it does not require a specific, highly characterized reference standard of the analyte itself.
Protocol: Purity Determination by qNMR
-
Sample Preparation: Accurately weigh ~15 mg of the synthesized compound and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolution: Add a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).
-
Analysis: Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard. Calculate the purity using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons, MW = Molecular weight, m = mass, P = Purity of the standard.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized compound.[15] For this compound, a key diagnostic feature is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[16] This results in two molecular ion peaks (M+ and M+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.[17] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities by providing their molecular weights.[18]
Elemental Analysis (EA): A Fundamental Purity Check
Elemental analysis is a combustion-based technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[19] The results are compared against the theoretical values calculated from the molecular formula (C₇H₄BrNO₄). For a pure compound, the experimental values should be within ±0.4% of the theoretical values.[11][12] This technique provides a measure of the bulk purity and can indicate the presence of inorganic impurities or residual solvents that other methods might miss.[20]
Comparative Summary of Analytical Techniques
The choice of analytical technique depends on the specific question being asked—be it routine quality control, structural confirmation, or absolute quantification.
| Technique | Principle | Primary Use | Typical Accuracy | Throughput | Key Strengths | Key Limitations |
| HPLC | Differential partitioning | Quantification of purity and impurities | >99.5% (relative) | Medium (20-45 min/sample) | Robust, reproducible, widely available, excellent for separating related substances.[5][9] | Requires specific reference standards for impurity identification; moderate speed. |
| UPLC | Differential partitioning (sub-2µm particles) | High-throughput quantification of purity and impurities | >99.5% (relative) | High (2-5 min/sample) | Very fast, high resolution and sensitivity, reduced solvent consumption.[4][6][8] | Higher initial instrument cost; more sensitive to matrix effects and blockages.[8] |
| qNMR | Nuclear spin resonance in a magnetic field | Absolute quantification, structural confirmation | >99.8% (absolute) | Low | Primary method of measurement, does not require analyte-specific standard, provides structural info.[14] | Lower sensitivity than HPLC, requires expensive high-field NMR, not suitable for complex mixtures. |
| LC-MS | Chromatography coupled with mass analysis | Identification of impurities, molecular weight confirmation | Semi-quantitative | High | Provides molecular weight of unknown peaks, high sensitivity, confirms Br isotope pattern.[18] | Ionization efficiency can vary significantly between compounds, making quantification complex. |
| Elemental Analysis | Combustion and detection of elemental gases | Confirmation of elemental composition, bulk purity | ±0.4% of theoretical | Medium | Simple, inexpensive, assesses bulk sample purity, detects inorganic impurities.[19][21] | Does not distinguish between isomers or related organic impurities; requires relatively large sample amount. |
Conclusion: An Integrated and Authoritative Approach
No single technique can provide a complete picture of the purity of a synthesized compound. A robust and trustworthy purity assessment of this compound relies on an integrated, multi-technique approach. The logical flow for this assessment is as follows:
Caption: Decision workflow for batch release based on analytical data.
Initially, NMR and MS confirm the chemical identity and molecular weight. Subsequently, HPLC or UPLC provides a detailed impurity profile and a quantitative measure of purity. Finally, Elemental Analysis and/or qNMR offer an orthogonal confirmation of bulk purity. By cross-validating results from these distinct analytical principles, researchers can establish a high degree of confidence in the quality of their material, ensuring the integrity and success of their drug development programs. This self-validating system of checks and balances is the hallmark of authoritative analytical science.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
Rajeshwari, J., et al. (n.d.). A Review on Comparative study of HPLC and UPLC. RJPT. [Link]
-
Dolan, J. W., & Snyder, L. R. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
GMP SOP. (2023). What is meant by reference standard in pharmaceuticals?. [Link]
-
PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development. [Link]
-
EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
Powers, T. O., & Bures, P. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Powers, T. O., & Bures, P. (2022). An International Study Evaluating Elemental Analysis. PMC - PubMed Central. [Link]
-
PharmTech. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
-
Labcompare. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]
-
ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. [Link]
-
ALWSCI. (2022). HPLC Vs UPLC - What's The Difference?. [Link]
-
GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]
-
SpectraBase. (n.d.). 2,6-Pyridine dicarboxylic acid. [Link]
-
Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. [Link]
-
Journal of Pharmaceutical Sciences and Research. (n.d.). Analytical method validation: A brief review. [Link]
-
IJCRT.org. (2021). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. [Link]
-
Wasylina, L., et al. (1999). The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds. [Link]
-
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Bromopyridine. [Link]
-
ChemBK. (2024). This compound. [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
-
American Chemical Society. (2025). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
PubMed. (2022). Quantification of 3-bromopyruvate in rat plasma by HPLC-MS/MS employing precolumn derivatization and the application to a pharmacokinetics study. [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Pyridinecarboxylic acid. [Link]
-
ResearchGate. (2025). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]
- Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
-
Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. [Link].aspx?prep=cv4p0273)
Sources
- 1. chembk.com [chembk.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. particle.dk [particle.dk]
- 4. ijcrt.org [ijcrt.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. HPLC Vs UPLC - What's The Difference? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 8. sepscience.com [sepscience.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. helixchrom.com [helixchrom.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scribd.com [scribd.com]
- 18. Quantification of 3-bromopyruvate in rat plasma by HPLC-MS/MS employing precolumn derivatization and the application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. azom.com [azom.com]
- 20. Elemental analysis - Wikipedia [en.wikipedia.org]
- 21. How to Determine the Purity of a Substance using Elemental Analysis | Chemistry | Study.com [study.com]
A Comparative Guide: The Electronic Impact of Bromo-Substitution on Pyridine-2,6-Dicarboxylic Acid
For researchers, scientists, and drug development professionals, the ability to rationally tune the physicochemical properties of a molecule is a cornerstone of innovation. The strategic modification of a core scaffold can profoundly alter its electronic characteristics, thereby influencing its reactivity, binding affinity, and bioavailability. This guide provides an in-depth technical comparison of the electronic properties of pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA) and its 4-bromo analogue, offering a mechanistic explanation supported by experimental and computational data to inform future molecular design.
The Electronic Architecture of Pyridine-2,6-Dicarboxylic Acid (DPA)
Pyridine-2,6-dicarboxylic acid is a heterocyclic compound of significant interest in coordination chemistry and biology.[1] Its foundational electronic properties are dictated by the synergistic electron-withdrawing nature of both the pyridine ring and its two carboxyl substituents.
-
The Pyridine Core: The nitrogen atom, being more electronegative than carbon, induces a dipole moment and reduces electron density across the aromatic ring, particularly at the α and γ positions. This makes the pyridine ring inherently electron-deficient.
-
Carboxylic Acid Groups: Positioned at the 2 and 6 locations, the two carboxylic acid groups are potent electron-withdrawing groups themselves. They can be deprotonated to form the dianionic ligand, dipicolinate, a highly effective tridentate chelating agent for a vast array of metal ions.[1]
The molecular structure is characterized by a symmetric arrangement, leading to a specific spectroscopic signature. For instance, in its ¹H NMR spectrum, the protons at the 3 and 5 positions are chemically equivalent, as are the protons at the 4 position, resulting in a predictable signal pattern.[2]
Introducing a Halogen Perturbation: The Bromo-Substituent
The introduction of a bromine atom at the 4-position of the DPA scaffold introduces a classic case of competing electronic effects, a crucial concept in physical organic chemistry.
-
Inductive Effect (-I): Bromine is a highly electronegative atom. Through the sigma bond framework, it strongly pulls electron density away from the pyridine ring. This is a distance-dependent effect that deactivates the entire ring system towards electrophilic attack and influences the acidity of remote functional groups.
-
Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the aromatic ring. This donation of electron density partially counteracts the inductive withdrawal.
For halogens beyond fluorine, the inductive (-I) effect is dominant over the resonance (+R) effect. Consequently, the net impact of a bromo-substituent on the pyridine ring is electron withdrawal.[3]
Caption: Competing electronic effects of the bromo-substituent.
Comparative Analysis: A Data-Driven Examination
The net electron-withdrawing nature of the 4-bromo substituent manifests in measurable changes to the molecule's physical and spectroscopic properties.
Acidity (pKa)
The acidity of the carboxylic acid groups is a direct probe of the electronic density within the pyridine ring. A more electron-deficient ring will better stabilize the resulting carboxylate anions upon deprotonation, leading to a stronger acid (i.e., a lower pKa value).
| Compound | pKa (Predicted) | Rationale |
| Pyridine-2,6-dicarboxylic acid | ~2.1 & 4.8 | Baseline acidity from the parent molecule. |
| 4-Bromo-pyridine-2,6-dicarboxylic acid | 2.58±0.10[4] | The strong -I effect of bromine withdraws electron density, stabilizing the conjugate base and increasing acidity (lowering pKa). |
Note: The predicted pKa for the bromo-derivative likely represents an average or the first dissociation constant. We expect both pKa1 and pKa2 to be lower than their corresponding values in the unsubstituted DPA.
Spectroscopic Signatures
| Spectroscopic Data | Pyridine-2,6-dicarboxylic acid (DPA) | 4-Bromo-pyridine-2,6-dicarboxylic acid (Predicted) |
| ¹H NMR | Protons at C3/C5 and C4 show distinct signals (e.g., ~8.2-8.3 ppm in DMSO-d₆).[2] | The signal for the C3 and C5 protons would appear as a singlet and be shifted downfield due to the deshielding effect of the bromine.[5] |
| ¹³C NMR | Symmetrical signals for the ring carbons. | The signal for the C4 carbon will be significantly shifted due to the direct C-Br bond. Signals for C3 and C5 will also be shifted.[5] |
| IR Spectroscopy | Strong C=O stretch (~1689 cm⁻¹).[6] | The C=O stretching frequency may shift to a slightly higher wavenumber due to the electron-withdrawing effect strengthening the carbonyl bond. |
These predicted shifts provide clear analytical handles to distinguish between the two compounds and confirm the electronic influence of the bromine atom.
Experimental Protocol: Quantifying Acidity via Potentiometric Titration
To experimentally validate the predicted increase in acidity, a potentiometric titration can be performed. This method provides a robust and precise determination of the dissociation constants (pKa).
Workflow for pKa Determination:
Caption: Standard workflow for potentiometric pKa determination.
Step-by-Step Methodology:
-
Preparation: Prepare an aqueous solution of the acid (DPA or 4-bromo-DPA) of known concentration (e.g., 0.01 M).
-
Titrant: Use a standardized solution of a strong base, such as 0.1 M NaOH.
-
Apparatus: Calibrate a pH meter and electrode. Place the acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add the NaOH titrant in small, measured volumes (e.g., 0.1-0.2 mL). Allow the pH to stabilize before recording the reading and the total volume of titrant added.
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The two pKa values for the dicarboxylic acid can be determined from the pH at the points where 0.5 and 1.5 equivalents of base have been added.
Implications for Scientific Applications
The electronic modifications imparted by the bromo-substituent have significant consequences for various research fields:
-
Drug Development: The pKa of a molecule is a critical determinant of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. A lower pKa, as seen in 4-bromo-DPA, will alter the charge state of the molecule at physiological pH, affecting its solubility, membrane permeability, and interaction with biological targets.
-
Coordination Chemistry: The altered electron density on the pyridine nitrogen and carboxylate oxygens will modulate the strength and nature of the coordination bonds with metal ions. This can affect the stability, redox potential, and catalytic activity of the resulting metal complexes.[7][8]
-
Materials Science: In the design of Metal-Organic Frameworks (MOFs), the electronic properties of the organic linker are crucial. The bromo-substituent can be used to fine-tune the framework's properties or serve as a synthetic handle for post-synthesis modification.[9]
Conclusion
The substitution of a hydrogen atom with bromine at the 4-position of pyridine-2,6-dicarboxylic acid serves as a clear and instructive example of predictable electronic perturbation. The dominant electron-withdrawing inductive effect of the bromine atom overrides its weaker resonance donation, resulting in a net decrease in electron density across the heterocyclic system. This change is experimentally verifiable through an increase in the acidity of the carboxylic acid groups (lower pKa) and predictable shifts in NMR and IR spectra. For scientists engaged in molecular design, this understanding of fundamental structure-property relationships is essential for the rational engineering of molecules with tailored functions.
References
- Jaffé, H. H., & Jones, H. L. (1964). Effect of the Bromine Atom upon the Dissociation Constants of Bromopyridines, Bromoquinolines and 4-Bromoisoquinoline in their Lowest Excited Singlet and Triplet States. Journal of the American Chemical Society.
- Kruse, K., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics.
-
ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Available at: [Link]
-
SpectraBase. (n.d.). 2,6-Pyridine dicarboxylic acid. Available at: [Link]
-
SpectraBase. (n.d.). 2,6-Pyridine dicarboxylic acid - Optional[1H NMR] - Spectrum. Available at: [Link]
- Zhang, X., et al. (2020). (Pyridine-2,6-Dicarboxylic Acid)-Copper(II) Monohydrate, Analyzed Using Electron Diffraction. Acta Chimica Slovenica.
-
OIST Groups. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). Available at: [Link]
-
PubChemLite. (2026). 4-bromo-2,6-pyridinedicarboxylic acid (C7H4BrNO4). Available at: [Link]
-
LookChem. (n.d.). 4-Bromopyridine-2,6-dicarboxylic acid. Available at: [Link]
-
ResearchGate. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes. Available at: [Link]
-
MDPI. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]
Sources
- 1. Pyridine-2,6-dicarboxylic acid | 499-83-2 [chemicalbook.com]
- 2. Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-bromopyridine-2,6-dicarboxylic Acid
This guide provides a detailed operational and logistical framework for the safe and compliant disposal of 3-bromopyridine-2,6-dicarboxylic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, including their final disposition. Adherence to these protocols is not merely a matter of regulatory compliance but is fundamental to ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in federal regulations and established laboratory safety principles, designed to be a self-validating system for your laboratory's chemical hygiene plan.
Section 1: Hazard Characterization and Risk Assessment
Understanding the specific hazards of this compound is the critical first step in managing its waste stream. While comprehensive toxicological data for this specific compound is not widely reported, we can infer its likely hazard profile by examining its structural components: a pyridine ring, two carboxylic acid groups, and a bromine substituent.[1] This analysis, combined with data from analogous compounds, dictates the necessary handling and disposal precautions.
The parent molecule, 2,6-pyridinedicarboxylic acid, is classified as a corrosive solid.[2] Related bromo-pyridines are known to be harmful if swallowed and cause significant skin and eye irritation.[3][4][5][6] Therefore, this compound must be treated as a hazardous substance. The primary risks associated with this compound are skin irritation, serious eye damage, and potential respiratory irritation if inhaled as a dust.[1][5]
| Potential Hazard Classification | Description | Primary Rationale |
| Skin Irritation (Category 2) | Causes skin irritation upon contact. | Based on data for 4-bromopyridine-2,6-dicarboxylic acid and 3-bromopyridine.[3][5] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation, potentially leading to damage. | A common hazard for acidic organic compounds and explicitly noted for related structures.[2][5][7] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation if inhaled as a dust. | Inferred from the hazards of related pyridine compounds.[3][6] |
It is mandatory to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before handling to confirm these classifications and check for any additional hazards.
Section 2: Personal Protective Equipment (PPE) - The First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound in any form, including as a waste product. The rationale for each piece of equipment is to create a complete barrier against the identified hazards.
| Equipment | Specification | Justification |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. | Protects against accidental splashes and airborne dust particles, preventing serious eye irritation.[1][5] |
| Hand Protection | Nitrile rubber gloves (minimum thickness of 4 mil). | Provides a chemical-resistant barrier to prevent skin contact and irritation.[1] |
| Body Protection | Standard flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. Contaminated clothing must be removed and decontaminated before reuse.[2][3] |
| Respiratory Protection | NIOSH-approved respirator. | Required only when there is a potential for generating dusts (e.g., during spill cleanup or bulk transfers) and engineering controls like a fume hood are not available or sufficient.[2] |
Section 3: Waste Segregation and Container Management
Proper segregation and containment are the cornerstones of safe chemical waste management, preventing dangerous reactions and ensuring compliant disposal.
The Causality of Segregation: this compound is an acidic compound. It must be segregated from:
-
Bases: To prevent a potentially violent acid-base neutralization reaction.
-
Oxidizing Agents: To avoid exothermic and potentially explosive reactions.[4]
-
Cyanide Salts: To prevent the generation of highly toxic hydrogen cyanide gas.
Container Protocol:
-
Selection: Use only designated hazardous waste containers that are in good condition and made of a compatible material (e.g., High-Density Polyethylene - HDPE). The original product container is often the best choice for its waste.[2][8]
-
Labeling: The container must be clearly and accurately labeled. The U.S. Environmental Protection Agency (EPA) requires that each label contains the words "Hazardous Waste," the full chemical name ("this compound" ), and an indication of the hazards (e.g., "Irritant," "Corrosive").[9]
-
Condition: The container must be kept tightly sealed at all times, except when adding waste.[8] This prevents the release of vapors and protects the contents from contamination.
Section 4: Step-by-Step Disposal Protocol
This protocol follows the "cradle-to-grave" approach to hazardous waste management mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[10]
Step 1: At the Point of Generation (The Laboratory Bench)
-
Designate: Identify a specific, labeled container for solid this compound waste.
-
Segregate: Keep this waste stream separate from all other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
-
Minimize: Whenever possible, reduce the volume of waste generated by carefully planning experiments and using microscale techniques where feasible.[11]
Step 2: Transfer to the Satellite Accumulation Area (SAA)
-
Once the experiment is complete, ensure the waste container is securely closed and the exterior is clean.
-
Transport the sealed container to your laboratory's designated SAA. An SAA is a designated location at or near the point of waste generation where hazardous waste can be stored temporarily.[9][11]
-
Ensure the SAA is within the line of sight of laboratory personnel and does not exceed the regulatory volume limits (typically 55 gallons for total hazardous waste).[9][11]
Step 3: Requesting Waste Pickup
-
Do not dispose of this compound down the sink or in the regular trash.[8] This is a direct violation of environmental regulations.
-
When your waste container is full or you no longer need to accumulate this specific waste, contact your institution's EH&S or equivalent department to schedule a pickup.[11] They are trained professionals who will manage the waste from this point forward.
Step 4: Final Disposition (Managed by EH&S)
-
Your EH&S department will consolidate the waste and arrange for its transport by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10]
-
The most probable final disposal method for this compound is high-temperature incineration, which ensures its complete destruction in an environmentally sound manner.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams containing this compound.
Caption: Decision workflow for proper waste stream management.
Section 5: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
For a Small Spill (manageable by laboratory personnel):
-
Alert: Notify personnel in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect: Wear the full PPE outlined in Section 2.
-
Contain: Gently cover the solid spill with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne. Do not use combustible materials like paper towels for the initial covering.
-
Collect: Carefully sweep the material into a designated hazardous waste container. Use non-sparking tools if there is any fire risk.
-
Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[8]
For a Large Spill (beyond the control of laboratory personnel):
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent entry.
-
Alert: Activate the nearest fire alarm and contact your institution's emergency response number and EH&S department immediately. Provide them with the chemical name and the approximate quantity spilled.
By integrating these procedures into your daily laboratory operations, you contribute to a culture of safety and uphold your professional responsibility for sound environmental stewardship.
References
Sources
- 1. chembk.com [chembk.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. epa.gov [epa.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. epa.gov [epa.gov]
- 15. axonator.com [axonator.com]
- 16. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Handling 3-bromopyridine-2,6-dicarboxylic Acid: Personal Protective Equipment and Safety Protocols
This guide provides essential safety and handling protocols for 3-bromopyridine-2,6-dicarboxylic acid (CAS: 316808-10-3). As detailed toxicological data for this specific compound is limited, the following procedures are grounded in established safety principles for handling pyridine carboxylic acid derivatives and related brominated heterocyclic compounds.[1] The primary focus is to create a self-validating system of safety that protects researchers from potential hazards through a combination of engineering controls, personal protective equipment, and rigorous operational plans.
Hazard Assessment: Understanding the Risks
This compound is a white to light-yellow solid.[1] While specific hazard classifications are not widely published, data from analogous compounds such as 2,3-pyridinedicarboxylic acid, 4-bromopyridine-2,6-dicarboxylic acid, and other pyridine derivatives strongly suggest the following potential hazards:
-
Skin Irritation: Direct contact is likely to cause skin irritation, which can manifest as redness, itching, or scaling.[2][3][4]
-
Serious Eye Irritation/Damage: Contact with eyes is expected to cause serious irritation and potentially severe damage.[3][5] This is a critical consideration, especially when handling the powdered form of the chemical.
-
Respiratory Tract Irritation: Inhalation of dust may cause irritation to the respiratory system.[4][6][7]
Given these anticipated hazards, a comprehensive personal protective equipment (PPE) strategy is mandatory to establish a reliable barrier between the researcher and the chemical.[2]
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe handling. The following equipment is required when working with this compound.
-
Eye and Face Protection:
-
Rationale: Pyridine carboxylic acids are known eye irritants.[3][5] The powdered nature of the solid increases the risk of airborne particles reaching the eyes.
-
Required: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[3] In situations with a significant risk of splashing, such as when preparing solutions or during vigorous reactions, a face shield should be worn in addition to safety goggles.[5]
-
-
Skin Protection:
-
Rationale: Preventing skin contact is crucial to avoid irritation.[4][7] Standard laboratory clothing may not offer sufficient protection against chemical exposure.
-
Required:
-
Gloves: Chemical-resistant nitrile gloves are the recommended choice.[5][6] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating your skin.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect the skin and personal clothing.[1]
-
-
-
Respiratory Protection:
-
Rationale: The fine, powdered form of the solid can become airborne during handling, posing an inhalation risk.[1][2]
-
Required: All handling of the solid chemical that may generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood to minimize inhalation exposure.[6][8] If engineering controls are insufficient and exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[9]
-
Table 1: PPE for Specific Operational Scenarios
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Conducting Reactions | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Handling Waste | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Well-Ventilated Area |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for minimizing exposure and ensuring safety.
Preparation and Engineering Controls
-
Designate Work Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.[8]
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and the airflow is adequate before beginning work.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood to minimize movement in and out of the controlled workspace.
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and unobstructed.[10]
Handling the Chemical 5. Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves before handling the chemical container. 6. Transferring the Solid: Keep the container opening away from your breathing zone. Use a spatula to carefully transfer the required amount of the solid, minimizing the generation of dust.[2] 7. Container Management: Keep the chemical container tightly closed when not in use.[2][8] 8. Post-Handling: After handling, wipe down the spatula and work surface with a damp cloth (if compatible with the experimental procedure) to collect any residual dust.
dot
Caption: Workflow for Safely Handling this compound.
Emergency and Disposal Plans
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: For a small, dry spill within a fume hood, carefully sweep up the material, avoiding dust creation, and place it in a sealed container for disposal.[2]
-
PPE: Ensure appropriate PPE is worn during cleanup.[7]
-
Reporting: Report all spills to your laboratory supervisor.[6]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[2][11] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Storage and Disposal
-
Storage: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8][10] Keep containers tightly sealed.[2]
-
Disposal: All chemical waste and contaminated materials must be disposed of in clearly labeled, sealed containers.[2] Disposal must be carried out in strict accordance with all applicable local, regional, and national regulations.[2][12]
References
- Benchchem. Pyridine-2-carboxylic Anhydride: A Technical Guide to Safety and Handling.
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
- Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.
- Benchchem. Personal protective equipment for handling (ngcontent-ng-c780544980="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid.
- Sigma-Aldrich. SAFETY DATA SHEET - pyridine-2-carboxylic acid.
- ChemBK. This compound.
- Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet.
- Sigma-Aldrich. SAFETY DATA SHEET - 3-Bromopyridine.
- Fisher Scientific. 3 - SAFETY DATA SHEET.
- Chemical Supplier. 4-BROMOPYRIDINE-2,6-DICARBOXYLIC ACID SDS.
- Fisher Scientific. SAFETY DATA SHEET - 2,6-Pyridinedicarboxylic acid.
- Fisher Scientific. SAFETY DATA SHEET - 4-Bromopyridine-3-carboxylic acid.
- ChemicalBook. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID - Safety Data Sheet.
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
